molecular formula C11H16O4 B178274 Diethyl 2-(but-3-yn-1-yl)malonate CAS No. 117500-15-9

Diethyl 2-(but-3-yn-1-yl)malonate

Cat. No.: B178274
CAS No.: 117500-15-9
M. Wt: 212.24 g/mol
InChI Key: BOMLONUVVPSLQQ-UHFFFAOYSA-N
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Description

Diethyl 2-(but-3-yn-1-yl)malonate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-but-3-ynylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMLONUVVPSLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577680
Record name Diethyl (but-3-yn-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117500-15-9
Record name Diethyl (but-3-yn-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 2-(but-3-yn-1-yl)malonate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: Synthesis, Properties, and Synthetic Utility

Abstract

This compound is a highly versatile, yet specialized, organic compound that serves as a powerful building block for advanced synthesis. Its unique bifunctional nature, incorporating both the reactive active methylene group of a malonic ester and a terminal alkyne, opens pathways to a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an analysis of its spectroscopic signature, and an exploration of its key chemical reactivities. The dual functionality makes it an invaluable intermediate for applications in medicinal chemistry, particularly in the construction of heterocyclic scaffolds and for use in bio-conjugation via "click" chemistry, as well as in the development of novel materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this unique reagent.

Compound Identification and Physicochemical Properties

This compound is structurally characterized by a propanedioic acid diethyl ester backbone substituted at the C2 position with a but-3-yn-1-yl group. This structure provides two distinct points for chemical modification.

PropertyValueSource
IUPAC Name diethyl 2-(but-3-yn-1-yl)propanedioate[1]
CAS Number 117500-15-9[1]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Exact Mass 212.1049 g/mol [1]
Synonyms Diethyl 2-(but-3-ynyl)malonate, 3-Butynylmalonic acid diethyl ester[1]

Spectroscopic Profile (Predicted)

A definitive experimental spectroscopic analysis for this compound is not widely published. However, a highly accurate spectroscopic profile can be predicted based on the known spectral data of its constituent functional groups: the diethyl malonate core and the terminal alkyne moiety.[2][3][4]

Spectroscopy Predicted Signature Rationale
¹H NMR δ ~4.2 (q, 4H), ~3.4 (t, 1H), ~2.4-2.2 (m, 4H), ~2.0 (t, 1H), ~1.2 (t, 6H)Quartet and triplet for the two ethoxy groups (-OCH₂CH₃). A triplet for the α-proton on the malonate. Multiplets for the two methylene groups of the butynyl chain. A triplet for the terminal alkyne proton (-C≡CH).
¹³C NMR δ ~168 (C=O), ~83 (-C≡CH), ~69 (-C≡CH), ~61 (-OCH₂), ~51 (α-CH), ~30 (CH₂), ~19 (CH₂), ~14 (-CH₃)Ester carbonyl carbons appear downfield. The two sp-hybridized carbons of the alkyne. The methylene carbon of the ethoxy group. The α-carbon of the malonate. Methylene carbons of the butynyl chain and the methyl carbon of the ethoxy group.
Infrared (IR) ν ~3300 cm⁻¹ (sharp, m), ~2980 cm⁻¹ (m), ~2120 cm⁻¹ (w), ~1735 cm⁻¹ (s)Strong, sharp peak for the terminal alkyne C-H stretch. Alkane C-H stretching. Weak C≡C triple bond stretch. Strong C=O ester carbonyl stretch.
Mass Spec (EI) m/z 212 (M⁺), 183, 167, 139, 111Molecular ion peak. Fragments corresponding to the loss of an ethyl group (-C₂H₅), an ethoxy group (-OC₂H₅), and subsequent fragmentation of the butynyl side chain.

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the classic malonic ester synthesis, which involves the Sₙ2 alkylation of the diethyl malonate enolate.[5]

Causality of Experimental Design

The choice of sodium ethoxide as the base is critical. Using the ethoxide salt of the same alcohol as the ester (ethanol) prevents transesterification, which would otherwise lead to a mixture of undesired ethyl and other alkyl esters. Ethanol is an ideal solvent as it readily dissolves both the base and the starting malonate. The alkylating agent, 4-bromobut-1-yne (or the corresponding chloride/iodide), provides the requisite four-carbon chain with a terminal alkyne. The reaction is refluxed to ensure it proceeds to completion. A subsequent aqueous workup removes inorganic salts, and vacuum distillation is employed for purification, separating the higher-boiling product from any unreacted starting materials.

Detailed Experimental Protocol: Alkylation of Diethyl Malonate
  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of clean sodium metal in small pieces. The reaction is exothermic; cooling may be necessary. Allow all the sodium to react to form a clear solution of sodium ethoxide.

  • Formation of Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C.[6] Slowly add 41.0 g (0.256 mol) of diethyl malonate via the dropping funnel with continuous stirring. A colorless solution or a slight precipitate of the sodium salt of diethyl malonate may form.[6]

  • Alkylation: To the stirred solution, add 34.6 g (0.26 mol) of 4-bromobut-1-yne dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.[7]

  • Solvent Removal & Workup: Set up the apparatus for distillation and remove the bulk of the ethanol, initially at atmospheric pressure and then under reduced pressure.[7] To the cooled residue, add 200 mL of cold water to dissolve the sodium bromide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 75 mL portions of diethyl ether. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Process DEM Diethyl Malonate Step2 2. Enolate Formation (DEM + NaOEt) DEM->Step2 Na Sodium Metal Step1 1. Base Formation (Na + EtOH -> NaOEt) Na->Step1 EtOH Absolute Ethanol EtOH->Step1 AlkylHalide 4-Bromobut-1-yne Step3 3. Alkylation (SN2) (Enolate + Alkyl Halide) AlkylHalide->Step3 Step1->Step2 NaOEt Step2->Step3 Malonate Enolate Step4 4. Workup & Extraction Step3->Step4 Step5 5. Purification (Vacuum Distillation) Step4->Step5 Product Pure this compound Step5->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from its two orthogonal reactive sites, which can be addressed sequentially or in tandem to generate significant molecular complexity.

Reactions of the Malonic Ester Moiety

The active methylene proton is acidic (pKa ≈ 13 in DMSO), allowing for easy deprotonation. The resulting ester can undergo several canonical transformations.

  • Hydrolysis and Decarboxylation: This is a hallmark reaction of malonic esters. Saponification with aqueous base (e.g., NaOH), followed by acidification, yields the unstable 2-(but-3-yn-1-yl)malonic acid. Gentle heating causes decarboxylation to cleanly produce hex-5-ynoic acid. This provides an efficient route to a functionalized carboxylic acid.

  • Cyclocondensation Reactions: The 1,3-dicarbonyl structure is a classic precursor for forming six-membered heterocycles.[8] For instance, condensation with urea under basic conditions would yield a barbiturate derivative, while reaction with 2-aminopyridine can form a pyridopyrimidine scaffold.[8][9] These cores are prevalent in many pharmaceutical agents.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, the molecule is an ideal substrate for "click chemistry." Reaction with an organic azide in the presence of a Cu(I) catalyst rapidly and efficiently forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation, drug discovery, and materials science.

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides. This is a powerful method for constructing complex conjugated systems.

  • Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, will produce the corresponding methyl ketone, transforming the molecule into diethyl 2-(4-oxopentyl)malonate.

Logical Relationship of Synthetic Derivatives

Derivatives cluster_malonate Malonic Ester Reactions cluster_alkyne Terminal Alkyne Reactions Core This compound CarboxylicAcid Hex-5-ynoic Acid Core->CarboxylicAcid Hydrolysis & Decarboxylation Barbiturate Substituted Barbiturate Core->Barbiturate Condensation (e.g., with Urea) Triazole 1,2,3-Triazole Derivative Core->Triazole CuAAC Click Reaction (R-N3, Cu(I)) ArylAlkyne Coupled Aryl-Alkyne Core->ArylAlkyne Sonogashira Coupling (Ar-X, Pd/Cu) MethylKetone Methyl Ketone Derivative Core->MethylKetone Hydration (H2O, H+, HgSO4)

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, handling precautions must be extrapolated from its parent compound, diethyl malonate.[10][11][12]

Hazard Category Information and Precautions
Physical Hazards Combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[11]
Health Hazards Causes serious eye irritation.[11] May cause skin and respiratory irritation. Avoid breathing vapors.
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10]
Incompatibilities Incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a uniquely valuable reagent for the modern synthetic chemist. Its structure provides access to two of the most powerful functional groups in organic chemistry: the malonic ester for constructing carboxylic acids and heterocycles, and the terminal alkyne for coupling and cycloaddition reactions. This dual reactivity, combined with a straightforward synthesis, establishes it as a strategic building block for the efficient construction of complex molecules targeted for pharmaceutical and materials science applications. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full synthetic potential.

References

  • PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Diethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (3-methylbut-2-enyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene Complexation by the Cyclopentadienyliron Moiety. J. Chem. Soc., Perkin Trans. 1, 469-474.
  • ChemSynthesis. (2025, May 20). diethyl 2-(3-methyl-2-methylene-3-butenyl)malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • LookChem. (n.d.). The Crucial Role of Diethyl Malonate in Modern Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Arkivoc, 2000(5), 1077-1094.
  • National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

  • European Journal of Inorganic Chemistry. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functionalized Malonate Ester

Diethyl 2-(but-3-yn-1-yl)malonate is a valuable synthetic intermediate, strategically combining the nucleophilic potential of a malonate ester with the reactive handle of a terminal alkyne. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic frameworks. The malonate moiety allows for further functionalization or decarboxylation to introduce a carboxylic acid or a substituted acetic acid fragment. Simultaneously, the terminal alkyne provides a gateway to a rich variety of chemical transformations, including carbon-carbon bond formation through coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), and reductions to access the corresponding alkene or alkane. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important reagent, offering field-proven insights for its effective utilization in research and development.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate. This classic approach, a cornerstone of malonic ester synthesis, involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with an appropriate alkylating agent.[1]

Chemical Principle: The Malonic Ester Synthesis

The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.[2] A suitable base, such as sodium ethoxide, is typically used to generate the enolate in situ.[1] The choice of an alkoxide base with the same alkyl group as the ester is crucial to prevent transesterification, which would lead to a mixture of ester products.[1] The resulting enolate is a soft nucleophile and readily undergoes an SN2 reaction with a primary alkyl halide.[2]

For the synthesis of the target molecule, 4-bromo-1-butyne (or a related 4-halo-1-butyne) serves as the ideal electrophile. The primary nature of the carbon bearing the halogen atom is well-suited for the SN2 mechanism, minimizing the potential for competing elimination reactions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Diethyl Malonate + 4-Bromo-1-butyne reaction Alkylation Reaction (Reflux) reagents->reaction base Sodium Ethoxide in Ethanol base->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Removal drying->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product nmr NMR (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Sources

An In-depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(but-3-yn-1-yl)malonate is a versatile organic compound that merges the reactivity of a terminal alkyne with the synthetic flexibility of a malonic ester. This unique combination makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the realms of heterocyclic chemistry and drug discovery. The presence of both a nucleophilic center at the active methylene and a reactive π-system in the alkyne allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and potential applications, with a focus on providing actionable insights for laboratory and industrial-scale applications.

Introduction: A Molecule of Dual Functionality

At its core, this compound is a diethyl ester of a substituted malonic acid. The malonic ester moiety is a classical synthon in organic chemistry, renowned for its utility in forming carbon-carbon bonds through the alkylation of its acidic α-hydrogen. The introduction of a but-3-yn-1-yl substituent imparts the characteristic reactivity of a terminal alkyne, opening avenues for reactions such as cycloadditions, coupling reactions, and nucleophilic additions. This dual functionality makes it a strategic starting material for the construction of carbocyclic and heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 117500-15-9[1]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Synonyms Diethyl 2-but-3-ynylpropanedioate, 3-Butynylmalonic acid diethyl ester[1]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.20 (q, J = 7.1 Hz, 4H, 2 x -OCH₂CH₃)

    • δ 3.45 (t, J = 7.5 Hz, 1H, -CH(CO₂Et)₂)

    • δ 2.30 (m, 2H, -CH₂C≡CH)

    • δ 2.10 (m, 2H, -CH₂CH₂C≡CH)

    • δ 1.95 (t, J = 2.7 Hz, 1H, -C≡CH)

    • δ 1.25 (t, J = 7.1 Hz, 6H, 2 x -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 169.0 (2 x C=O)

    • δ 83.0 (-C≡CH)

    • δ 69.0 (-C≡CH)

    • δ 61.5 (2 x -OCH₂)

    • δ 52.0 (-CH(CO₂Et)₂)

    • δ 28.0 (-CH₂CH₂C≡CH)

    • δ 18.0 (-CH₂C≡CH)

    • δ 14.0 (2 x -CH₃)

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • ~3300 (C≡C-H stretch)

    • ~2980 (C-H sp³ stretch)

    • ~2120 (C≡C stretch)

    • ~1735 (C=O ester stretch)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z 212.

    • Common fragmentation patterns for malonic esters include the loss of an ethoxy group (-OEt, m/z 167) and the entire ester group (-CO₂Et, m/z 139).

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the malonic ester synthesis , a cornerstone of carbon-carbon bond formation.[2] This involves the alkylation of diethyl malonate with a suitable 4-carbon electrophile bearing a terminal alkyne.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Diethyl Malonate Product This compound Reactant1->Product 1. Deprotonation Reactant2 4-Bromo-1-butyne Reactant2->Product 2. SN2 Alkylation Base Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Base->Reactant1

Caption: Synthesis of this compound via malonic ester synthesis.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol based on established procedures for the alkylation of diethyl malonate.[2]

Materials:

  • Diethyl malonate

  • 4-Bromo-1-butyne (or 4-chloro-1-butyne)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition of sodium.

  • Formation of the Malonate Enolate: Once all the sodium has reacted to form a clear solution of sodium ethoxide, the solution is cooled to room temperature. Diethyl malonate is then added dropwise via the dropping funnel with continuous stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.

  • Alkylation: 4-Bromo-1-butyne is added dropwise to the stirred solution of the malonate enolate. The reaction mixture is then heated to reflux and maintained at this temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: Sodium ethoxide in ethanol is the classical and most economical choice for deprotonating diethyl malonate. Using the same alcohol as the ester (ethanol) prevents transesterification side reactions.[3]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture and oxygen.

  • Workup Procedure: The aqueous workup is designed to remove any unreacted base and the sodium bromide byproduct. The brine wash helps to break any emulsions and further remove water from the organic layer.

  • Vacuum Distillation: Purification by vacuum distillation is necessary due to the relatively high boiling point of the product, which could lead to decomposition at atmospheric pressure.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the independent or sequential reactivity of its two key functional groups: the active methylene and the terminal alkyne.

G cluster_malonate Malonate Reactivity cluster_alkyne Alkyne Reactivity A This compound B Further Alkylation A->B Base, R'-X C Decarboxylation A->C 1. Hydrolysis 2. Heat D Amidation A->D Amine, Heat E Click Chemistry (CuAAC) A->E R-N3, Cu(I) F Sonogashira Coupling A->F Ar-X, Pd/Cu catalyst G Hydration A->G H2O, H+, HgSO4 H Cyclization Reactions A->H Various Reagents

Caption: Key reaction pathways of this compound.

4.1. Reactions at the Malonate Core

  • Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a base, allowing for the introduction of a second substituent. This provides a route to α,α-disubstituted carboxylic acids after hydrolysis and decarboxylation.

  • Hydrolysis and Decarboxylation: The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield 5-hexynoic acid. This is a powerful method for extending a carbon chain by two atoms while introducing a carboxylic acid functionality.

  • Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones to form α,β-unsaturated systems.

4.2. Transformations of the Terminal Alkyne

  • Click Chemistry: The terminal alkyne is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their ability to mimic amide bonds and their high stability.

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful tool for constructing complex conjugated systems.

  • Hydration: Markovnikov hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, yields a methyl ketone.

  • Cyclization Reactions: The alkyne can participate in a variety of intramolecular cyclization reactions, particularly after modification of the malonate moiety. This provides a route to a wide range of heterocyclic and carbocyclic systems. For example, it can be a precursor for the synthesis of substituted pyridines.[4]

Applications in Drug Development and Medicinal Chemistry

While specific examples of the use of this compound in marketed drugs are not prevalent in the literature, its potential as a versatile intermediate is significant. Malonic esters, in general, are crucial for the synthesis of various pharmaceuticals, including barbiturates and anti-inflammatory agents.[5][6] The addition of the terminal alkyne functionality opens up new avenues for its application.

  • Scaffold for Heterocyclic Synthesis: The ability to undergo cyclization reactions makes this compound a valuable starting material for the synthesis of novel heterocyclic libraries for high-throughput screening.

  • Linker in Bioconjugation: The terminal alkyne can be used in "click" reactions to conjugate the molecule to biomolecules, such as proteins or nucleic acids, for applications in diagnostics and drug delivery.

  • Intermediate for Natural Product Synthesis: The dual functionality of this molecule makes it a potential intermediate in the total synthesis of complex natural products that contain both carboxylic acid and alkyne or alkyne-derived functionalities.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its straightforward preparation via malonic ester synthesis, combined with the rich chemistry of both the active methylene and terminal alkyne groups, makes it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a flexible platform for the synthesis of novel heterocyclic scaffolds and for the implementation of powerful "click" and cross-coupling strategies. As the demand for novel and diverse chemical matter continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

  • Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.).
  • Tyumentsev, M. S., et al. (2016). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Piotr, F., & Ratajczak, F. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene η-Complexation of the Arene Ring. Journal of the Chemical Society, Perkin Transactions 1, 1377-1381.
  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
  • Google Patents. (n.d.). Preparation method of diethyl malonate. CN1237571A.
  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MOLECULES.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. Retrieved from [Link]

  • Google Patents. (n.d.). Malonate esters. WO2010070593A2.
  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. CN103833699A.

Sources

An In-depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate (CAS Number: 117500-15-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(but-3-yn-1-yl)malonate, a versatile synthetic intermediate. The document details the methodologies for its synthesis via the malonic ester synthesis pathway, including a thorough protocol for the alkylation of diethyl malonate with 4-bromo-1-butyne. It further outlines the compound's key physicochemical properties, spectroscopic characterization, and essential safety and handling procedures. The guide also explores the reactivity of its terminal alkyne and active methylene functionalities, highlighting its potential as a valuable building block in the synthesis of complex molecular architectures and heterocyclic compounds relevant to drug discovery and development.

Introduction

This compound (CAS: 117500-15-9) is a substituted diethyl malonate derivative that incorporates a terminal alkyne functionality. This unique structural combination of an active methylene group and a reactive alkyne makes it a valuable precursor in various organic syntheses. The active methylene protons exhibit enhanced acidity (pKa ≈ 13), facilitating enolate formation and subsequent derivatization, a cornerstone of malonic ester synthesis[1][2]. Simultaneously, the terminal alkyne offers a reactive site for a multitude of transformations, including cycloaddition reactions, providing a pathway to diverse heterocyclic systems of interest in medicinal chemistry[3]. This guide serves as a senior application scientist's perspective on the synthesis, characterization, and synthetic potential of this compound.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number 117500-15-9[4]
Molecular Formula C₁₁H₁₆O₄[4]
Molecular Weight 212.24 g/mol [4]
IUPAC Name diethyl 2-(but-3-yn-1-yl)propanedioate[4]
Appearance Colorless to light yellow liquid (Predicted)Based on similar alkylated malonates[5]
Boiling Point Not available (Predicted >200 °C at atm. pressure)Alkylated malonates have high boiling points.
Density Not available (Predicted ~1.0-1.1 g/mL)Based on similar diethyl malonate derivatives.
Solubility Immiscible with water; Soluble in common organic solvents (e.g., ethanol, ether, THF).[6]
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.20 (q, J = 7.1 Hz, 4H, -OCH₂CH₃)

    • δ 3.45 (t, J = 7.5 Hz, 1H, -CH(COOEt)₂)

    • δ 2.30 (td, J = 7.5, 2.6 Hz, 2H, -CH₂-C≡CH)

    • δ 2.05-1.95 (m, 2H, -CH₂-CH₂-C≡CH)

    • δ 1.98 (t, J = 2.6 Hz, 1H, -C≡CH)

    • δ 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 169.0 (C=O)

    • δ 83.0 (-C≡CH)

    • δ 69.0 (-C≡CH)

    • δ 61.5 (-OCH₂)

    • δ 52.0 (-CH(COOEt)₂)

    • δ 30.0 (-CH₂-CH₂-C≡CH)

    • δ 19.0 (-CH₂-C≡CH)

    • δ 14.0 (-OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • ~3300 (alkyne C-H stretch)

    • ~2980 (aliphatic C-H stretch)

    • ~2120 (alkyne C≡C stretch)

    • ~1735 (ester C=O stretch)

  • Mass Spectrometry (EI):

    • Expected fragmentation would involve loss of ethoxy groups (-45 u) and cleavage of the butynyl side chain. A characteristic fragmentation pattern for substituted diethyl malonates is the loss of the entire malonate moiety[7].

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate with a suitable alkyl halide[1][2]. In this case, 4-bromo-1-butyne is the preferred alkylating agent.

Reaction Mechanism

The synthesis proceeds in two main steps:

  • Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

  • Nucleophilic Substitution (Alkylation): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of 4-bromo-1-butyne in an SN2 reaction, displacing the bromide ion and forming the C-C bond.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Base Sodium Ethoxide (Base) Product This compound Enolate->Product Nucleophilic Attack AlkylHalide 4-Bromo-1-butyne AlkylHalide->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for malonic ester synthesis[8][9].

Materials and Reagents:

  • Diethyl malonate (≥99%)

  • 4-Bromo-1-butyne (≥97%)[10]

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, carefully add sodium metal (1.0 eq.) to anhydrous ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq.) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add 4-bromo-1-butyne (1.05 eq.) dropwise, keeping the temperature below 15 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two key functional groups: the active methylene and the terminal alkyne.

Reactions of the Active Methylene Group
  • Dialkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for the introduction of a second alkyl group. This enables the synthesis of quaternary carbon centers.

  • Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted carboxylic acid.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group for a variety of transformations:

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a valuable scaffold in medicinal chemistry.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the extension of the carbon skeleton.

  • Cycloaddition Reactions: The alkyne can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to generate a range of five-membered heterocycles[11].

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.

G cluster_0 Active Methylene Reactivity cluster_1 Terminal Alkyne Reactivity Start This compound Dialkylation Dialkylated Malonate Start->Dialkylation Base, R'-X Decarboxylation Substituted Carboxylic Acid Start->Decarboxylation 1. H₃O⁺, Δ 2. -CO₂ Click 1,2,3-Triazole Start->Click R-N₃, Cu(I) Sonogashira Coupled Product Start->Sonogashira Ar-X, Pd catalyst Cycloaddition Heterocycle Start->Cycloaddition 1,3-Dipole Hydration Ketone/Aldehyde Start->Hydration H₂O, H⁺/Hg²⁺ or BH₃/H₂O₂

Caption: Key synthetic transformations of this compound.

Safety and Handling

Hazard Identification:

  • While specific toxicity data for this compound is not available, it should be handled with the care afforded to all laboratory chemicals.

  • The starting material, 4-bromo-1-butyne, is a flammable liquid and is toxic if swallowed. It may also cause an allergic skin reaction[6][12][13].

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Work in a well-ventilated fume hood.

Handling and Storage:

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, well-ventilated place, away from oxidizing agents[12].

  • 4-Bromo-1-butyne is typically stored under refrigeration[6].

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move person into fresh air.

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately[12].

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its preparation via the robust malonic ester synthesis is straightforward, and its dual reactivity at the active methylene and terminal alkyne positions provides access to a wide array of complex molecules. This makes it a compound of significant interest for researchers in drug discovery and materials science, offering a gateway to novel heterocyclic systems and other intricate molecular architectures. Adherence to proper safety protocols, particularly when handling the alkylating agent, is paramount.

References

  • PubChem. (n.d.). 4-Bromobut-1-yne. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 469-474.
  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).
  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
  • Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025, November). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules.
  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 120-137.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).
  • ResearchGate. (2022, August 8). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diethyl 2-(but-3-yn-1-yl)malonate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 2-(but-3-yn-1-yl)malonate, a versatile chemical intermediate gaining prominence in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed and validated synthesis protocol, and its strategic applications, particularly leveraging its terminal alkyne functionality for advanced molecular construction.

Core Molecular and Physicochemical Profile

This compound is a derivative of diethyl malonate, featuring a butynyl substituent at the α-carbon. This structural feature, specifically the terminal alkyne, imparts unique reactivity, making it a valuable building block in organic synthesis.

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Exact Mass 212.10485899[1]
CAS Number 117500-15-9[1]
IUPAC Name diethyl 2-(but-3-yn-1-yl)propanedioate[1]

Synthesis Protocol: Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate. The procedure is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

The Chemistry Behind the Synthesis

The core of this synthesis relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13).[2] These protons are positioned between two electron-withdrawing carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile that readily participates in SN2 reactions with primary alkyl halides.

In this specific synthesis, a strong base, sodium ethoxide, is used to deprotonate diethyl malonate. The choice of ethoxide as the base is critical; it prevents transesterification, which would occur if a different alkoxide were used, thereby ensuring the integrity of the ethyl ester groups. The resulting enolate then reacts with an appropriate electrophile, such as 4-bromo-1-butyne, to form the desired product.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal

  • 4-Bromo-1-butyne (or 4-iodo-1-butyne for higher reactivity)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper venting.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.05 eq.) dropwise via the dropping funnel with stirring.

  • Alkylation: To the resulting solution of the malonate enolate, add 4-bromo-1-butyne (1.0 eq.) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Most of the ethanol is removed using a rotary evaporator. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Washing: The combined organic extracts are washed sequentially with water and saturated aqueous NH₄Cl solution to remove any remaining base. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Self-Validating System: Characterization

To ensure the integrity of the synthesized product, a comprehensive analytical characterization is imperative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the ethoxy groups (triplet and quartet), the malonate methine proton (triplet), the methylene groups of the butynyl chain, and the terminal alkyne proton (singlet or triplet with small coupling).

    • ¹³C NMR will show characteristic peaks for the ester carbonyls, the quaternary and methylene carbons of the ethyl groups, the malonate α-carbon, the carbons of the butynyl chain, and the two sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the ester groups (~1730-1750 cm⁻¹), the C≡C of the terminal alkyne (~2100-2150 cm⁻¹, typically weak), and the ≡C-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.[3]

Applications in Research and Drug Development

The synthetic utility of this compound stems from its dual functionality: the reactive malonate core and the terminal alkyne. This combination makes it a powerful intermediate for creating complex molecular architectures.

A Key Reagent for "Click Chemistry"

The most significant application of the terminal alkyne is its participation in azide-alkyne cycloaddition reactions, the cornerstone of "Click Chemistry".[4][5] This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the efficient and specific formation of a stable 1,2,3-triazole ring by linking the alkyne-containing molecule to another molecule bearing an azide group.[6]

This has profound implications in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): The compound can be used to link molecular fragments together, rapidly generating libraries of more complex molecules for biological screening.

  • Bioconjugation: It can act as a linker to attach small molecules to larger biomolecules like proteins or peptides for targeted drug delivery or diagnostic purposes.

  • PROTACs and Molecular Glues: The triazole linkage is a common component in the linkers of Proteolysis Targeting Chimeras (PROTACs).

Caption: Application of the compound in a CuAAC "Click Chemistry" reaction.

Precursor for Heterocyclic Scaffolds

The malonate moiety is a classic precursor for a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.[7]

  • Synthesis of Pyridines: The compound can be used in cyclocondensation reactions to form highly substituted pyridine rings, which are prevalent in medicinal chemistry.[8][9]

  • Barbiturates and Pyrimidinediones: Condensation with urea or thiourea can yield barbiturate-like structures, a class of compounds with a long history in medicine.

The butynyl group can be carried through these synthetic steps and then used for further functionalization, or it can participate in intramolecular cyclization reactions to form fused ring systems.[2][10]

Conclusion

This compound is more than a simple derivative of a classic reagent. The strategic placement of a terminal alkyne transforms it into a modern and highly relevant building block for contemporary drug discovery and materials science. Its straightforward synthesis, combined with the powerful and specific reactivity of the alkyne in "click" reactions, ensures its continued importance for scientists and researchers aiming to construct complex, functional molecules with high efficiency and precision.

References

  • PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (3-methylbut-2-enyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Bagley, M. C., et al. (2002). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • Semantic Scholar. (2021). Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. Retrieved from [Link]

  • ChemSynthesis. (n.d.). diethyl 2-(3-methyl-2-methylene-3-butenyl)malonate. Retrieved from [Link]

  • MDPI. (1998). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • NIST. (n.d.). Diethyl butylmalonate. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for Diethyl 2-(but-3-yn-1-yl)malonate, a molecule of interest in synthetic organic chemistry. As this compound is not extensively characterized in publicly available databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. The insights herein are intended for researchers, scientists, and professionals in drug development who rely on robust analytical data for compound identification and characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound have been systematically numbered. This numbering convention will be used throughout the analysis of the NMR, IR, and MS data.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the predicted spectrum in a deuterated chloroform (CDCl₃) solution is summarized below.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-a~ 4.20Quartet (q)J ≈ 7.14H-O-CH₂ -CH₃
H-b~ 3.40Triplet (t)J ≈ 7.51H-CH(COOEt)₂
H-c~ 2.30Triplet of Triplets (tt)J ≈ 7.0, 2.72H-CH₂-C≡CH
H-d~ 2.05Multiplet (m)-2H-CH-CH₂ -CH₂-
H-e~ 1.98Triplet (t)J ≈ 2.71H-C≡CH
H-f~ 1.28Triplet (t)J ≈ 7.16H-O-CH₂-CH₃
Expert Analysis of the ¹H NMR Spectrum:
  • H-a (δ ~4.20 ppm): These methylene protons of the two ethyl groups are deshielded due to their proximity to the electronegative oxygen atoms of the ester functionalities. They are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-f).

  • H-b (δ ~3.40 ppm): This methine proton is alpha to two electron-withdrawing carbonyl groups, which significantly deshields it. It will appear as a triplet due to coupling with the adjacent methylene protons of the butynyl chain (H-d).

  • H-c (δ ~2.30 ppm): These methylene protons are adjacent to the alkyne group. The signal is expected to be a triplet of triplets due to coupling with the adjacent methylene protons (H-d) and long-range coupling with the terminal alkyne proton (H-e).

  • H-d (δ ~2.05 ppm): The signal for these methylene protons, which are adjacent to the chiral center (C4), is expected to be a multiplet due to coupling with both H-b and H-c.

  • H-e (δ ~1.98 ppm): The terminal alkyne proton typically resonates in this region. Its signal will be a triplet due to long-range coupling with the methylene protons at C7 (H-c).

  • H-f (δ ~1.28 ppm): These methyl protons of the ethyl groups are in a typical alkyl region and will appear as a triplet due to coupling with the adjacent methylene protons (H-a).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
C1, C10~ 168C =O (Ester)
C9~ 83-C ≡CH
C8~ 70-C≡C H
C2, C12~ 62-O-CH₂ -CH₃
C4~ 52-C H(COOEt)₂
C6~ 30-CH-CH₂ -
C7~ 19-CH₂ -C≡CH
C3, C13~ 14-O-CH₂-CH₃
Expert Analysis of the ¹³C NMR Spectrum:
  • C1, C10 (δ ~168 ppm): The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield.

  • C9, C8 (δ ~83 and ~70 ppm): The sp-hybridized carbons of the alkyne typically resonate in this range. The carbon bearing the proton (C9) is expected to be slightly more downfield than the internal alkyne carbon (C8).

  • C2, C12 (δ ~62 ppm): The methylene carbons of the ethyl esters are deshielded by the adjacent oxygen atoms.

  • C4 (δ ~52 ppm): The methine carbon, being attached to two carbonyl groups and an alkyl chain, will be found in this region.

  • C6, C7 (δ ~30 and ~19 ppm): These are typical chemical shifts for sp³-hybridized carbons in an alkyl chain.

  • C3, C13 (δ ~14 ppm): The terminal methyl carbons of the ethyl groups appear in the far upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3300Strong, Sharp≡C-H stretch (terminal alkyne)
2980-2850Medium-StrongC-H stretch (sp³ C-H)
~ 2120Weak, SharpC≡C stretch (terminal alkyne)
~ 1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch (ester)
Expert Analysis of the IR Spectrum:

The IR spectrum of this compound will be dominated by a few key diagnostic peaks:

  • A strong, sharp absorption around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon (≡C-H).

  • A weak but sharp peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The weakness of this band is typical for alkynes.

  • The most intense absorption in the spectrum is expected to be the C=O stretch of the ester groups, appearing around 1735 cm⁻¹ .

  • A series of strong bands in the 1250-1000 cm⁻¹ region will be due to the C-O stretching vibrations of the ester functionalities.

  • Absorptions in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and butynyl groups.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the ions provide information about the molecular weight and structure.

  • Molecular Ion (M⁺∙): The molecular weight of this compound (C₁₁H₁₆O₄) is 212.24 g/mol . A molecular ion peak at m/z = 212 is expected, though it may be of low intensity due to the facile fragmentation of esters.

  • Major Fragmentation Pathways:

    • Loss of an ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z = 167 .

    • Loss of an ethoxycarbonyl group (-•COOCH₂CH₃): This would result in a fragment at m/z = 139 .

    • McLafferty Rearrangement: While less likely for the butynyl chain, the ethyl esters themselves can undergo this rearrangement, though other fragmentation pathways are likely to dominate.

    • Cleavage of the butynyl chain: Fragmentation of the C-C bonds in the side chain can lead to various smaller fragments. A prominent peak is expected from the loss of the butynyl radical, resulting in the diethyl malonate cation at m/z = 159 .

cluster_0 Key Fragmentation Pathway M [M]⁺∙ (m/z 212) F1 [M - •OCH₂CH₃]⁺ (m/z 167) M->F1 - •OCH₂CH₃ F2 [M - •C₄H₅]⁺ (m/z 159) M->F2 - •C₄H₅

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures are recommended.

cluster_0 General Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Analysis (¹H and ¹³C) start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Data Processing & Interpretation nmr->data ir->data ms->data end Structure Confirmation data->end

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained as a neat thin film. Place a small drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level promotes reproducible fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded, and a mass spectrum is generated, plotting relative intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural elucidation of this compound. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while key functional groups, particularly the terminal alkyne and the ester moieties, will be readily identifiable through their characteristic IR absorptions. Mass spectrometry will further corroborate the molecular weight and provide insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis, when compared with experimentally obtained data, will enable the unambiguous confirmation of the synthesis and purity of this compound.

References

  • PubChem. Diethyl Malonate. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

  • Study.

A Comprehensive Technical Guide to the Stability and Storage of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Diethyl 2-(but-3-yn-1-yl)malonate

This compound is a valuable bifunctional molecule in organic synthesis, incorporating both a malonic ester and a terminal alkyne. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecules, including carbocyclic and heterocyclic compounds, and as a precursor in the development of novel pharmaceutical agents. The malonic ester moiety allows for facile alkylation and decarboxylation reactions, while the terminal alkyne provides a reactive handle for a variety of transformations, such as "click" chemistry, coupling reactions, and additions.

Given its utility, a thorough understanding of the stability and proper storage conditions for this compound is paramount to ensure its integrity and the reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing its stability and offers field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Appearance Colorless liquid (inferred from related compounds)[2][3]
Odor Sweet, fruity (inferred from diethyl malonate)[2][3]
Boiling Point Not explicitly available; Diethyl malonate boils at 198-200 °C[2]
Melting Point Not explicitly available; Diethyl malonate melts at -50 °C[2]
Solubility Insoluble in water; Miscible with alcohol and ether (inferred from diethyl malonate)[2]

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several factors, primarily related to its two key functional groups: the malonic ester and the terminal alkyne.

The Malonic Ester Moiety: Susceptibility to Hydrolysis and Decarboxylation

The diethyl malonate core of the molecule is susceptible to hydrolysis, particularly under basic or acidic conditions.[4] Aqueous sodium hydroxide can lead to the hydrolysis of the ester groups to form sodium malonate and ethanol.[5] This process is often followed by decarboxylation, especially upon heating, to yield a substituted acetic acid.[5] While generally stable at ambient temperatures in neutral solutions, prolonged exposure to moisture can lead to gradual degradation.[4]

The Terminal Alkyne Group: Reactivity and Potential for Undesired Reactions

Terminal alkynes are characterized by their sp-hybridized carbon atoms, which impart a higher electron density and significant chemical reactivity.[6] The acidity of the terminal proton (pKa ≈ 25) makes it susceptible to deprotonation by strong bases, forming a highly reactive acetylide ion.[7] While this reactivity is synthetically useful, it also presents stability challenges.

  • Oxidation: Terminal alkynes can be susceptible to oxidative degradation, particularly in the presence of certain metals and oxygen.

  • Polymerization: Under certain conditions, such as exposure to heat, light, or catalytic impurities, terminal alkynes can undergo polymerization.

  • Reactions with Incompatible Materials: The acetylide anion, if formed, is a strong base and a good nucleophile, which can react with a variety of electrophiles.[7]

The following diagram illustrates the key factors that can impact the stability of this compound.

Figure 1. Factors contributing to the degradation of this compound.

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on best practices for handling both malonic esters and terminal alkynes.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential decomposition pathways, including hydrolysis and polymerization.[8]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the terminal alkyne and minimizes contact with moisture.[8]
Light Exposure Amber vial or stored in the darkProtection from light, especially UV, is crucial to prevent light-induced polymerization of the alkyne.[2][9]
Container Tightly sealed, appropriate containerA tightly sealed container prevents the ingress of moisture and air.
Moisture Store in a dry environmentMinimizing exposure to water vapor is critical to prevent hydrolysis of the ester groups.[9]
Incompatible Materials Store away from strong acids, strong bases, and oxidizing agentsAvoids catalytic degradation and potentially hazardous reactions.[2][10]

Experimental Protocol for Handling and Storage

Adherence to a strict handling protocol is essential to maintain the integrity of this compound upon receipt and during use.

Materials:
  • This compound

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Dry, clean amber glass vials with PTFE-lined caps

  • Syringes and needles (oven-dried or flame-dried)

  • Dessicator or dry box

Procedure:
  • Receiving and Initial Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold compound.[11]

  • Aliquoting under Inert Atmosphere:

    • If the entire quantity will not be used at once, it is highly recommended to aliquot the compound into smaller, single-use vials.

    • Perform all transfers under a gentle stream of inert gas (argon or nitrogen).

    • Use oven-dried or flame-dried glassware and syringes to eliminate any traces of moisture.

  • Storage:

    • Tightly seal the vials with PTFE-lined caps.

    • For added protection, wrap the cap with Parafilm®.

    • Place the vials in a labeled secondary container.

    • Store the secondary container in a refrigerator at 2-8°C.

    • Ensure the storage location is dark and away from any sources of heat or ignition.

The following workflow diagram outlines the recommended handling and storage protocol.

Figure 2. Recommended workflow for handling and storing this compound.

Conclusion: Ensuring Experimental Success

The synthetic potential of this compound can only be fully realized when its chemical integrity is maintained. By understanding the inherent reactivity of its malonic ester and terminal alkyne functionalities and by implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the stability of this valuable reagent. Adherence to these guidelines will lead to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of research and development.

References

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • PubChem. Diethyl Malonate. [Link]

  • Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). [Link]

  • ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

  • Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • University of Calgary. Ch21: Malonic esters. [Link]

  • Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]

  • MSU chemistry. Alkyne Reactivity. [Link]

  • Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. [Link]

  • ResearchGate. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

  • ACS Publications. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link]

  • Wikipedia. Diethyl malonate. [Link]

  • PubChem. Diethyl 2-(3-butenyl)malonate. [Link]

Sources

The Alkyne-Functionalized Malonate Ester: A Technical Guide to the Applications of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

Executive Summary

Diethyl 2-(but-3-yn-1-yl)malonate is a versatile synthetic building block that merges the classical reactivity of a malonic ester with the diverse chemical potential of a terminal alkyne. This unique combination allows for a range of applications in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This in-depth technical guide explores the synthesis, key reactions, and applications of this compound, providing detailed experimental protocols and insights into its utility in modern organic synthesis.

Introduction: A Multifunctional Synthetic Intermediate

This compound, with the CAS Number 117500-15-9, is a diethyl ester of a substituted malonic acid.[1][2] Its structure is characterized by a central methylene group activated by two adjacent electron-withdrawing ester functionalities, and a butynyl side chain terminating in a reactive alkyne. This dual functionality is the cornerstone of its synthetic utility.

The active methylene group provides a nucleophilic center for further alkylation or acylation, a classic feature of malonic ester synthesis.[3][4] Simultaneously, the terminal alkyne moiety serves as a handle for a variety of transformations, including cycloaddition reactions, transition metal-catalyzed cyclizations, and other additions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 117500-15-9
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
IUPAC Name Diethyl 2-(but-3-yn-1-yl)propanedioate
Synonyms Diethyl 2-but-3-ynylpropanedioate, Ethyl 2-(ethoxycarbonyl)-5-hexynoate

Synthesis of this compound: A Classic Approach

The primary route to this compound is through the well-established malonic ester synthesis.[3] This involves the alkylation of diethyl malonate with a suitable 4-carbon electrophile bearing a terminal alkyne. A common and effective reagent for this purpose is 4-bromo-1-butyne.[5]

The reaction proceeds via the deprotonation of the acidic α-hydrogen of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-bromo-1-butyne in an SN2 reaction to form the desired product.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from standard procedures for the alkylation of diethyl malonate.[3]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 4-Bromo-1-butyne

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled as needed.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 4-bromo-1-butyne (1.0 eq.) to the reaction mixture. The reaction is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Drying: Separate the organic layer and wash it with saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

Intramolecular Cyclization Reactions

One of the most significant applications of alkyne-containing malonate esters is in intramolecular cyclization reactions to form carbocycles and heterocycles.[1] The presence of the nucleophilic malonate enolate and the electrophilic alkyne within the same molecule allows for cyclization under appropriate conditions.

These reactions can be promoted by bases or transition metal catalysts, leading to the formation of five- or six-membered rings, which are common motifs in biologically active molecules. For instance, base-mediated intramolecular addition of the malonate enolate to the alkyne can lead to the formation of cyclopentane or cyclohexane derivatives after protonation.

Caption: General pathway for intramolecular cyclization.

Transition Metal-Catalyzed Cycloadditions

The terminal alkyne of this compound is an excellent substrate for various transition metal-catalyzed cycloaddition reactions. For example, in the presence of a suitable catalyst, it can undergo [2+2+2] cycloadditions with other alkynes or alkenes to construct substituted aromatic and hydroaromatic systems.[5]

Rhodium and palladium complexes are commonly employed catalysts for such transformations.[6][7] These reactions are highly valuable for the rapid assembly of complex polycyclic structures from relatively simple starting materials.

"Click" Chemistry and the Formation of Heterocycles

The terminal alkyne functionality makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazoles. The resulting triazole-containing malonate esters can be further elaborated, making this a powerful strategy for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Future Perspectives and Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular structures. While its full potential is still being explored, its utility in the construction of carbocyclic and heterocyclic systems, particularly through intramolecular cyclizations and transition metal-catalyzed reactions, is evident. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the applications of this and similar alkyne-functionalized malonate esters are expected to expand significantly. The continued development of novel catalytic systems will undoubtedly unlock even more efficient and selective transformations of this promising synthetic intermediate.

References

  • Chemical Communications (RSC Publishing). Zinc-mediated addition of diethyl bromomalonate to alkynes for the cascade reaction towards polysubstituted pyranones and tetracarbonyl derivatives. [Link]

  • LookChem. Cas 38771-21-0, 4-BROMO-1-BUTYNE. [Link]

  • Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]

  • Filo. Synthesis of Heterocycles by Diethyl Malonate. [Link][4]

  • PubMed. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. [Link][7]

  • ResearchGate. Rhodium-Catalyzed Deallylation of Allylmalonates and Related Compounds. [Link][6]

Sources

Methodological & Application

Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable synthetic intermediate, starting from diethyl malonate and propargyl bromide. The protocol leverages the classical malonic ester synthesis pathway, a robust and versatile method for carbon-carbon bond formation. This guide details the underlying reaction mechanism, offers a step-by-step experimental protocol, outlines safety considerations, and provides expected characterization data for the target compound. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for introducing a terminal alkyne moiety via a malonate building block.

Introduction and Scientific Context

Diethyl malonate is a cornerstone reagent in organic synthesis, renowned for the reactivity of its central methylene group.[1][2] The protons on this α-carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two flanking ester carbonyl groups, which stabilize the resulting conjugate base via resonance.[3] This property is expertly exploited in the malonic ester synthesis, a powerful strategy for preparing mono- and di-substituted carboxylic acids from alkyl halides.[4][5][6][7]

The target molecule, this compound, incorporates a terminal alkyne. This functional group is exceptionally useful, serving as a handle for a variety of subsequent transformations such as "click" chemistry, Sonogashira coupling, and conversion to other functional groups. The synthesis described herein provides a direct and efficient route to this versatile building block.

Reaction Mechanism: Alkylation of Diethyl Malonate

The synthesis proceeds via a two-step mechanism: (1) deprotonation of diethyl malonate to form a nucleophilic enolate, and (2) nucleophilic substitution (SN2) on an electrophilic alkyl halide.

Step 1: Enolate Formation A strong base is required to abstract the acidic α-proton from diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[3] Using the corresponding alkoxide of the ester prevents transesterification, a potential side reaction that could compromise product purity and yield. The base abstracts a proton to form a resonance-stabilized enolate ion, which is a potent carbon nucleophile.

Step 2: SN2 Alkylation The generated enolate attacks the electrophilic carbon of propargyl bromide (3-bromo-1-propyne). The reaction follows an SN2 pathway, where the enolate displaces the bromide leaving group.[7] Primary halides like propargyl bromide are ideal substrates for this reaction, as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions.

reaction_mechanism DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Base) PropargylBr Propargyl Bromide PropargylBr->PropargylBr Product This compound NaBr NaBr (Salt) Enolate->Product Enolate->Enolate EtOH Ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established malonic ester synthesis procedures.[8][9] All operations should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried before use.

Materials and Reagents
ReagentM.W. ( g/mol )Density (g/mL)Amount (mmol)Mass (g)Volume (mL)
Sodium (Na)22.990.971102.53-
Absolute Ethanol46.070.789--75
Diethyl Malonate160.171.05510016.0215.2
Propargyl Bromide (80% in Toluene)118.96 (neat)~1.36 (solution)10515.6 (solution)~11.5
Diethyl Ether-0.713--As needed
Saturated NaCl (Brine)----As needed
Anhydrous MgSO₄----As needed
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Add 75 mL of absolute ethanol to the flask. Carefully add 2.53 g (110 mmol) of sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has reacted and dissolved completely.

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature using a water bath. Add 16.02 g (15.2 mL, 100 mmol) of diethyl malonate dropwise from the dropping funnel over 15-20 minutes with continuous stirring. A white precipitate of the sodium enolate may form.[10]

  • Alkylation: After the addition of diethyl malonate is complete, add 15.6 g (~11.5 mL, 105 mmol) of propargyl bromide solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40-50°C using a cooling bath if necessary.

  • Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diethyl malonate spot is consumed (typically 2-4 hours).

  • Work-up and Isolation: a. Cool the mixture to room temperature and remove the bulk of the ethanol under reduced pressure using a rotary evaporator. b. To the resulting slurry, add ~50 mL of cold water to dissolve the sodium bromide salt. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic extracts and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to obtain the pure this compound.

workflow A 1. Prepare NaOEt (Na + EtOH) B 2. Form Enolate (Add Diethyl Malonate) A->B C 3. Alkylate (Add Propargyl Bromide) B->C D 4. Reflux to Completion (Monitor by TLC) C->D E 5. Solvent Removal (Rotary Evaporator) D->E F 6. Aqueous Work-up (H2O, Ether Extraction) E->F G 7. Dry & Concentrate (MgSO4, Rotary Evaporator) F->G H 8. Purify (Vacuum Distillation) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

The final product is expected to be a colorless oil. An expected yield for this type of reaction is in the range of 70-85%.

PropertyPredicted Value
Molecular Formula C₁₁H₁₆O₄[11]
Molecular Weight 212.24 g/mol [11]
Boiling Point ~110-115 °C at 1 mmHg (Predicted by analogy)
¹H NMR (CDCl₃, 400 MHz)δ 4.20 (q, 4H, -OCH₂CH₃), 3.45 (t, 1H, -CH(COOEt)₂), 2.30 (dt, 2H, -CH₂-C≡CH), 2.15 (m, 2H, -CH-CH₂-CH₂-), 1.98 (t, 1H, -C≡CH), 1.25 (t, 6H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 169.0 (C=O), 83.0 (-C≡CH), 69.0 (-C≡CH), 61.5 (-OCH₂CH₃), 51.0 (-CH(COOEt)₂), 28.0 (-CH-CH₂-CH₂-), 19.0 (-CH₂-C≡CH), 14.0 (-OCH₂CH₃)
IR (neat, cm⁻¹) ~3300 (C≡C-H stretch), ~2120 (C≡C stretch, weak), 1735 (C=O ester stretch), ~1150 (C-O stretch)
Mass Spec (EI) m/z 212 (M⁺), 183, 165, 137

Safety and Handling Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps under an inert atmosphere or mineral oil.

  • Propargyl Bromide: A potent lachrymator, toxic, and flammable. It is shock-sensitive and may decompose or polymerize explosively, especially when uninhibited.[12][13][14] It should be stored refrigerated and handled with extreme care in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[15][16]

  • Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from all sources of ignition.[16]

  • General: The reaction should be conducted in a well-ventilated fume hood. An eyewash station and safety shower must be readily accessible.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive sodium ethoxide (due to moisture). Insufficiently reactive alkyl halide.Ensure all reagents and glassware are scrupulously dry. Use freshly prepared sodium ethoxide. Confirm the purity of propargyl bromide.
Low Yield Incomplete reaction. Side reactions (e.g., dialkylation). Mechanical losses during work-up.Increase reflux time. Use a slight excess of diethyl malonate to minimize dialkylation. Be meticulous during extractions and transfers.
Presence of Side Products Dialkylation of diethyl malonate. Elimination (E2) of propargyl bromide.Add propargyl bromide slowly at a controlled temperature. Avoid excessively high temperatures or prolonged reaction times. Use of NaOEt minimizes elimination.
Product is Dark/Colored Decomposition of reagents or product.Ensure the reaction temperature does not exceed the recommended limits. Purify carefully by vacuum distillation; a forerun containing impurities may need to be collected.

Conclusion

The malonic ester synthesis provides a reliable and high-yielding pathway to this compound. By carefully controlling reaction conditions, particularly moisture and temperature, and adhering to strict safety protocols for handling hazardous reagents, this versatile building block can be prepared efficiently. The terminal alkyne and active methine functionalities of the product make it a valuable intermediate for further elaboration in complex molecule synthesis.

References

  • Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]

  • LookChem. (n.d.). diethyl (3-methylbut-2-enyl)malonate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • S. J. Angyal, et al. (n.d.). NMR Spectra of New Compounds.
  • NIST. (n.d.). Diethyl malonate. WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

Sources

Application Note: Synthesis of Diethyl 2-(But-3-yn-1-yl)malonate via Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Malonic Ester Synthesis with 4-Bromo-1-Butyne

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the alkylation of diethyl malonate using 4-bromo-1-butyne. This reaction is a classic application of the malonic ester synthesis, a robust and versatile method for forming carbon-carbon bonds.[1][2] The procedure leverages the acidity of the α-protons of diethyl malonate to generate a nucleophilic enolate, which subsequently displaces a halide in an SN2 reaction.[3][4] The resulting product, diethyl 2-(but-3-yn-1-yl)malonate, is a valuable synthetic intermediate, incorporating a terminal alkyne functionality that can be further elaborated, for instance, through click chemistry or conversion to other functional groups. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reaction mechanism, practical execution, and safety considerations.

Scientific Principles and Mechanism

The malonic ester synthesis is a powerful technique for synthesizing carboxylic acids.[5] The overall process involves three key stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation. This protocol focuses on the first two stages.

1.1. Enolate Formation

The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon atom between the two carbonyl groups). The protons on this methylene group are significantly more acidic (pKa ≈ 13) than those of a typical ester due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[2]

Sodium ethoxide (NaOEt) is the base of choice for this transformation.[1] It effectively deprotonates the diethyl malonate to form a resonance-stabilized enolate ion.[3] Using the corresponding alkoxide as the base is crucial to prevent transesterification, a potential side reaction where the ester groups could be exchanged.[3][6]

1.2. Nucleophilic Alkylation

The generated enolate is a potent carbon-based nucleophile.[2] This enolate attacks the electrophilic alkyl halide, in this case, 4-bromo-1-butyne, through a bimolecular nucleophilic substitution (SN2) mechanism.[4][7] The enolate displaces the bromide leaving group, forming a new carbon-carbon bond and yielding the alkylated diethyl malonate product.[7]

The success of this step is subject to the same constraints as other SN2 reactions.[4] Primary alkyl halides, such as 4-bromo-1-butyne, are ideal substrates. Secondary halides react more slowly, while tertiary halides are unsuitable as they primarily lead to elimination products.[4][6]

Below is a diagram illustrating the core reaction mechanism.

Alkylation_Mechanism DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate 1. Deprotonation (Base Abstraction of α-H) NaOEt Sodium Ethoxide (NaOEt) AlkylHalide 4-Bromo-1-butyne Product This compound Enolate->Product 2. SN2 Attack (Nucleophilic Substitution)

Caption: Reaction mechanism for the alkylation of diethyl malonate.

Experimental Protocol

This section details the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the synthesis.

2.1. Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Volume / Mass
Diethyl malonate105-53-3160.17508.01 g (7.63 mL)
4-Bromo-1-butyne38771-21-0133.00506.65 g (4.93 mL)
Sodium Ethoxide917-58-868.0555 (1.1 eq)1.1 eq of 21% solution in EtOH
Anhydrous Ethanol64-17-546.07-~100 mL
Diethyl Ether60-29-774.12-As needed for extraction
Saturated NH₄Cl (aq)12125-02-9--As needed for workup
Brine (Saturated NaCl)7647-14-5--As needed for washing
Anhydrous MgSO₄7487-88-9--As needed for drying

2.2. Equipment

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

2.3. Safety Precautions

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-1-butyne: Flammable liquid and vapor. Causes skin and eye irritation.[8] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[8][9]

  • Diethyl Malonate: May cause eye and skin irritation.[10]

  • Solvents (Ethanol, Diethyl Ether): Highly flammable. Work in a fume hood and eliminate all ignition sources.[11]

  • Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

2.4. Step-by-Step Procedure

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried to prevent moisture contamination.

  • Base Addition: To the flask, add anhydrous ethanol (~50 mL) followed by the sodium ethoxide solution (21% in ethanol, ~20.5 mL, 55 mmol). Begin stirring. Note: If preparing sodium ethoxide from sodium metal, this should be done with extreme caution in a separate step.

  • Enolate Formation: Add diethyl malonate (7.63 mL, 50 mmol) dropwise to the stirred sodium ethoxide solution at room temperature over 15-20 minutes using the addition funnel. A white precipitate of the sodium enolate salt may form.[12] After the addition is complete, allow the mixture to stir for an additional 30 minutes.

  • Alkylation: Add 4-bromo-1-butyne (4.93 mL, 50 mmol) dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux. An exothermic reaction is expected.[1]

  • Reaction Completion: After the addition of the alkyl halide is complete, heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diethyl malonate spot has been consumed (typically 2-4 hours).

  • Workup - Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: To the residue, add ~50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining salts and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the pure this compound.

Experimental Workflow and Expected Results

The workflow for this synthesis is summarized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification A Setup Dry Glassware (Inert Atmosphere) B Add NaOEt/EtOH A->B C Add Diethyl Malonate (Enolate Formation) B->C D Add 4-Bromo-1-butyne (Alkylation) C->D E Heat to Reflux (Monitor by TLC) D->E F Cool & Evaporate EtOH E->F G Aqueous Workup (H₂O, Et₂O Extraction) F->G H Wash with NH₄Cl & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Vacuum Distillation or Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results:

  • Appearance: The final product, this compound, is expected to be a colorless to pale yellow oil.

  • Yield: Typical yields for this type of alkylation range from 70-85%, depending on the purity of reagents and reaction conditions.

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key IR stretches would include the C≡C-H bond (~3300 cm⁻¹) and the ester C=O bonds (~1730-1750 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (hydrolyzed NaOEt). Wet solvent or reagents. Poor quality alkyl halide.Use fresh, anhydrous solvents. Ensure NaOEt is active and handled under inert gas. Check the purity of 4-bromo-1-butyne.
Formation of Dialkylated Product The mono-alkylated product is deprotonated and reacts again.Use a slight excess of diethyl malonate relative to the base and alkylating agent. Add the alkylating agent slowly.
Low Yield After Workup Incomplete extraction. Emulsion formation during extraction.Perform additional extractions. To break emulsions, add more brine and allow the layers to stand, or filter through celite.
Reaction Stalls Insufficient heating or reaction time.Ensure the reaction is maintained at a consistent reflux. Increase reaction time and monitor by TLC.

References

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • Wiley Online Library. (2006). An improved procedure for the synthesis of labelled fatty acids utilizing diethyl malonate. Retrieved from [Link]

Sources

Diethyl 2-(but-3-yn-1-yl)malonate in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Diethyl 2-(but-3-yn-1-yl)malonate: A Versatile Bifunctional Linchpin for Advanced Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized the fields of drug discovery, chemical biology, and materials science by offering a highly efficient, specific, and biocompatible method for molecular ligation.[1][2] This guide focuses on the strategic application of this compound, a uniquely valuable building block that marries the power of CuAAC with classic malonic ester synthesis. Its terminal alkyne provides a reliable handle for click chemistry, while the diethyl malonate moiety serves as a latent carbanion, opening extensive avenues for post-cycloaddition diversification. We present the mechanistic underpinnings, detailed experimental protocols, and expert insights into leveraging this reagent for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The CuAAC reaction is celebrated for its remarkable efficiency, mild reaction conditions, and tolerance of a wide array of functional groups, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[3] While many terminal alkynes can participate in this transformation, this compound (CAS 117500-15-9) is distinguished by the synthetic potential locked within its malonate group.

The true power of this reagent lies in its bifunctionality:

  • The Alkyne Handle: Provides a robust and specific point of entry into the CuAAC reaction, allowing for covalent linkage to any azide-bearing molecule.

  • The Malonate Core: The acidic α-proton on the malonate's central carbon is readily deprotonated, creating a nucleophilic enolate.[4] This classical reactivity allows for a secondary wave of synthetic modifications—such as alkylation, acylation, and Michael additions—after the stable triazole ring has been formed.

This dual-reactivity profile enables a modular approach to synthesis, making it an invaluable tool for generating compound libraries in drug discovery and constructing precisely defined functional materials.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 117500-15-9[7]
Molecular Formula C₁₁H₁₆O₄[7]
Molecular Weight 212.24 g/mol [7]
Appearance Colorless to light yellow liquid
IUPAC Name Diethyl 2-(but-3-yn-1-yl)propanedioate
The CuAAC Mechanism: A Stepwise Catalytic Cycle

Understanding the mechanism of the CuAAC reaction is crucial for optimizing conditions and troubleshooting. The reaction proceeds not as a concerted 1,3-dipolar cycloaddition, but through a stepwise pathway involving copper acetylide intermediates, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal process.[8]

The Catalytic Cycle involves:

  • Formation of the Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), coordinates with the terminal alkyne.[8] This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a highly nucleophilic copper acetylide species.[9]

  • Coordination and Cyclization: The organic azide coordinates to the copper center. The azide's terminal nitrogen then attacks the internal carbon of the acetylide, leading to the formation of a six-membered copper-containing metallacycle.[8][]

  • Ring Contraction and Protonolysis: This metallacycle is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-carbon bond, delivering the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[8]

CuAAC_Mechanism Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction cluster_reactants cluster_cycle cluster_product Alkyne R-C≡CH (Alkyne) Cu_Acetylide R-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R'-N₃ (Azide) CuI Cu(I) Metallacycle Six-Membered Cu Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI - Product Product 1,4-Triazole Product Triazolyl_Cu->Product + H⁺ Workflow Figure 2: Experimental Workflow for CuAAC Synthesis and Purification A 1. Dissolve Alkyne & Azide in t-BuOH/H₂O B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO₄ Solution (Initiate Reaction) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with aq. NH₄OH (Complex Copper) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Triazole Product H->I

Sources

Click chemistry applications of Diethyl 2-(but-3-yn-1-yl)malonate.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the topic of Diethyl 2-( but-3-yn-1-yl)malonate. My initial phase focuses on exhaustive Google searches to acquire detailed information about this molecule. I am particularly interested in its structure, properties, and usage as a crucial building block in click chemistry applications. Furthermore, I am exploring the core principles of click chemistry itself, with an emphasis on Copper(I)-catalyzed reactions.

Refining Research Scope

I'm now expanding my research to include practical applications. I'm focusing my searches to cover real-world uses of the molecule, delving into drug discovery, bioconjugation, and materials science. I'm hoping to find established protocols, experimental details, and examples to better understand its potential. This information will help structure my note. I'm also planning a section on CuAAC principles.

Formulating Application Note Structure

I've just structured the application note, beginning with an introduction to Diethyl 2-(but-3-yn-1-yl)malonate and its role in click chemistry. A dedicated section on CuAAC principles is now in place, focusing on the alkyne's function. My next steps involve crafting detailed protocols for triazole synthesis, bioconjugation, and polymer preparation, complete with reagents, setup instructions, and troubleshooting. I'll summarize data in tables and generate visual aids.

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Developing Application Note Draft

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Initiating Application Note Draft

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Using Diethyl 2-(but-3-yn-1-yl)malonate for bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bioconjugation Using Diethyl 2-(but-3-yn-1-yl)malonate

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound as a versatile reagent in bioconjugation. We delve into the fundamental principles of its reactivity, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide offers not just procedural steps but also the underlying scientific rationale for experimental design, troubleshooting, and analysis. Detailed, field-tested protocols are provided for the covalent modification of biomolecules, underscoring the reagent's utility as both a direct labeling agent and a heterobifunctional linker.

Introduction: A Multifunctional Tool for Covalent Linkage

The precise chemical modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development.[1] Bioconjugation, the science of covalently linking molecules, enables the creation of advanced diagnostics, antibody-drug conjugates (ADCs), and targeted therapeutic agents. Among the most powerful tools in the bioconjugation toolkit is "Click Chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[2]

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[2][3] This reaction is prized for its exceptional specificity and efficiency, even in complex biological mixtures.[4][5]

This compound emerges as a particularly strategic reagent for CuAAC-mediated bioconjugation. Its structure uniquely combines two powerful chemical functionalities:

  • A terminal alkyne , which serves as the reactive handle for the CuAAC reaction.

  • A diethyl malonate group, which provides a stable, flexible spacer and whose ester groups can be subsequently hydrolyzed to reveal two carboxylic acid moieties, transforming the molecule into a branching, trifunctional linker.

This dual nature allows for a multi-stage approach to constructing complex bioconjugates, making it an invaluable asset in drug development and chemical biology.

Physicochemical Properties and Handling

Understanding the characteristics of this compound is critical for its effective use.

PropertyValueSource
IUPAC Name Diethyl 2-(but-3-yn-1-yl)propanedioate[6]
CAS Number 117500-15-9[6]
Molecular Formula C₁₁H₁₆O₄[6]
Molecular Weight 212.24 g/mol [6]
Appearance Colorless to light yellow liquid (predicted)Analogous to[7][8]
Handling and Storage

Safe laboratory practice is paramount when handling any chemical reagent. Based on data for the closely related compound, diethyl malonate, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.[7][9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidants.[7][10]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of according to local regulations.[7]

The Chemistry of Conjugation: The "Why" Behind the "How"

The utility of this compound is rooted in the robust and highly specific CuAAC reaction.

The CuAAC Catalytic Cycle

The CuAAC reaction is not a spontaneous cycloaddition; it requires a copper(I) catalyst to proceed at a meaningful rate at physiological temperatures.[3][11] The generally accepted mechanism involves several key steps, which explains the specific components required in a typical protocol.

  • Causality in Reagent Choice: The azide and alkyne functional groups are chosen for their bioorthogonality—they are largely inert to the functional groups found in biological systems, ensuring the reaction occurs only between the desired partners.[2][4]

  • The Role of Copper(I): The catalyst, Cu(I), first coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[11] This intermediate is the key activated species.

  • Cycloaddition and Product Formation: The copper-acetylide then reacts with the azide-modified biomolecule. A six-membered copper-containing ring intermediate forms, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Catalyst Alkyne R₁-C≡CH (DE-butyn-M) Acetylide Cu(I)-Acetylide Complex [R₁-C≡C-Cu] Alkyne->Acetylide + Cu(I) - H⁺ Intermediate Six-membered Cu Intermediate Acetylide->Intermediate + Azide (R₂-N₃) Acetylide->Intermediate Azide R₂-N₃ (Azido-Biomolecule) Product Triazole Product Intermediate->Product Rearrangement + H⁺ Intermediate->Product Product->Alkyne + Regenerated Cu(I)

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Practical Considerations for Bioconjugation

While the mechanism appears straightforward, its application to sensitive biomolecules like proteins requires careful optimization.

  • Copper Source: Copper(II) salts (e.g., CuSO₄) are often used as the precursor because they are more stable to air than Cu(I) salts. A reducing agent, typically sodium ascorbate , is added in situ to reduce Cu(II) to the active Cu(I) state.[13]

  • Ligand Acceleration and Protection: Cu(I) can be unstable in aqueous solutions and can generate reactive oxygen species (ROS) that damage biomolecules.[5] To prevent this, a copper-chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice as it is water-soluble, stabilizes the Cu(I) oxidation state, and accelerates the reaction.[4][13]

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should optimize concentrations and reaction times for their specific biomolecules.

Protocol 1: Labeling an Azide-Modified Protein with this compound

This protocol describes the direct conjugation of the alkyne-malonate reagent to a protein that has been functionalized with an azide group (e.g., through metabolic labeling or chemical modification).

Protocol1_Workflow Workflow: Protein Labeling via CuAAC Prep 1. Prepare Reagent Stocks (Protein, Alkyne, CuSO₄, Ligand, Ascorbate) Mix 2. Combine Reactants (Protein, Alkyne, CuSO₄/Ligand) Prep->Mix Initiate 3. Initiate Reaction (Add Sodium Ascorbate) Mix->Initiate Incubate 4. Incubate (RT, 1-4 hours) Initiate->Incubate Purify 5. Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze 6. Characterize Product (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Experimental workflow for labeling an azido-protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound (DE-butyn-M).

  • Copper(II) Sulfate (CuSO₄).

  • Copper Ligand (e.g., water-soluble THPTA).

  • Sodium Ascorbate (NaAsc).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification system (e.g., desalting columns, dialysis tubing).

Reagent Stock Preparation:

  • Azido-Protein: Prepare at a concentration of 1-10 mg/mL.

  • DE-butyn-M: Prepare a 100 mM stock in anhydrous DMSO.

  • CuSO₄: Prepare a 100 mM stock in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock in deionized water.

  • Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 500 mM stock in deionized water.

Recommended Reaction Concentrations:

ComponentStock Conc.Final Conc.Molar Excess (vs. Protein)Rationale
Azido-Protein1-10 mg/mL20-100 µM1xThe limiting reagent.
DE-butyn-M100 mM1-2 mM50-100xDrives the reaction to completion.
CuSO₄100 mM0.5-1 mM25-50xCatalyst precursor.
THPTA Ligand100 mM2.5-5 mM125-250xStabilizes Cu(I) at a 5:1 ratio to copper.[13]
Sodium Ascorbate500 mM5-10 mM250-500xReduces Cu(II) to Cu(I).

Step-by-Step Protocol:

  • In a microcentrifuge tube, add the required volume of azido-protein solution.

  • Add the required volume of the 100 mM DE-butyn-M stock solution. Mix gently.

  • Prepare the catalyst premix: in a separate tube, combine the required volumes of 100 mM CuSO₄ and 100 mM THPTA ligand. Vortex briefly. Add this premix to the protein/alkyne mixture.

    • Expert Tip: Premixing the copper and ligand before adding them to the protein prevents exposing the biomolecule to unprotected copper ions, minimizing potential damage.[5]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Mix gently by pipetting or brief vortexing.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Remove excess reagents and catalyst by size-exclusion chromatography (SEC), dialysis, or using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and verify the exact mass of the conjugate via mass spectrometry (e.g., ESI-MS).

Protocol 2: Using the Conjugate as a Bifunctional Linker

This protocol outlines the steps to convert the malonate moiety into reactive carboxylic acids after the initial CuAAC conjugation, enabling further modification.

Protocol2_Workflow Workflow: Two-Step Bifunctional Conjugation Start Protein-DE-butyn-M Conjugate (from Protocol 1) Hydrolysis 1. Base-catalyzed Hydrolysis (Hydrolyze ethyl esters) Start->Hydrolysis Purify1 2. Buffer Exchange (Remove base, adjust pH) Hydrolysis->Purify1 Activation 3. Carboxylic Acid Activation (Add EDC/NHS) Purify1->Activation Coupling 4. Amine Coupling (Add Amine-Molecule B) Activation->Coupling Purify2 5. Final Purification (Remove excess reagents) Coupling->Purify2 Final Final A-Linker-B Conjugate Purify2->Final

Caption: Workflow for using the malonate group for secondary conjugation.

Part A: Hydrolysis of Malonate Esters

  • Causality: The ester groups of the malonate are stable at neutral pH but can be hydrolyzed under basic conditions to yield carboxylates.

  • Take the purified conjugate from Protocol 1.

  • Perform a buffer exchange into a basic buffer, such as 0.1 M sodium borate, pH 8.5-9.0. Note: Ensure your protein is stable at this pH.

  • Incubate the solution at room temperature for 2-6 hours, monitoring the hydrolysis by mass spectrometry if possible (a decrease in mass of 56 Da corresponding to the loss of two ethyl groups minus two protons).

  • Once hydrolysis is complete, immediately perform a buffer exchange into a reaction buffer suitable for the next step (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry) to neutralize the base.

Part B: EDC/NHS Amide Coupling

  • Causality: The newly formed carboxylic acids can be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable intermediate that reacts efficiently with primary amines.

  • To the carboxylate-functionalized conjugate in MES buffer (pH 6.0), add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add the second molecule containing a primary amine (e.g., another protein, a drug molecule) at a 10- to 20-fold molar excess relative to the first protein.

  • Adjust the pH to 7.2-7.5 by adding a small amount of a basic buffer (like PBS) to facilitate the reaction of the amine with the NHS-ester.

  • Incubate for 2-4 hours at room temperature.

  • Purify the final conjugate using an appropriate method (e.g., SEC) to remove all unreacted components.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Conjugation Inactive catalyst (ascorbate oxidized, Cu(I) oxidized).Prepare sodium ascorbate solution immediately before use. Ensure all buffers are degassed. Increase ligand-to-copper ratio to 10:1.
Inaccessible azide/alkyne group on biomolecule.If possible, redesign the biomolecule to place the reactive handle on a more exposed loop or terminus.
Protein Precipitation ROS damage from unprotected copper.Increase THPTA ligand concentration. Degas all buffers thoroughly before use. Run the reaction at 4°C.
Unfavorable buffer conditions or DMSO concentration.Screen protein stability in the final reaction buffer. Keep final DMSO concentration below 10% (v/v).
Non-specific Labeling Insufficient purification of the initial azido-protein.Ensure the starting biomolecule is highly pure before starting the conjugation reaction.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its terminal alkyne provides a reliable handle for specific and efficient covalent modification of azide-tagged biomolecules via the CuAAC reaction. Furthermore, the latent functionality within its malonate group offers a strategic advantage, enabling the construction of more complex, multi-component architectures. By understanding the chemical principles behind the protocols and carefully controlling reaction conditions, researchers can effectively leverage this reagent to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

  • LI-COR Biosciences. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]

  • St. Amant, A. H., et al. (2018). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Molecular Pharmaceutics, 15(10), 4559-4567. Retrieved from [Link]

  • Anderton, G. I., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(3), 596-601. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Finn, M. G., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology, vol 751. Humana Press. Retrieved from [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology, 3:153-162. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(48), 9200-9228. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594682, Diethyl 2-(3-butenyl)malonate. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89748, Diethyl (3-methylbut-2-enyl)malonate. Retrieved from [Link]

  • Adams, R., & Kamm, O. (1921). ETHYL n-BUTYLMALONATE. Organic Syntheses, 1, 27. Retrieved from [Link]

  • Abd-El-Aziz, A. S., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-(cyclopentadienyl)iron Moieties. The Journal of Organic Chemistry, 60(5), 1276–1282. Retrieved from [Link]

  • Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved from [Link]

Sources

Harnessing the Bifunctional Reactivity of Diethyl 2-(but-3-yn-1-yl)malonate: A Guide to Molecular Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: Diethyl 2-(but-3-yn-1-yl)malonate is a versatile bifunctional reagent that serves as a powerful building block in synthetic chemistry, drug discovery, and materials science. Its structure uniquely combines a terminal alkyne and a malonic ester moiety, offering two orthogonal points for chemical modification. This guide provides an in-depth exploration of the key reactive pathways of this molecule. We present detailed, field-tested protocols for leveraging its terminal alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and for exploiting its active methylene group through malonic ester alkylation, followed by subsequent hydrolysis and decarboxylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the design of complex molecules, such as active pharmaceutical ingredients (APIs) or molecular probes, the ability to introduce diverse functionalities in a controlled manner is paramount. This compound (CAS No. 117500-15-9) emerges as a highly valuable synthetic intermediate due to its dual reactivity.[1]

  • The Terminal Alkyne: This functional group is a premier handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the facile conjugation of the malonate scaffold to molecules bearing an azide group.[3][4]

  • The Malonic Ester: The methylene group flanked by two carbonyls exhibits enhanced acidity (pKa ≈ 13), making it readily accessible for deprotonation by common bases like sodium ethoxide. The resulting enolate is a soft nucleophile, ideal for forming new carbon-carbon bonds via SN2 reactions with alkyl halides or other electrophiles.[5][6] Subsequent hydrolysis and decarboxylation of the substituted malonate provide a straightforward route to functionalized carboxylic acids.[7][8]

This guide will dissect these two primary functionalization pathways, providing robust protocols and the scientific rationale behind them.

G cluster_alkyne Alkyne Chemistry cluster_malonate Malonate Chemistry reagent This compound alkyne_chem Terminal Alkyne (C≡CH) reagent->alkyne_chem malonate_chem Active Methylene (pKa ≈ 13) reagent->malonate_chem click_chem CuAAC 'Click' Reaction (with R-N3) alkyne_chem->click_chem Cu(I) catalyst Na-Ascorbate triazole 1,4-Disubstituted Triazole Product click_chem->triazole alkylation Malonic Ester Synthesis (with R'-X) malonate_chem->alkylation Base (e.g., NaOEt) decarboxylation Hydrolysis & Decarboxylation alkylation->decarboxylation H3O+, Δ acid_product Substituted Carboxylic Acid (R'-CH2-CH2-CH2-CH(COOH)2 -> R'-CH2-CH2-CH2-CH2-COOH) decarboxylation->acid_product

Figure 1: Orthogonal functionalization pathways of this compound.

Protocol I: Functionalization via CuAAC (Click Chemistry)

The CuAAC reaction is a cornerstone of bioconjugation and materials science, forming a stable triazole linkage between an alkyne and an azide.[3] This protocol details the in situ generation of the active Cu(I) catalyst from CuSO₄ and a reducing agent.

Causality and Experimental Rationale
  • Catalyst: The reaction is catalyzed by Copper(I). However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state. Therefore, we use a stable Cu(II) salt (CuSO₄) and add a reducing agent, sodium ascorbate, to generate the active Cu(I) species in situ.[2][9]

  • Ligand: To further protect Cu(I) from oxidation and increase its catalytic efficiency, a stabilizing ligand is employed. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous reactions due to its high water solubility and strong chelation to the copper ion.[2][10]

  • Solvent System: The reaction tolerates a wide range of solvents, including protic solvents like water.[3] A common and effective system is a mixture of t-butanol and water or DMSO and water, which helps to solubilize both polar and non-polar reactants.

Detailed Step-by-Step Protocol

This protocol describes a typical reaction at a 0.1 mmol scale. Reagents should be scaled proportionally for different amounts.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (0.1 mmol scale)Purpose
This compound212.241.021.2 mgAlkyne-containing substrate
Azide-containing molecule (R-N₃)-1.0 - 1.20.1 - 0.12 mmolCoupling partner
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.680.051.25 mg (of 100 mM stock)Cu(II) precatalyst
Sodium Ascorbate198.110.254.95 mg (of 1 M stock)Reducing agent
THPTA434.480.104.35 mg (of 100 mM stock)Cu(I) stabilizing ligand
t-Butanol--1 mLCo-solvent
Deionized Water--1 mLSolvent

Procedure:

  • Substrate Preparation: In a 10 mL vial, dissolve this compound (21.2 mg, 0.1 mmol) and the azide-containing molecule (0.1 mmol) in a 1:1 mixture of t-butanol and water (2 mL total).

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst solution. Add the THPTA stock solution (e.g., 100 µL of 100 mM) to the CuSO₄ stock solution (e.g., 50 µL of 100 mM). Vortex briefly. This pre-complexation step is crucial for catalyst stability.[2]

  • Reaction Initiation: Add the premixed catalyst solution to the vial containing the substrates.

  • Reduction: Add the sodium ascorbate stock solution (e.g., 25 µL of 1 M) to the reaction vial. The solution may turn a faint yellow/orange color.

  • Incubation: Cap the vial and stir the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with 10 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure triazole product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Step-by-step workflow for the CuAAC functionalization protocol.

Protocol II: Functionalization via Malonic Ester Synthesis

This pathway utilizes the acidic α-hydrogen for C-C bond formation, a classic and reliable method for extending carbon chains.[8]

Causality and Experimental Rationale
  • Base Selection: The base must be strong enough to deprotonate the α-carbon (pKa ≈ 13) but should not interfere with the ester groups. Sodium ethoxide (NaOEt) is the ideal choice when working with diethyl esters. Using a different alkoxide (e.g., sodium methoxide) could lead to transesterification, resulting in a mixed ester product.

  • Solvent: Anhydrous ethanol is the preferred solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions. Anhydrous conditions are critical, as any water present will protonate and quench the enolate nucleophile.[11]

  • Electrophile: The alkylation step is an SN2 reaction. Therefore, it works best with primary and secondary alkyl halides (I > Br > Cl). Tertiary halides will predominantly lead to elimination.

Detailed Step-by-Step Protocol

This protocol describes the alkylation of the malonate with a generic primary alkyl bromide (R-Br).

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (10 mmol scale)Purpose
This compound212.241.02.12 gSubstrate
Sodium Ethoxide (NaOEt)68.051.05715 mgBase for enolate formation
Alkyl Halide (R-X)-1.111 mmolElectrophile for alkylation
Anhydrous Ethanol--50 mLSolvent
Saturated NH₄Cl (aq)--50 mLQuenching agent

Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add anhydrous ethanol (50 mL) to the flask, followed by the careful addition of sodium ethoxide (715 mg, 10.5 mmol). Stir until the base is fully dissolved.

  • Enolate Formation: Add this compound (2.12 g, 10 mmol) dropwise to the stirred solution at room temperature. Stir for 30-60 minutes to ensure complete formation of the sodium enolate.[11]

  • Alkylation: Add the alkyl halide (11 mmol) dropwise to the enolate solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and remove the ethanol using a rotary evaporator.

    • Add 50 mL of water to the residue and transfer to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NH₄Cl (1 x 50 mL) to remove any remaining base, followed by brine (1 x 50 mL).

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or flash column chromatography.

  • Characterization: Confirm the structure of the alkylated product using NMR and Mass Spectrometry.

Protocol III: Hydrolysis and Decarboxylation

This optional but common subsequent step converts the dialkylated malonic ester into a more useful carboxylic acid.[12]

Causality and Experimental Rationale

The mechanism involves two key stages:

  • Saponification: The esters are hydrolyzed under basic conditions (using NaOH or KOH) to form a dicarboxylate salt.[7]

  • Decarboxylation: Upon acidification and heating, the resulting β-keto acid (or in this case, a substituted malonic acid) readily loses CO₂ through a six-membered cyclic transition state to yield the final carboxylic acid product.[13] Vigorous acidic hydrolysis (e.g., with HBr/AcOH) can sometimes achieve both steps in one pot.[14][15]

Detailed Step-by-Step Protocol

Procedure:

  • Saponification: Dissolve the purified alkylated malonate from Protocol II (e.g., 5 mmol) in ethanol (20 mL). Add an aqueous solution of potassium hydroxide (KOH, 1.12 g, 20 mmol, 4 equiv.) in 10 mL of water. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • Decarboxylation & Extraction: Gently heat the acidified mixture to 50-60 °C. Effervescence (CO₂ evolution) should be observed. Maintain heating until gas evolution ceases. Cool to room temperature and extract the carboxylic acid product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Figure 3: Workflow for the hydrolysis and decarboxylation of a substituted malonate.

Summary and Outlook

This compound is a powerful and versatile synthetic tool. The protocols outlined in this guide provide a robust framework for its application in diverse research settings. By understanding the chemical principles behind each step, from catalyst stabilization in click chemistry to the pKa-driven reactivity of malonic esters, researchers can confidently employ this reagent to construct complex molecular architectures for drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZXY-e1L3E2t_BnO1ITslgwRH4DfGpRp1Ihl_3ZyYkQM5EBvbICIkX31TTo7i5c1Z1d_twMGYYLQQKSAEijWuVtgd5Vjv0lxEpJkPQWUZmyNqdDP_aTdR0_HlZ7mQy0oqaIhgN6hsgW7H3ZUnOL_D4EdwTeCPBDXi3uNgCohLHTv2q_eB2G0RfDs6m54V2IuiodHDWeaScFjZFrbzKxlvo6w==]
  • Piotr, P. et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from an unknown source. [https://vertexaisearch.cloud.google.
  • BroadPharm. (n.d.). Click Chemistry Protocols. Retrieved from BroadPharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfBHiyctRgNNLOOYu4at2q_xXvU6wfdRkRRUnmXeHV-FZwYTG7UgVGvfBWz5HTqpXTV2ZfEDSsujNAc-Yu_5T3VA-09dWzbJEPj5ipzmv5oCiB7hdVOgDj0f_qiCclGKRgcB_6sXhJeSdmCiiFl_KPeTYwR_mMmUG0VLLzCeniRWkEX3c9FQi1c3kR]
  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpDFahMn13r9Ku_-9dP0aifckodAl1MNq_xg4zxr7gMl5aDNQIWheUfbUOHTUh4bB5Jszaz3LIlpfhC0UZ-oqqlrzP3OIP9BGRQ3bJcThv6gwCM9gjguXLjao5qGsPr4LArHPdhuQeMhJGPxrPoscfX1LP1Z4bag_o-qy7JccCezPFUUduJb5bpx-TF6SjXauo1WUKPa5ewB-BHQO0mwHTe7VwFkA09mz8swY5ztpIiPrJ0UW4BWn]
  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSinTHUg9w18n-tEWvzDQJ7WJvni9vLJ7Z7A_-Mj5w_D5sTebZ9E9ivmtSu8dTf9UrXr21sGlSMHpSFpfh07ngB1kHCIsH7AiTZkLa4vdwto6hCHJYR5lt39Lgk6I13Lx_tZsqyxXIiV1Nt-vkD-aXYy9JawLBJAkIP6RFfLRqH8816OuuSa-3Tcw=]
  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from Patsnap Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElynwhs1Wcg9UnZNyo3r4eelBnx5as-6oDZmVZV_iipJ6gkHDkBNOIxEVWgdcauYBczorBO3HVC2v8OLVvf5HODBEygsXoe51KfrvqGCm5yViWguDMSWTzfN5IM_GQ0DJPZuzLcpaKhIB3GdxDHbgm-RckuB09H2pO6zjn_w==]
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRH19aMQGlpB5U1NYRiP8vSTmW1S54p7ozEOUuzJH8cypzBi1Dr7IYolyDixrr73vtb_aWY8I-KnO3uvkwMOidaaljGKtpvL84kkwTLUhMX0UBauIxEvyfUTnl8ovuKYoUl1UQSQ==]
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF45ItCE8NbQtbVtNpYcaxQyX0nYTAYkI824qk8X-pz9AZDqM2WIXj5ATZ64whRjgMmiVf4neEepH224dR0XZE_VerhtYeV8BA7Q_pMrq8koB9-rgV_TlV5mg0=]
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw8pYt2HgktPhLtTJGi8pHJd6h0x3BFCLYAJUEDZb7MYyJagYE5UJo_le4yFOnX9DeEs7c7i-5dLaxvwfi_M6RgvPU3PgRHwsk00MSCPpaSl6_qSU9uFutHiRR61bvkTDMCt4dUAJ2D9IciWHO7hP1oPp19PRX0WWbuS-NW7ML1wFfsscBCk67iNDRSOrntXJg-6ntXZqoCSswNMxbhw==]
  • Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl9FBUzvN_bSuv9tG9dSkvlHhx7zcxs4mOBnihGbCoP3ahL3-c-_PouPW8aBanqbvCd6lI8_q-pynyWIS2hIgtI55Jlxi3R9wfvUVpW3lgZjwl1V_lVx7s7M-9-gZVuKJfe2mdl-t6x2FTZuv-NJSj0mCsf3_RaSoUcAAl_WtpnaKyESlGw0hXn3ZB20yBZTa24jMx00KOAryvoBV3B8316HnBaN1G9UauT9B-vLu9s-uYbBTq5AaELbHtKOlaziaGz2vEu1ezNdtcdkhe32394OpoRcSYS8mPF3aWVBHd1y-ilXU0NZm865OuWpLDGrjefJw17c4ILsoJzjB_bfgsSc6ZBsm4kdyePuaYLto=]
  • Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXF4kx4iN2KH1FUWX-D3j_-G8RqSp36An__fRR6zm0LcZdIJyWSf0uqQuTp1459Vcw-oD1DiLu0v0lOut1SZKSdZoK0EYIUrnR2asPpFjWV9hVZ2H2vSnBJN6QMNW2kHxVO0yNMmxiZwv-rerher57tp9XNwZjBK07jQG5]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwiJQmE2w5r03qoDYeaqiQHVhxONwdVyMS0QOs1cLwmb0eFpJUa6K0akYDxHk5tmA-EhMQWeJL_CQep0LgTM1YdnwS5SMG7117cBMhXstvgWE_D1PHrPChsqzL3tI7Z2PXqYcrRJ9t65Ywl9Qoae468sMJmDs11VrD_UzABhVrNQ==]
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from Confluore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYoreO5pKPiI9vER2FAB_Y3yBYjqwfIVrRd_2q57VoKbwDiCaHNVUWGY7PyyQHM_3jO71MciV3_Kd7zxrY_1Ie9VoIb_n54s-hLNIAe6PRrKSFojA4fHCzZPn3jiMqzVS5hEQDqLnYc8PeayvixJeSnPWdeHu3XSjErhyxs_twMVSom_mmDEujtQfR]
  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgKXV0y8TOAKDI8mKfL5ekIKSDJBU6lJvBBb9KU3eS4tTh7Ja2MlccjDYebEY3j2l0CKFdY9A4ywOHh7LkMIr2iBrp8MHywT_yZw9OcOxYNaEGYobongmOdTL35Ch8XiUxpACtg8YSO2-Ys5te_l3TPdj6-2Dhqga1l7lbhhhm0ludXivAKyUqSwLHIGsvqeW]
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Published on PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bFV9sg3A9WLl_Yy6znUhrNnaArq670ByNUsTTutydMqZS6QBFA2TPDRIi6okCKi8J1H0z3CB9HDYx27e-2i6ZozUog_ACAjsQAhVwJxpfylP_tpkLLevDfgws09UEKGae7caGFreSBbDw5E=]
  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from University of Calgary Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHXfY2hqv8rA2tpe6V83h27EtPVs5c3kav06eN3GGr5qLKgSiw_nJYUPR8YNHp25l7g8d4u4SZkjAbIIm4ScdNa1hPTALpRP6QdMd1E7W7G2C6V9iuzcM_SZMT4COOiJX8AiPQDxqeGV-RLLPWHg5_wBz3ko7Qt0FNbsqAceMu]
  • Echemi. (n.d.). This compound. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbOKt9y13duQMIZgOFRzlYh60mzEzLiYKCkSgVublMw0ywi-LRvECTeVmEobceRHt1Bc4pRQIqWBR5fQ1rIuCuXdkZPqinoyB0Eb76QCzLsjl19rwgJvUvTLW_Q9uf6hOvNW7WTepiP81CxfLksrcsUCk1PiMaWnaJrq4S9NGT4po__pmP-RCmJ3aDbA==]
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQRs7DRDSqNuMldH4HNWNj7bbql7NsMXB4uETKKi7MV61iILxWG0R_bsal7zgmPebgZrTCHlxGInd_9RX-lFq5_peyH3-BB3reJbCWr-G9PqQV1otpJoSaqm60Io-BBAmPYGH16MRYZtX9rAIJusNgeXr3ScHf7jcIPogpQBcnPvmfFRhcBNUIg==]
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELxtZtujN-u7Zr60OYEYsadTFPvx8q0iYdm0uX4r-hT8Ofz0sDXLBQ5nlwzxQpJSzBZv5tXLtqJwqm3yTvvTLnVe5MpamLEO-NU_vlbrRQsFjaBlh8JTOvwyTZ85Jp4wcXfP8gMfqNRH8XSR84IwHNZ3A=]
  • Chemistry LibreTexts. (2023). Malonic Ester Synthesis. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaL_3dZqda28UcWqBv8aumyE3jZ9GFsrWhW1QTwlB37bG5Q5Xs1dAZOLqrA0Ko2davBcPnOJTsLvZMrjyubq8p8QG67hrEuBegTwyoyuWMrBS6ETVeOPXAv-xIcwpGJ1cCVpL34CwQbV8ZiVbaJBQDYnbyoPlg9Z7QwkB31Vk96npSmnxc0YsKffGdXx9se6S2CHw4AnWP7oZZ-vIVG26ZnxHflkdhfKr_JOvee21ouBX7YhHUB1tvXidayXowgpPkUCzaIRJ3g0AKfOjGoNqBiJmy5gvIti-nUtgInc=]

Sources

Application Note & Protocols: Diethyl 2-(but-3-yn-1-yl)malonate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a 1,6-Enyne Building Block

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis remains a cornerstone of modern organic chemistry. Diethyl 2-(but-3-yn-1-yl)malonate is a particularly valuable, yet underexplored, starting material. As a 1,6-enyne, it is primed for powerful transition-metal-catalyzed cycloisomerization reactions that can rapidly build molecular complexity. Furthermore, the malonate ester moiety serves as a versatile functional handle for subsequent transformations and cyclizations.[1] This guide elucidates the primary synthetic pathways emanating from this substrate, with a focus on gold-catalyzed cycloisomerization to construct carbocyclic cores suitable for further elaboration into complex heterocycles, and potential routes to nitrogen-containing systems like piperidines.

Gold-Catalyzed Cycloisomerization: A Robust Route to Bicyclo[3.1.0]hexane Scaffolds

Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally powerful tools for activating alkynes towards nucleophilic attack.[2] For 1,6-enynes like this compound, this catalysis enables an elegant intramolecular cycloisomerization to generate densely functionalized bicyclo[3.1.0]hexane derivatives. These strained bicyclic systems are valuable intermediates for further synthetic manipulations.

Principle and Mechanism

The reaction is initiated by the coordination of a cationic gold(I) catalyst to the alkyne moiety of the 1,6-enyne, rendering it highly electrophilic. This is followed by a nucleophilic attack from the tethered alkene. For this compound, this proceeds via a kinetically favored 5-exo-dig cyclization pathway.[3][4] This initial cyclization generates a vinyl gold species, which rapidly rearranges to form a highly reactive cyclopropyl gold carbene intermediate.[3] The final product is typically formed through protodeauration of a subsequent intermediate, regenerating the gold catalyst. This mechanistic pathway explains the stereospecific formation of the bicyclo[3.1.0]hexane ring system.[4]

Gold_Catalyzed_Cycloisomerization Figure 1: Mechanism of Au(I)-Catalyzed 1,6-Enyne Cycloisomerization sub Substrate (1,6-Enyne) activated π-Complex (A) sub->activated + [AuL]⁺ au_cat [AuL]⁺ inv2 cyclized Vinyl Gold Intermediate activated->cyclized 5-exo-dig cyclization carbene Cyclopropyl Gold Carbene (B) cyclized->carbene Rearrangement product Bicyclo[3.1.0]hexane Product carbene->product Protonolysis inv1

Caption: Au(I)-catalyzed 5-exo-dig cyclization pathway.

Experimental Protocol: Synthesis of Diethyl 2-(bicyclo[3.1.0]hexan-6-yl)malonate

This protocol is a representative procedure based on established gold-catalyzed enyne cyclizations.[3]

Materials:

  • This compound (1.0 equiv)

  • JohnPhosAu(MeCN)SbF₆ (Catalyst A) or similar cationic gold(I) catalyst (0.02 equiv, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Workflow:

Experimental_Workflow Figure 2: Experimental Workflow for Au(I) Cyclization start Dissolve Substrate in Anhydrous DCM inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst Add Au(I) Catalyst (e.g., Cat A) inert->catalyst reaction Stir at Room Temp (Monitor by TLC/GC-MS) catalyst->reaction quench Quench Reaction (e.g., pass through silica plug) reaction->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, HRMS) purify->end

Caption: Step-by-step workflow for the gold-catalyzed reaction.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (e.g., 1 mmol, 226 mg).

  • Dissolution: Add anhydrous Dichloromethane (DCM, 0.1 M solution, 10 mL). Stir until the substrate is fully dissolved.

  • Catalyst Addition: To the stirring solution, add the gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 2 mol%, 15 mg) in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Diethyl 2-(bicyclo[3.1.0]hexan-6-yl)malonate.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data and Expected Outcomes

The gold-catalyzed cyclization of 1,6-enynes is generally high-yielding and clean.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
[JohnPhosAu(MeCN)]SbF₆DCM25 (Room Temp)>90[4]
Ph₃PAuCl / AgSbF₆DCM25 (Room Temp)>85[2]
[(Ph₃PAu)₃O]BF₄CHCl₃60Variable[5]

Table 1: Representative Conditions for Gold-Catalyzed Enyne Cycloisomerization.

Palladium-Catalyzed Pathways: Alternative Cyclization Strategies

Palladium catalysis offers a complementary approach to enyne cyclizations. While gold acts as a π-acid, palladium catalysts typically operate through oxidative addition/reductive elimination cycles. For this compound, a palladium-catalyzed reaction could potentially lead to different structural motifs. For instance, palladium-catalyzed reactions of aryl halides with malonates are well-established.[6] A plausible, though less common, pathway for the 1,6-enyne itself is an intramolecular cyclization involving hydropalladation or carbopalladation of the alkyne, followed by insertion of the alkene.

A hypothetical but mechanistically sound approach could involve a reductive cyclization .

Proposed Protocol: Pd-Catalyzed Reductive Cyclization

This protocol is a proposed application based on known palladium-catalyzed reductive couplings.

Materials:

  • This compound (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • A suitable phosphine ligand, e.g., PPh₃ (0.10 equiv, 10 mol%)

  • A hydride source, e.g., Formic acid (HCOOH)

  • A base, e.g., Triethylamine (Et₃N)

  • Anhydrous solvent, e.g., Toluene or DMF

Procedure:

  • Preparation: In an inert-atmosphere glovebox or Schlenk line, combine Pd(OAc)₂ and the phosphine ligand in anhydrous toluene. Stir for 15 minutes to allow for pre-complexation.

  • Addition of Reagents: Add this compound, followed by triethylamine and formic acid.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or GC-MS. The expected product would be a cyclopentane or cyclohexane derivative, depending on the regioselectivity of the cyclization.

  • Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the crude product via flash column chromatography.

Synthesis of Piperidine Scaffolds: A Multi-Step Approach

The synthesis of nitrogen-containing heterocycles like piperidines from this compound requires a multi-step sequence, leveraging the malonate functionality. A robust strategy involves an initial intermolecular reaction followed by an intramolecular cyclization. One such approach is the Michael addition of an amine to an α,β-unsaturated system derived from the starting material.

Synthetic Strategy via Michael Addition and Reductive Amination

This strategy transforms the starting material into a linear precursor perfectly substituted for a final ring-closing step.

Piperidine_Synthesis Figure 3: Multi-step Strategy for Piperidine Synthesis start This compound step1 Step 1: Alkyne Reduction (e.g., Lindlar's Catalyst, H₂) start->step1 intermediate1 Diethyl 2-(but-3-en-1-yl)malonate step1->intermediate1 step2 Step 2: Ozonolysis & Reductive Workup (1. O₃; 2. Me₂S) intermediate1->step2 intermediate2 Aldehyde Intermediate step2->intermediate2 step3 Step 3: Reductive Amination (R-NH₂, NaBH(OAc)₃) intermediate2->step3 intermediate3 Linear Amino-Diester step3->intermediate3 step4 Step 4: Dieckmann Condensation (e.g., NaOEt) intermediate3->step4 intermediate4 β-Keto Ester step4->intermediate4 step5 Step 5: Hydrolysis & Decarboxylation (Acid, Heat) intermediate4->step5 product Substituted Piperidinone step5->product

Caption: A potential pathway to piperidine derivatives.

Protocol for Key Step: Dieckmann Condensation

This is a classic and reliable method for forming six-membered rings.[7] The protocol assumes the successful synthesis of the linear amino-diester precursor (Intermediate 3 in Figure 3).

Materials:

  • Linear Amino-Diester Precursor (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv)

  • Anhydrous Toluene or THF

  • Dilute aqueous acid (e.g., 1 M HCl) for workup

Procedure:

  • Preparation: Dissolve the amino-diester precursor in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add sodium ethoxide portion-wise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and carefully quench by adding dilute HCl until the solution is acidic.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-keto ester (a substituted piperidinone) by column chromatography or recrystallization.[7]

Conclusion

This compound is a highly versatile building block for constructing complex molecular architectures. Gold-catalyzed cycloisomerization provides a direct, atom-economical route to bicyclo[3.1.0]hexane systems, which are valuable synthetic intermediates. Furthermore, the malonate and enyne functionalities can be sequentially manipulated through multi-step sequences to access important heterocyclic scaffolds such as piperidines. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the rich chemistry of this substrate in drug discovery and materials science.

References

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326-3350. [Link]

  • Yao, X., & Li, C. J. (2018). Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. Organic Letters, 20(17), 5448-5452. [Link]

  • Kim, N., et al. (2007). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 129(46), 14302–14303. [Link]

  • Toste, F. D., et al. (2006). Gold(I)-Catalyzed Macrocyclization of 1,n-Enynes. Organic Letters, 8(6), 1177-1179. [Link]

  • Fürstner, A., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. Journal of the American Chemical Society. [Link]

  • Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium. (n.d.). ResearchGate. [Link]

  • Beeler, A. B., & Porco, J. A. (2009). Palladium-catalyzed cyclocarbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with vinyl ketones affording functionalized enolic 2-acyl-3,4-dihydronaphthalenones. Organic Letters, 11(15), 3278-81. [Link]

  • Beierle, J. M., et al. (2011). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 6(9), 1698-1709. [Link]

  • Hartwig, J. F., et al. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Journal of Organic Chemistry, 67(17), 5893-902. [Link]

Sources

Application Notes and Protocols: Polymer Modification Using Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Alkyne-Functionalized Malonates in Polymer Science

In the dynamic fields of materials science, drug delivery, and biologics, the ability to precisely engineer polymer architectures is paramount. Post-polymerization modification—the covalent attachment of functional molecules to an existing polymer backbone—offers a powerful strategy for tailoring material properties. Diethyl 2-(but-3-yn-1-yl)malonate emerges as a highly versatile building block for this purpose. Its unique structure combines the classic reactivity of diethyl malonate with a terminal alkyne group, a key player in the world of "click chemistry."

The terminal alkyne functionality serves as a highly efficient chemical handle for a variety of conjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne radical reactions.[1] These reactions are renowned for their high yields, stereoselectivity, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying complex polymer structures without causing degradation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailed protocols for its application in polymer modification, and methodologies for the characterization of the resulting functionalized polymers.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably estimated based on its structure and comparison to analogous compounds like diethyl malonate and other alkylated malonates.

PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₁H₁₆O₄Calculated from structure
Molecular Weight 212.24 g/mol Calculated from formula
CAS Number 117500-15-9[2]
Boiling Point > 200 °C at 760 mmHgExtrapolated from diethyl butylmalonate (235-240 °C).[3]
Density ~1.05 g/mLSimilar to diethyl malonate (1.055 g/mL).[4]
Solubility Soluble in common organic solvents (THF, DCM, DMF, DMSO, Acetone, Ethyl Acetate). Sparingly soluble in water.Based on the properties of similar diethyl esters.
pKa of α-hydrogen ~13The α-hydrogen is acidic due to flanking ester groups, similar to diethyl malonate.[5]

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. This well-established reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an appropriate alkyl halide.[5]

Protocol: Malonic Ester Synthesis

This protocol describes the synthesis via the alkylation of diethyl malonate with 4-bromo-1-butyne.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • 4-bromo-1-butyne

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (if using NaOEt) or THF (if using NaH).

  • Base Addition: If using sodium ethoxide, add it directly to the solvent. If using sodium hydride (a safer, more common alternative), add the NaH (1.1 equivalents) to the THF and cool the slurry to 0 °C in an ice bath.

  • Enolate Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the base solution/slurry with vigorous stirring. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the sodium salt of diethyl malonate.[6]

  • Alkylation: Dissolve 4-bromo-1-butyne (1.05 equivalents) in a small amount of the reaction solvent and add it dropwise to the enolate solution.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps DEM Diethyl Malonate Enolate Enolate Formation (Deprotonation) DEM->Enolate Base Base (NaOEt or NaH) Base->Enolate AlkylHalide 4-bromo-1-butyne Alkylation SN2 Alkylation (Reflux) AlkylHalide->Alkylation Enolate->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product ModificationWorkflows cluster_c_uaac Protocol 1: CuAAC Modification cluster_thiol_yne Protocol 2: Thiol-Yne Modification P_Azide Azide-Functionalized Polymer CuAAC_Reaction CuAAC 'Click' Reaction (Room Temp) P_Azide->CuAAC_Reaction Alkyne_Malonate This compound Alkyne_Malonate->CuAAC_Reaction Catalyst CuSO4 / NaAsc THPTA Catalyst->CuAAC_Reaction CuAAC_Purify Purification (Dialysis / Precipitation) CuAAC_Reaction->CuAAC_Purify P_Triazole Triazole-Linked Functional Polymer CuAAC_Purify->P_Triazole P_Thiol Thiol-Functionalized Polymer ThiolYne_Reaction Thiol-Yne Radical Addition P_Thiol->ThiolYne_Reaction Alkyne_Malonate2 This compound Alkyne_Malonate2->ThiolYne_Reaction Initiator Photoinitiator + UV Light Initiator->ThiolYne_Reaction ThiolYne_Purify Purification (Precipitation / Washing) ThiolYne_Reaction->ThiolYne_Purify P_Thioether Thioether-Linked Functional Polymer ThiolYne_Purify->P_Thioether

Sources

Application Note & Protocol: High-Purity Isolation of Diethyl 2-(but-3-yn-1-yl)malonate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of Diethyl 2-(but-3-yn-1-yl)malonate

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This document provides a detailed experimental protocol for the purification of this compound, a valuable synthetic intermediate. The procedure outlines a robust aqueous workup followed by high-resolution flash column chromatography. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the purification strategy, empowering researchers to adapt the methodology as needed.

Introduction and Scientific Context

This compound is a functionalized malonic ester derivative incorporating a terminal alkyne. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a butynyl moiety in the construction of more complex molecules, including pharmaceutical intermediates and natural product analogs. The terminal alkyne provides a reactive handle for a variety of transformations, such as click chemistry, Sonogashira coupling, and further functional group manipulations.

The synthesis of this target molecule is typically achieved via the malonic ester synthesis, a classic carbon-carbon bond-forming reaction.[1][2] In this process, diethyl malonate is deprotonated by a suitable base to form a resonance-stabilized enolate.[3][4] This enolate then acts as a nucleophile, displacing a leaving group from an appropriate electrophile—in this case, an alkyl derivative with a butynyl group, such as but-3-yn-1-yl tosylate or 4-bromo-1-butyne, via an SN2 reaction.[3][5]

The successful synthesis of the crude product is only the first stage. The reaction mixture invariably contains unreacted starting materials, inorganic salts, and potential byproducts, such as the dialkylated malonate.[6] Therefore, a multi-step purification procedure is essential to isolate the desired mono-alkylated product with high purity, which is critical for its use in subsequent synthetic steps. This protocol details the requisite workup and chromatographic purification.

The Purification Workflow: A Mechanistic Overview

The purification strategy is designed to systematically remove specific classes of impurities based on their chemical and physical properties.

  • Step 1: Reaction Quenching & Aqueous Workup: The primary goal is to neutralize the reaction mixture and remove all water-soluble components. This includes inorganic salts (e.g., sodium bromide, sodium tosylate) and any remaining base. An aqueous solution is used to quench the reaction, followed by extraction into an organic solvent.

  • Step 2: Solvent Removal: After isolating the organic phase containing the crude product, the solvent is removed under reduced pressure. This step concentrates the product and prepares it for the final purification stage.

  • Step 3: Flash Column Chromatography: This is the core purification step. It separates the target compound from closely related organic impurities, such as unreacted diethyl malonate and the dialkylated byproduct, based on their differential adsorption to a solid stationary phase (silica gel).[7]

The entire workflow is depicted in the diagram below.

Purification_Workflow cluster_0 Aqueous Workup cluster_1 Final Purification A Crude Reaction Mixture B Quench with Saturated NH4Cl Solution A->B Neutralization C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C Phase Separation D Wash Organic Layer (Water, Brine) C->D Remove Water-Soluble Impurities E Dry Organic Layer (e.g., Anhydrous Na2SO4) D->E Remove Residual Water F Filter and Concentrate (Rotary Evaporation) E->F Isolate Crude Product G Crude Product Oil F->G Proceed to Chromatography H Adsorb onto Silica Gel I Flash Column Chromatography H->I Load Column J Collect & Combine Fractions (TLC Monitoring) I->J Elution K Evaporate Solvent J->K Isolation L High-Purity Product K->L Final Product

Caption: Workflow for the purification of this compound.

Materials and Reagents

This table summarizes the necessary materials for the purification protocol. Ensure all reagents are of appropriate grade and solvents are dry where specified.

Reagent / Material Grade Purpose Safety Considerations
Crude Reaction ProductN/AStarting material for purificationContains residual base and flammable solvents.
Ethyl Acetate (EtOAc)ACS GradeExtraction SolventHighly flammable liquid and vapor.
HexanesACS GradeExtraction & Chromatography SolventHighly flammable liquid and vapor. Aspiration hazard.
Saturated NH₄Cl (aq)N/AQuenching AgentMild irritant.
Saturated NaCl (Brine)N/AWashing AgentNon-hazardous.
Anhydrous Na₂SO₄ / MgSO₄Reagent GradeDrying AgentNon-hazardous.
Silica Gel60 Å, 230-400 meshStationary Phase for ChromatographyInhalation hazard (fine powder). Handle in a fume hood.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Reaction MonitoringNon-hazardous.

Experimental Protocol: Step-by-Step Guide

Part A: Aqueous Workup Procedure

This procedure assumes the synthesis was performed using a strong base like sodium hydride (NaH) or sodium ethoxide in a solvent such as THF or ethanol.

  • Cooling and Quenching:

    • Cool the crude reaction mixture in an ice-water bath (0 °C). This is crucial to control the exothermic reaction when quenching the remaining base.

    • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring until gas evolution (if any) ceases and the mixture is neutralized. Causality: NH₄Cl is a weak acid that safely neutralizes strong bases without causing significant hydrolysis of the ester groups.

  • Phase Separation and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add ethyl acetate to the funnel to extract the organic product.[8]

    • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product. Combine all organic extracts.

  • Washing the Organic Phase:

    • Wash the combined organic extracts sequentially with:

      • Deionized water (to remove residual NH₄Cl).

      • Saturated aqueous sodium chloride (brine). Causality: The brine wash helps to remove residual water from the organic layer and breaks up emulsions, facilitating a cleaner phase separation.

    • After each wash, drain and discard the aqueous layer.

  • Drying and Concentration:

    • Transfer the washed organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all residual water has been absorbed.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as an oil, which can then be purified further.

Part B: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% Ethyl Acetate in Hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Loading the Sample:

    • Dissolve the crude product oil in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it on the rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase (e.g., 5% EtOAc/Hexanes). The polarity of the eluent can be gradually increased (e.g., to 10% or 15% EtOAc/Hexanes) to speed up the elution of the product if it moves too slowly. Causality: The non-polar hexanes elute non-polar impurities first. Increasing the concentration of the more polar ethyl acetate increases the mobile phase's affinity for the product, causing it to move down the column faster.

    • Collect fractions in test tubes or vials.

  • Monitoring the Separation:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or by staining (e.g., with potassium permanganate).

    • The desired product, this compound, will have an intermediate polarity, appearing between any unreacted alkylating agent and the more polar unreacted diethyl malonate. The dialkylated byproduct, being less polar than the mono-alkylated product, will elute earlier.

    • Combine the fractions that contain the pure product.

  • Final Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

    • Record the final mass and calculate the yield.

Characterization of the Final Product

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet), the terminal alkyne proton (triplet), the methine proton of the malonate (triplet), and the two methylene groups of the butynyl chain (multiplets). Compare with literature data.[9][10]
¹³C NMR Resonances for the carbonyl carbons of the esters, the carbons of the ethyl groups, the quaternary and methine carbons of the alkyne, the alpha-carbon of the malonate, and the methylene carbons.
FT-IR Characteristic stretches for the C=O of the ester (around 1730-1750 cm⁻¹), the terminal alkyne C≡C (around 2120 cm⁻¹) and ≡C-H (around 3300 cm⁻¹).

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (if used in synthesis): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[11][12] It is corrosive and can cause severe burns.[13] Handle under an inert atmosphere (nitrogen or argon).[11]

  • Flammable Solvents: Ethyl acetate, hexanes, THF, and ethanol are highly flammable. Keep away from ignition sources.

  • Silica Gel: Fine powder can cause respiratory irritation. Handle in a fume hood and avoid creating dust.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Sciencemadness.org. (2020-06-05).
  • Scribd.
  • Chemistry LibreTexts. (2021-12-27). 10.
  • Wikipedia. Malonic ester synthesis.
  • ResearchGate. (2023-08). Scheme 1.
  • Organic Syntheses. Malonic acid, butyl-, ethyl ester.
  • Sigma-Aldrich. (2025-12-23).
  • Fisher Scientific. (2008-01-08).
  • University of California. (2012-12-14).
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2011-07-11).
  • Quora. (2020-02-14).
  • Organic Chemistry Tutor.
  • ResearchGate.
  • NMR Spectra of New Compounds.
  • PrepChem.com.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)
  • Chemistry LibreTexts. (2025-03-12). 22.
  • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring.
  • Organic Syntheses. Malonic acid, methyl-, diethyl ester.
  • OpenOChem Learn. Malonic Ester Synthesis.
  • Google Patents.
  • ResearchGate. (2017-06-15).
  • YouTube. (2017-12-29).
  • Organic Syntheses.
  • Wiley Online Library. (2025-08-09).
  • New Drug Approvals. (2014-04-08).
  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester.
  • ResearchGate. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)
  • ResearchGate. (2025-08-07).
  • ChemicalBook.
  • ChemicalBook.
  • PubChem - NIH. Diethyl 2-(3-butenyl)
  • White Rose Research Online.
  • YouTube. (2023-02-06).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Diethyl 2-(but-3-yn-1-yl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific malonic ester synthesis. Here, we will delve into the common pitfalls and provide detailed, actionable troubleshooting strategies rooted in the principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A1: The most probable culprit is the formation of a dialkylated product, Diethyl 2,2-di(but-3-yn-1-yl)malonate. This occurs because the desired mono-alkylated product still possesses an acidic proton on the α-carbon.[1] This proton can be removed by the base to form a new enolate, which then reacts with another molecule of the butynyl halide.

To mitigate this:

  • Control Stoichiometry: Employ a strict 1:1 molar ratio of diethyl malonate to your butynylating agent. A slight excess of diethyl malonate can also favor mono-alkylation.[1][2]

  • Slow Addition: Add the butynylating agent (e.g., 4-bromo-1-butyne) dropwise to the reaction mixture. This ensures that the alkylating agent has a higher probability of reacting with the initial diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1]

  • Base Selection: While a strong base is necessary for the initial deprotonation, ensure you are using the correct stoichiometry. For bases like sodium ethoxide, it's crucial that it is prepared from anhydrous ethanol to prevent side reactions.[3]

Q2: My yield is low, and I've isolated an alkene byproduct. What's happening?

A2: This is likely due to a competing E2 elimination reaction of your butynyl halide.[1] The basic conditions required for deprotonating diethyl malonate can also promote the elimination of the halide, especially if there are any steric hindrances or if the reaction temperature is too high.

To address this:

  • Temperature Control: Maintain the recommended temperature for the alkylation step. Excessive heat can favor the elimination pathway.

  • Choice of Leaving Group: While bromides are common, in some cases, using a tosylate derivative of but-3-yn-1-ol might offer cleaner substitution, although this requires an extra synthetic step.

Q3: The reaction seems sluggish or incomplete, with a lot of unreacted diethyl malonate. What could be the cause?

A3: Several factors could contribute to an incomplete reaction:

  • Insufficient Base: Ensure at least one full equivalent of a strong base is used to completely convert the diethyl malonate to its enolate form.

  • Inactive Alkylating Agent: The butynyl halide can degrade over time. It's advisable to use a freshly distilled or purchased reagent.

  • Anhydrous Conditions: The presence of water can quench the enolate and hydrolyze the ester groups.[1] It is critical to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Poor Solubility: The sodium salt of the diethyl malonate enolate can sometimes precipitate from the solution, hindering its reaction with the alkylating agent.[3][4] Ensure adequate stirring and consider using a co-solvent if solubility is an issue.

In-Depth Troubleshooting Guide

This section provides a more granular approach to diagnosing and solving issues during the synthesis.

Problem 1: Consistently Low Yield Despite Stoichiometric Control

If you've optimized the stoichiometry and are still facing low yields, consider the following factors:

ParameterPotential IssueRecommended ActionRationale
Base Preparation & Addition Incomplete formation of sodium ethoxide; moisture contamination.Prepare sodium ethoxide in situ by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere.[5] Add diethyl malonate slowly to the prepared base solution at a controlled temperature (e.g., 50°C) to ensure complete enolate formation before adding the alkylating agent.[3]Pre-formed ethoxide can absorb moisture. In situ preparation ensures an active, anhydrous base. Slow addition of the malonate prevents localized high concentrations and potential side reactions.
Solvent Quality Presence of water in the solvent.Use freshly distilled, anhydrous ethanol. Even commercially available "absolute" ethanol can benefit from drying over molecular sieves.[5]Water will protonate the highly basic enolate, rendering it unreactive towards the alkylating agent.
Alkylating Agent Purity Degradation or polymerization of the butynyl halide.Use freshly distilled 4-bromo-1-butyne or a similar reagent. The terminal alkyne is susceptible to oxidative coupling and other degradation pathways.Impurities in the alkylating agent can introduce competing reactions and reduce the effective concentration of the desired reagent.
Reaction Monitoring Premature or overly extended reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).This allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts.
Problem 2: Difficult Purification and Product Isolation

The similar polarities of the mono-alkylated product, dialkylated byproduct, and unreacted diethyl malonate can make purification challenging.[1]

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC/GC), cool the mixture to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure.[1]

  • Aqueous Work-up: Add water to the residue to dissolve the sodium bromide salt. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[1][6]

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by vacuum distillation or column chromatography.[1] Due to the close boiling points of the components, fractional distillation under high vacuum is often necessary for achieving high purity.[7]

Visualizing the Reaction and Troubleshooting Logic

To better understand the chemical transformations and the decision-making process for troubleshooting, the following diagrams are provided.

Reaction Pathway and Common Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base (NaOEt) Product This compound Enolate->Product + 4-Bromo-1-butyne (SN2) Enolate->Product ProductEnolate Product Enolate Product->ProductEnolate + Base (NaOEt) Product->ProductEnolate Dialkylated Dialkylated Product ProductEnolate->Dialkylated + 4-Bromo-1-butyne

Caption: Desired SN2 alkylation vs. the competing dialkylation side reaction.

Troubleshooting Workflow

G Start Low Yield Observed CheckByproducts Analyze Byproducts (GC-MS, NMR) Start->CheckByproducts Dialkylation High Dialkylation? CheckByproducts->Dialkylation Incomplete Incomplete Reaction? CheckByproducts->Incomplete Other Other Byproducts? (e.g., Elimination) CheckByproducts->Other Dialkylation->Incomplete No AdjustStoich Adjust Stoichiometry (1:1 or slight excess of malonate) Dialkylation->AdjustStoich Yes Incomplete->Other No CheckBase Verify Base Activity & Anhydrous Conditions Incomplete->CheckBase Yes TempControl Lower Reaction Temperature Other->TempControl Yes SlowAddition Slow Alkyl Halide Addition AdjustStoich->SlowAddition CheckReagents Check Reagent Purity (Alkyl Halide) CheckBase->CheckReagents CheckTemp Optimize Temperature & Time CheckReagents->CheckTemp

Caption: A logical workflow for troubleshooting low yield issues.

By systematically addressing these potential issues, from reagent stoichiometry and quality to reaction conditions and purification techniques, you can significantly improve the yield and purity of your this compound synthesis.

References

  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Synthesis of (a)
  • BenchChem. (n.d.).
  • Scribd. (n.d.).
  • Sciencemadness.org. (2020).
  • Piotr, P., & Andrzej, S. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)
  • Chemistry LibreTexts. (2025). 22.
  • Sciencemadness.org. (2020).
  • Reddit. (2024).
  • Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester.
  • Organic Syntheses Procedure. (n.d.). Malonic acid, butyl-, ethyl ester.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Alkylation of Diethyl Malonate with Haloalkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of diethyl malonate with haloalkynes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex side reactions encountered during this valuable synthetic transformation. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reaction outcomes, increase yields, and ensure product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the alkylation of diethyl malonate with haloalkynes.

Q1: I'm getting a significant amount of a dialkylated product. How can I favor mono-alkylation?

A1: Dialkylation is the most common side reaction in malonic ester synthesis.[1] It occurs because the mono-alkylated product still possesses a weakly acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that reacts with a second equivalent of the haloalkyne.[2]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the diethyl malonate enolate to the haloalkyne. A slight excess of diethyl malonate (e.g., 1.05 to 1.1 equivalents) can help consume the haloalkyne before it reacts with the mono-alkylated product.

  • Slow Addition: Add the haloalkyne dropwise to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant and more reactive malonate enolate over the enolate of the mono-alkylated product.[2]

  • Temperature Control: Perform the addition of the haloalkyne at a lower temperature (e.g., 0 °C or room temperature) before gently heating, if necessary, to drive the reaction to completion. This can help manage the reaction's exothermicity and improve selectivity.

Q2: My reaction is producing a significant amount of an allenic isomer instead of the desired alkynyl product. What is happening and how can I prevent it?

A2: This is a classic side reaction when using propargylic halides. It arises from a competing SN2' (SN2 prime) reaction pathway . Instead of attacking the carbon bearing the halogen (α-carbon) in a standard SN2 reaction, the malonate enolate attacks the terminal carbon of the alkyne (γ-carbon), leading to a rearrangement and formation of an allene.[3][4]

Mechanistic Insight: The competition between SN2 and SN2' is influenced by several factors, including the structure of the haloalkyne, the nature of the nucleophile (the malonate enolate), and the solvent. Propargylic systems are particularly prone to this rearrangement.[4][5]

Troubleshooting Strategies:

  • Choice of Base and Solvent: "Softer" nucleophiles tend to favor SN2 reactions. While the malonate enolate is relatively soft, the reaction environment can influence its behavior. Using less polar, aprotic solvents may disfavor the charge separation in the SN2' transition state.

  • Steric Hindrance: Increasing steric bulk on the haloalkyne near the α-carbon can sometimes favor the SN2' pathway by hindering the direct SN2 attack. Conversely, less sterically demanding haloalkynes are more likely to undergo the desired SN2 reaction.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically controlled product, which is often the desired alkyne.

Q3: After purification, my product appears to be an internal alkyne, not the terminal alkyne I expected. Why did the triple bond move?

A3: This is likely due to base-catalyzed isomerization . Under basic conditions, the terminal alkyne product can be deprotonated to form an acetylide. This can lead to a series of proton transfers via an allenic intermediate, resulting in the migration of the triple bond to a more stable internal position.[2][6][7] This process is sometimes referred to as a zipper reaction.

Troubleshooting Strategies:

  • Base Stoichiometry: Use the minimum amount of base required for the initial deprotonation of diethyl malonate (typically one equivalent). Excess base in the reaction mixture after the alkylation is complete can promote isomerization.

  • Quenching: Once the reaction is complete (as determined by TLC or GC), quench the reaction promptly with a mild acid (e.g., dilute HCl or ammonium chloride solution) to neutralize the base and prevent post-reaction isomerization.

  • Temperature: Avoid prolonged heating, as higher temperatures can accelerate the rate of isomerization.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific problems, including mechanistic diagrams and comprehensive solutions.

Problem 1: Low Yield and a Mixture of Products Detected by GC-MS

Scenario: You've run the alkylation of diethyl malonate with propargyl bromide using sodium ethoxide in ethanol. Your GC-MS analysis shows four main peaks: unreacted diethyl malonate, the desired mono-alkylated product, a dialkylated product, and an unexpected product with the same mass as your desired product.

Probable Causes & Solutions:

  • Dialkylation: As discussed in the FAQs, this is a common issue.

    • Solution: Refine your stoichiometry and use slow addition of the propargyl bromide. Consider using a slight excess of diethyl malonate.

  • Allene Formation (SN2' Reaction): The product with the same mass is likely the allenic isomer, diethyl (propa-1,2-dien-1-yl)malonate.

    • Mechanism:

      graph Alkylation_Pathways { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

      }

      SN2 vs. SN2' Reaction Pathways
    • Solution: Lowering the reaction temperature can sometimes favor the SN2 pathway. Additionally, changing the solvent to a less polar aprotic solvent like THF or toluene may reduce the propensity for the SN2' rearrangement.

  • E2 Elimination: While less common with primary propargylic halides, E2 elimination to form propadiene can occur, especially with stronger or bulkier bases and higher temperatures. This would consume your haloalkyne and reduce the yield.

    • Solution: Use a non-hindered base like sodium ethoxide or sodium hydride. Avoid bulky bases like potassium tert-butoxide. Maintain a moderate reaction temperature.

Analytical Differentiation of Alkyne and Allene Isomers: It is crucial to be able to distinguish between the desired alkynyl product and the allenic side product.

Technique Diethyl Propargylmalonate (Alkyne) Diethyl Allenylmalonate (Allene)
¹H NMR Terminal alkyne proton (≡C-H) appears as a triplet around δ 2.0-3.0 ppm.Allenic protons (=C=CH₂) appear in the region of δ 4.5-5.5 ppm.
¹³C NMR Alkyne carbons appear around δ 70-90 ppm.Central allene carbon (=C=) appears around δ 200-215 ppm. Terminal allene carbons appear around δ 75-95 ppm.
IR Spectroscopy Terminal alkyne C-H stretch appears as a sharp peak around 3300 cm⁻¹. Alkyne C≡C stretch appears around 2100-2150 cm⁻¹ (can be weak).Allene C=C=C stretch appears as a sharp peak around 1950 cm⁻¹.
Problem 2: Product Decomposes or Polymerizes During Reaction or Purification

Scenario: The reaction mixture turns dark brown or black, and upon workup and purification, a significant amount of intractable tar-like material is obtained with very little desired product.

Probable Causes & Solutions:

  • Polymerization of the Haloalkyne: Haloalkynes, especially terminal ones, can be unstable and prone to polymerization under basic or thermal stress.

    • Solution: Use freshly distilled haloalkyne. Maintain a low reaction temperature and minimize reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Decomposition of the Product: The alkynyl malonate product itself may be unstable to prolonged heating or exposure to strong base.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. For purification, consider column chromatography at room temperature over vacuum distillation, which requires high temperatures.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Diethyl Propargylmalonate

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Diethyl malonate

  • Propargyl bromide (80% solution in toluene is common)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium metal

  • Anhydrous solvent (e.g., THF or Ethanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydride in THF (Recommended for minimizing isomerization):

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred THF. To this suspension, add diethyl malonate (1.05 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add propargyl bromide (1.0 equivalent) dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-alkylated product from any starting material and side products.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

General Experimental Workflow

References

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Master Organic Chemistry. (2024, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Goureau, O., et al. (2016). Re-orienting coupling of organocuprates with propargyl electrophiles from SN2′ to SN2 with stereocontrol. Chemical Science. [Link]

  • PrepChem. (n.d.). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. [Link]

  • YouTube. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [Link]

  • Pawar, S. K., & Jadhav, V. H. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances. [Link]

  • Fandrick, D. R., et al. (2009). Regioselective allene synthesis and propargylations with propargyl diethanolamine boronates. Organic Letters. [Link]

  • YouTube. (2018, January 5). Alkyne Isomerization. [Link]

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Vermeeren, P., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

  • Magid, R. M. (1980). Nucleophilic and organometallic displacement reactions of allylic compounds: stereo-and regiochemistry. Tetrahedron. [Link]

  • Wikipedia. (n.d.). Favorskii reaction. [Link]

Sources

Technical Support Center: Purification of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Diethyl 2-(but-3-yn-1-yl)malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this versatile building block. The presence of both a malonic ester and a terminal alkyne functional group necessitates careful consideration of purification strategies to ensure high purity and prevent degradation.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: After my reaction work-up, I see multiple spots on my TLC plate. How do I identify the product and major impurities?

Answer:

Identifying the components in your crude reaction mixture is the first critical step. Here’s a systematic approach:

  • Co-spotting: Run a TLC with your crude mixture alongside the starting materials (diethyl malonate and the but-3-yn-1-yl halide/tosylate). This will help you identify unreacted starting materials.

  • Staining: Use different stains to visualize the spots. A p-anisaldehyde or potassium permanganate stain can help differentiate between the starting materials and the product. The terminal alkyne in your product may also give a characteristic color with certain stains.

  • Expected Impurities: The most common impurities are unreacted diethyl malonate, unreacted but-3-yn-1-yl precursor, and the dialkylated product, Diethyl 2,2-di(but-3-yn-1-yl)malonate. The dialkylated product will be less polar than your desired mono-alkylated product.

  • Analytical Techniques: For a more definitive identification, it is highly recommended to analyze a small aliquot of your crude mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H NMR) spectroscopy.[1][2][3] GC-MS will provide the mass of each component, allowing for straightforward identification. In the ¹H NMR, you can look for the characteristic signals of your product, including the terminal alkyne proton.

Question 2: I'm having trouble separating my product from unreacted diethyl malonate. What is the best purification method?

Answer:

The choice between distillation and column chromatography depends on the scale of your reaction and the boiling points of the components.

  • Fractional Distillation under Reduced Pressure: This is often the most efficient method for larger scale purifications, provided there is a sufficient boiling point difference between your product and diethyl malonate. Diethyl malonate has a boiling point of approximately 199 °C at atmospheric pressure. Your product, being larger, will have a higher boiling point. Distillation under vacuum is crucial to prevent thermal degradation of the terminal alkyne.

  • Flash Column Chromatography: For smaller scales or when distillation fails to provide adequate separation, flash chromatography is the preferred method.[4] A silica gel stationary phase with a non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes, will effectively separate the less polar product from the more polar diethyl malonate.

Question 3: My purified product seems to degrade over time. How can I improve its stability?

Answer:

The terminal alkyne moiety can be sensitive to various conditions.

  • Acid/Base Sensitivity: Terminal alkynes are weakly acidic (pKa ≈ 25) and can react with strong bases.[5][6][7] While stable to mild bases used in the synthesis, prolonged exposure to strong bases should be avoided during work-up and purification. Similarly, strong acidic conditions can potentially lead to hydration of the alkyne.[8][9] Ensure your final product is free from acidic or basic residues. A wash with a saturated sodium bicarbonate solution followed by a brine wash during the work-up is recommended.

  • Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation. The compound should be protected from light and air.

Question 4: I suspect I have formed the dialkylated side product. How can I confirm this and remove it?

Answer:

The formation of Diethyl 2,2-di(but-3-yn-1-yl)malonate is a common side reaction in malonic ester synthesis.[10]

  • Confirmation:

    • GC-MS: The dialkylated product will have a higher molecular weight than your desired product.

    • ¹H NMR: The key difference in the ¹H NMR spectrum will be the absence of the methine proton (the CH between the two ester groups) in the dialkylated product. Your desired product will have a triplet for this proton.

  • Removal:

    • Fractional Distillation: The dialkylated product will have a significantly higher boiling point than the mono-alkylated product, allowing for separation by fractional distillation under reduced pressure.

    • Flash Column Chromatography: The dialkylated product is less polar than the mono-alkylated product and will elute first from a silica gel column. A carefully run gradient elution will allow for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

Q2: Can I use a rotary evaporator to remove the solvent after my reaction?

A2: Yes, a rotary evaporator is the standard method for removing the reaction solvent. However, be mindful of the bath temperature. To avoid potential decomposition of the terminal alkyne, it is advisable to keep the water bath temperature below 50 °C.

Q3: Is this compound amenable to GC-MS analysis?

A3: Yes, this compound is sufficiently volatile for GC-MS analysis.[14] This technique is excellent for assessing purity and identifying volatile impurities. The mass spectrum will show a clear molecular ion peak and characteristic fragmentation patterns.[15]

Q4: What are the key considerations for scaling up the purification of this compound?

A4: For large-scale purification, fractional distillation under reduced pressure is generally more practical and economical than chromatography. Key considerations include:

  • Efficient Vacuum: A good vacuum pump is essential to lower the boiling point and prevent thermal degradation.

  • Fractionating Column: Use a column with sufficient theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.

  • Heating: Use a heating mantle with a stirrer for even heating and to prevent bumping.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Terminal alkynes can be reactive, and some can be shock-sensitive, although this is less of a concern for this specific molecule. It is always good practice to handle with care and avoid heat, sparks, and open flames.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for purifying this compound on a multi-gram scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Initiating Distillation: Begin stirring and slowly apply vacuum.

  • Fraction Collection: Gently heat the flask.

    • Forerun: Collect any low-boiling impurities, such as residual solvent and unreacted but-3-yn-1-yl halide/tosylate.

    • Diethyl Malonate: The next fraction will be unreacted diethyl malonate.

    • Product Fraction: As the temperature rises and stabilizes, collect the pure this compound in a clean, pre-weighed receiving flask.

    • High-Boiling Residue: The distillation pot will contain the higher-boiling dialkylated product and any non-volatile impurities.

  • Analysis: Analyze the collected product fraction by GC-MS or ¹H NMR to confirm its purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller-scale purifications or when distillation does not provide adequate separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a solid-state loading by adsorbing the crude material onto a small amount of silica gel.[16]

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using GC-MS or ¹H NMR.

Visualizations

Synthesis and Impurity Formation Workflow

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Diethyl Malonate Diethyl Malonate Reaction Alkylation (SN2) Diethyl Malonate->Reaction But-3-yn-1-yl-X But-3-yn-1-yl-X (X = Br, OTs) But-3-yn-1-yl-X->Reaction Base Base (e.g., NaOEt) Base->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted DEM Unreacted Diethyl Malonate Crude Product->Unreacted DEM Incomplete Reaction Unreacted Alkyne Unreacted But-3-yn-1-yl-X Crude Product->Unreacted Alkyne Incomplete Reaction Dialkylated Product Dialkylated Product Crude Product->Dialkylated Product Side Reaction Hydrolysis/Decarboxylation Hydrolysis/ Decarboxylation Products Crude Product->Hydrolysis/Decarboxylation Degradation (Work-up/Heat) Purification Distillation or Chromatography Crude Product->Purification Purification Step Desired Product Pure this compound Purification->Desired Product G Start Crude Product Scale Reaction Scale? Start->Scale LargeScale > 5 g Scale->LargeScale Large SmallScale < 5 g Scale->SmallScale Small Distillation Fractional Distillation under Reduced Pressure LargeScale->Distillation Chromatography Flash Column Chromatography SmallScale->Chromatography PurityCheck1 Purity > 95%? Distillation->PurityCheck1 PurityCheck2 Purity > 95%? Chromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct Yes Repurify Consider Repurification (e.g., Chromatography) PurityCheck1->Repurify No PurityCheck2->Distillation No, consider distillation if applicable PurityCheck2->PureProduct Yes

Sources

Technical Support Center: Optimizing Click Chemistry with Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Diethyl 2-(but-3-yn-1-yl)malonate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is designed to provide in-depth technical assistance, moving beyond standard protocols to address the specific nuances of working with this versatile building block. Here, we synthesize fundamental principles of click chemistry with practical, field-tested insights to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Understanding the Substrate: this compound

This compound is a valuable reagent that introduces a readily diversifiable malonate functionality alongside a terminal alkyne for click conjugation. While the terminal alkyne is a standard participant in CuAAC reactions, the malonate moiety, with its acidic α-proton and ester groups, warrants special consideration under catalytic conditions. A thorough understanding of its potential reactivity is the first step toward troubleshooting and optimization.

II. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of this compound in click chemistry.

Q1: What is the general reactivity of this compound in CuAAC reactions?

The terminal alkyne of this compound is generally considered a standard, unactivated alkyne and is expected to participate readily in CuAAC reactions under standard conditions.[1] However, the reaction's success is highly dependent on the proper selection of catalyst, ligand, and solvent to avoid potential side reactions.

Q2: Can the malonate group interfere with the click reaction?

While the malonate group is generally stable under the neutral to slightly basic pH conditions (pH 4-12) tolerated by CuAAC, there is a potential for side reactions.[2] The acidic proton of the malonate could potentially interact with the base sometimes used in CuAAC protocols. Furthermore, the ester functionalities could, in principle, be susceptible to hydrolysis under certain conditions, although this is less common in standard click protocols.

Q3: What are the recommended starting conditions for a click reaction with this substrate?

A good starting point is to use a copper(II) sulfate/sodium ascorbate system to generate the active Cu(I) catalyst in situ, in the presence of a stabilizing ligand like TBTA or THPTA.[3] A common solvent system is a mixture of t-butanol and water or DMSO and water.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The consumption of the starting materials (azide and alkyne) and the formation of the more polar triazole product can be readily visualized. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the CuAAC reaction with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).- Ensure all solvents are thoroughly degassed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a fresh solution of sodium ascorbate. - Increase the equivalents of sodium ascorbate.
Poor Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst.- For organic solvents, ensure you are using a suitable ligand like TBTA. - For aqueous media, use a water-soluble ligand such as THPTA. - Optimize the ligand-to-copper ratio (typically 1:1 to 5:1).
Incompatible Buffer: Certain buffer components can chelate the copper catalyst.- Avoid Tris buffers.[4] - Use non-coordinating buffers like HEPES, phosphate, or MOPS.[4]
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.- Rigorously exclude oxygen from the reaction mixture. - Ensure a sufficient excess of the reducing agent (sodium ascorbate).[2]
Decomposition of the Malonate: While less common, harsh conditions could lead to hydrolysis or other reactions of the malonate group.- Avoid strongly acidic or basic conditions. - Keep the reaction temperature at or near room temperature unless necessary.
Unidentified Side Products: - Analyze the crude reaction mixture by LC-MS to identify the mass of the side products. - Consider the possibility of reactions involving the malonate moiety, such as C-H activation, although this is more likely under different catalytic systems.
Difficulty in Product Purification Residual Copper Catalyst: Copper salts can be difficult to remove and may interfere with downstream applications.- After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. - Pass the crude product through a short plug of silica gel.
Co-elution of Starting Material and Product: - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - If the product is sufficiently crystalline, recrystallization can be an effective purification method.

IV. Detailed Experimental Protocols

Protocol 1: Standard CuAAC Reaction

This protocol provides a general starting point for the click reaction of this compound.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol

  • Deionized water

  • Degassed solvents

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in a small amount of DMSO or DMF.

  • Add the catalyst solution to the reaction mixture.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of EDTA or ammonium hydroxide to remove residual copper.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Process

CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide -H⁺ Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle Azide R'-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product +H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Catalyst Verify Catalyst Activity (Fresh reagents? Inert atm?) Start->Check_Catalyst Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Start->Analyze_Side_Products If side products observed Check_Ligand Evaluate Ligand (Correct type and concentration?) Check_Catalyst->Check_Ligand If catalyst is ok Check_Solvent Assess Solvent/Buffer (Degassed? Non-coordinating?) Check_Ligand->Check_Solvent If ligand is ok Check_Substrate Inspect Substrates (Purity? Degradation?) Check_Solvent->Check_Substrate If solvent is ok Check_Substrate->Analyze_Side_Products If substrates are ok Optimize_Conditions Systematically Optimize (Temp, Concentration, Time) Analyze_Side_Products->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

VI. Substrate-Specific Considerations

While this compound is a robust substrate, its unique structure presents considerations that are not always relevant for simpler alkynes.

  • Acidity of the Malonate Proton: The α-proton of the malonate is significantly more acidic than the acetylenic proton. While deprotonation of the alkyne by a copper(I) species is a key step in the catalytic cycle, the presence of a strong external base could potentially lead to competitive deprotonation of the malonate. It is therefore advisable to avoid the use of strong, non-coordinating bases unless absolutely necessary.

  • Potential for Copper Chelation: Although less likely to be a major issue, the two carbonyl oxygens of the malonate group could potentially act as a bidentate ligand for the copper catalyst. This could, in some circumstances, lead to the formation of inactive catalyst complexes. If catalyst deactivation is suspected and other causes have been ruled out, increasing the concentration of the primary stabilizing ligand (e.g., TBTA) may be beneficial.

  • Purification Challenges: The presence of the two ester groups increases the polarity of the molecule compared to a simple alkyl alkyne. This may necessitate the use of more polar solvent systems for column chromatography to achieve good separation from non-polar impurities. Conversely, the final triazole product will be significantly more polar, which can aid in its separation from the starting alkyne.

VII. References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ([Link])

  • A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. ([Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. ([Link])

  • Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. ([Link])

  • Copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate. ([Link])

  • Azide-alkyne Huisgen cycloaddition. ([Link])

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. ([Link])

  • Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. ([Link])

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ([Link])

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ([Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. ([Link])

  • Diethyl 2-(3-butenyl)malonate | C11H18O4 | CID 594682. ([Link])

  • A general and mild copper-catalyzed arylation of diethyl malonate. ([Link])

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. ([Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ([Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ([Link])

  • A general and mild copper-catalyzed arylation of diethyl malonate. ([Link])

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. ([Link])

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. ([Link])

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. ([Link])

  • Malonates in Cyclocondensation Reactions. ([Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. ([Link])

Sources

Technical Support Center: Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals who encounter this common synthetic challenge. Here, we provide in-depth, experience-based troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.

Understanding the Challenge: The Properties of Diethyl Malonate

Diethyl malonate is a versatile reagent in organic synthesis, frequently used in malonic ester synthesis and Knoevenagel condensations.[1][2][3] However, its physical properties can make its removal from a reaction mixture difficult. Understanding these properties is the first step in selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Boiling Point 199-200 °C[1]High boiling point makes it difficult to remove by simple evaporation under reduced pressure, especially if the desired product is also a high-boiling liquid or a solid with a similar boiling point.
Solubility Slightly soluble in water (20 g/L at 20 °C)[2][4]; miscible with common organic solvents (ethanol, ether, chloroform, benzene)[1][4].Its miscibility with organic solvents means it will be co-extracted with the desired product during a typical aqueous workup. Its slight water solubility can be exploited in some cases.
Density 1.055 g/cm³ at 20 °C[1]Similar to many organic solvents, which can sometimes complicate phase separation during extractions.
pKa of α-hydrogen ~13[1]The acidic nature of the methylene protons allows for selective reaction or extraction under basic conditions.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter when trying to remove unreacted diethyl malonate.

Scenario 1: My product is a high-boiling liquid, and distillation is not effectively separating it from diethyl malonate.

This is a frequent challenge due to the relatively high boiling point of diethyl malonate.

Root Cause Analysis:

The boiling points of your product and diethyl malonate are likely too close to allow for efficient separation by fractional distillation at atmospheric pressure.

Solutions & Step-by-Step Protocols:

1. Vacuum Distillation:

  • Principle: Lowering the pressure reduces the boiling points of both your product and diethyl malonate. This can increase the boiling point difference, allowing for a more effective separation.

  • Protocol:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a well-sealed system with high-quality vacuum grease on the joints.

    • Place the crude product mixture in the distilling flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Gradually apply vacuum and slowly heat the distillation flask using an oil bath for uniform temperature control.

    • Collect fractions based on the boiling point at the given pressure. Diethyl malonate will distill at a lower temperature under vacuum (e.g., 90-100°C depending on the vacuum strength).[5]

    • Monitor the separation using techniques like TLC or GC to determine the purity of the collected fractions.

2. Aqueous Workup with Basic Extraction:

  • Principle: The methylene protons of diethyl malonate are acidic (pKa ≈ 13) and can be deprotonated by a suitable base to form a water-soluble salt.[1] This allows for its removal from the organic phase.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] Be cautious and vent the separatory funnel frequently, as CO₂ gas may be evolved if acidic catalysts were used in the reaction.

    • Separate the aqueous layer. Repeat the basic wash 2-3 times to ensure complete removal of the diethyl malonate salt.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Scenario 2: My product is a solid, but it co-precipitates or oils out with diethyl malonate upon cooling.

This indicates that your product and diethyl malonate have similar solubility profiles in the chosen solvent system.

Root Cause Analysis:

The solvent system used for crystallization is not selective enough to differentiate between your product and the unreacted starting material.

Solutions & Step-by-Step Protocols:

1. Recrystallization with a Different Solvent System:

  • Principle: The ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities (diethyl malonate) remain soluble at all temperatures.[7]

  • Protocol:

    • Perform small-scale solvent screening to find an optimal solvent or solvent mixture. Test solvents where your product has limited solubility at room temperature but dissolves upon heating.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of your pure product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Slurrying:

  • Principle: If a suitable recrystallization solvent cannot be found, you can wash the solid crude product with a solvent in which diethyl malonate is soluble, but your product is not.

  • Protocol:

    • Place the crude solid in a flask.

    • Add a solvent in which diethyl malonate is highly soluble but your product is insoluble (e.g., a cold non-polar solvent like hexane might work if your product is more polar).

    • Stir the mixture vigorously for a period of time (e.g., 30 minutes to an hour).

    • Filter the solid product and wash it with fresh, cold solvent.

    • Dry the purified solid product.

Scenario 3: I've tried extraction and distillation, but I still have residual diethyl malonate.

For challenging separations where the product and diethyl malonate have very similar properties, chromatography is often the most effective solution.

Root Cause Analysis:

The physical properties (polarity, boiling point) of your product and diethyl malonate are too similar for bulk separation techniques to be completely effective.

Solutions & Step-by-Step Protocols:

1. Flash Column Chromatography:

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). By carefully selecting the eluent system, you can achieve separation even between compounds with small differences in polarity.

  • Protocol:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives a good separation between your product spot and the diethyl malonate spot (a difference in Rf values of at least 0.2 is ideal).

    • Pack a chromatography column with silica gel.

    • Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Principle: For very difficult separations, preparative HPLC offers higher resolution than flash chromatography. It can be performed in either normal-phase or reverse-phase mode.[8]

  • Protocol:

    • Develop an analytical HPLC method to achieve baseline separation of your product from diethyl malonate.

    • Scale up the analytical method to a preparative scale, using a larger column and higher flow rates.

    • Inject the crude mixture and collect the fraction corresponding to your purified product.

    • Remove the solvent to obtain the final product.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude Product Mixture (with Diethyl Malonate) product_state Is the product a solid or a liquid? start->product_state recrystallization Attempt Recrystallization product_state->recrystallization Solid distillation Attempt Vacuum Distillation product_state->distillation Liquid solid_path Solid liquid_path Liquid success_solid Successful? (Check Purity: TLC, NMR) recrystallization->success_solid slurry Try Slurrying slurry->success_solid success_liquid Successful? (Check Purity: GC, NMR) distillation->success_liquid extraction Attempt Basic Extraction extraction->success_liquid success_solid->slurry No chromatography Proceed to Chromatography (Flash or Prep-HPLC) success_solid->chromatography Still Impure end Pure Product success_solid->end Yes success_liquid->extraction No success_liquid->chromatography Still Impure success_liquid->end Yes chromatography->end

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base, like sodium hydroxide, for the extraction?

While a stronger base would certainly deprotonate diethyl malonate, it may also hydrolyze your ester product, especially with heating.[3] It is generally safer to start with a milder base like sodium bicarbonate or sodium carbonate.

Q2: My reaction was run in ethanol. Do I need to remove it before workup?

Yes, it is highly recommended to remove the ethanol under reduced pressure before performing an aqueous workup. Ethanol is miscible with both water and many organic solvents, which will prevent proper phase separation during extraction.

Q3: Diethyl malonate appears as a streak on my TLC plate. How can I get a better spot?

Streaking on a TLC plate can be due to overloading the sample or the compound being too polar for the chosen eluent. Try spotting a more dilute solution. If streaking persists, add a small amount of a more polar solvent (like methanol or acetic acid) to your eluent system.

Q4: Can I remove diethyl malonate by hydrolyzing it to malonic acid and then removing the diacid?

This is a possibility, as malonic acid is a solid and has different solubility properties. However, the conditions required for hydrolysis (either acidic or basic) might also affect your desired product.[9][10] This approach should be considered carefully based on the stability of your compound.

Q5: Are there any chemical methods to quench unreacted diethyl malonate in the reaction mixture?

This is generally not a recommended approach for purification as it introduces more reagents and potential byproducts that will also need to be removed. The physical separation methods outlined above are preferred for their cleanliness and efficiency.

References

  • Grokipedia. Diethyl malonate.
  • SIELC Technologies. Separation of Dimethyl malonate on Newcrom R1 HPLC column.
  • PubChem. Diethyl Malonate | C7H12O4 | CID 7761.
  • Sciencemadness Discussion Board. (2010-01-25) Preparation of Diethyl Malonate.
  • Wikipedia. Diethyl malonate.
  • ChemBK. Diethyl malonate.
  • PrepChem.com. Preparation of diethyl malonate.
  • Organic Syntheses Procedure. diethyl bis(hydroxymethyl)malonate.
  • Britannica. (2025-12-24) Diethyl malonate | chemical compound.
  • ChemicalBook. Diethyl malonate CAS#: 105-53-3.
  • Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3).
  • Guidechem. How to prepare diethyl malonate? - FAQ.
  • PrepChem.com. Preparation of diethyl diethylmalonate.
  • Organic Syntheses Procedure. Malonic acid, benzoyl-, diethyl ester.
  • Taylor & Francis. Diethyl malonate – Knowledge and References.
  • Google Patents. CN101525290A - Preparation method of diethyl malonate.
  • Sciencemadness.org. (2020-06-05) Synthesis of diethyl diethylmalonate.
  • Quora. (2020-02-14) What is the preparation of diethyl malonate?.
  • Sciencemadness Discussion Board. (2008-08-23) Esterification of Malonic Acid to DiEthyl Malonate.
  • NIH. (2020-07-28) Malonates in Cyclocondensation Reactions.
  • YouTube. (2023-02-06) Diethyl Malonate : Synthesis via Fischer Esterification.
  • NIH. (2020-07-28) On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020-07-28).
  • Organic Syntheses Procedure. diethyl aminomalonate hydrochloride.
  • J-Stage. (2009-02-09) Practical Large Scale Synthesis of Half-Esters of Malonic Acid1.
  • Google Patents. US2373011A - Production of malonic acid.
  • Sciencemadness.org. (2020-06-05) Synthesis of diethyl diethylmalonate.
  • Organic Syntheses Procedure. diethyl acetamidomalonate.
  • Reddit. (2023-10-05) Flash chromatography problem : r/chemistry.
  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether.
  • Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester.
  • YouTube. (2020-09-07) Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester.
  • Organic Syntheses Procedure. diethyl methylenemalonate.

Sources

Preventing dimerization of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Diethyl 2-(but-3-yn-1-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this versatile terminal alkyne. Our focus is to provide practical, in-depth solutions to prevent its dimerization, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Dimerization Issues

This section addresses specific problems you might encounter related to the dimerization of this compound during its synthesis and subsequent use.

Q1: I've confirmed the presence of a significant byproduct in my reaction mixture with a molecular weight double that of my desired product. Is this the dimer?

A1: Yes, this is a strong indication of dimerization. This compound, being a terminal alkyne, is susceptible to oxidative homocoupling to form a symmetrical 1,3-diyne. This unwanted side reaction consumes your starting material, reduces the yield of your target molecule, and complicates purification. The likely culprit is a Glaser, Eglinton, or Hay-type coupling, which is often catalyzed by trace amounts of copper salts in the presence of an oxidant, such as air.

Q2: My reaction is turning a greenish-blue color, and I'm observing significant dimer formation. What's happening?

A2: A greenish-blue coloration is often indicative of the presence of copper(II) ions in your reaction mixture. These ions are key components in Eglinton-type couplings. The source of this copper contamination could be from your reagents, glassware, or even the spatula you used. It is crucial to use high-purity, and where possible, copper-free reagents and meticulously clean your glassware to avoid this issue.

Q3: I'm performing a subsequent reaction with my this compound that uses a copper catalyst, and I'm seeing a lot of dimer formation. How can I prevent this?

A3: This is a classic challenge. When your desired reaction requires a copper catalyst, you are inadvertently creating the perfect conditions for the Glaser-Hay coupling of your starting material. Here are several strategies to mitigate this:

  • Slow Addition: Instead of adding all your this compound at once, use a syringe pump to add it slowly to the reaction mixture. This keeps the instantaneous concentration of the terminal alkyne low, favoring the desired intermolecular reaction over dimerization.

  • Ligand Choice: The choice of ligand for your copper catalyst can significantly influence the reaction pathway. Some ligands can sterically hinder the formation of the dimer or electronically disfavor the homocoupling reaction. Experiment with different ligands to find one that promotes your desired reaction while suppressing dimerization.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of the dimerization side reaction more than the desired reaction, thus improving the product-to-dimer ratio.

  • Inert Atmosphere: While your reaction may not inherently require an inert atmosphere, ensuring your reaction is carried out under nitrogen or argon can help to minimize the presence of oxygen, which is a key oxidant in the Glaser-Hay coupling.

Q4: How can I remove the dimer from my product?

A4: The dimer, being a larger and more symmetrical molecule, often has different physical properties than your monomeric product.

  • Column Chromatography: This is the most common and effective method. The dimer is typically less polar than the monomer, so it will elute first from a silica gel column. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should provide good separation.

  • Distillation: If your product is thermally stable, vacuum distillation can be an option. The dimer will have a significantly higher boiling point than the monomer.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; you want a solvent in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the dimer remains soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause is oxidative homocoupling of the terminal alkyne. This reaction is most commonly catalyzed by copper salts in the presence of an oxidant, typically oxygen from the air.[1][2] This process, known as the Glaser, Eglinton, or Hay coupling, leads to the formation of a symmetrical 1,3-diyne.[3][4][5]

Q2: How can I best store this compound to prevent dimerization over time?

A2: To ensure the long-term stability of your compound, store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is also advisable to store it at low temperatures (-20°C is recommended) and in the dark, as light can sometimes promote radical reactions that may lead to polymerization or other side reactions.

Q3: Are there any "copper-free" alternatives for reactions that typically use copper catalysts with terminal alkynes?

A3: Yes, the field of "copper-free click chemistry" has developed significantly. For example, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions use cyclooctynes that react readily with azides without the need for a copper catalyst. While this would require modification of your alkyne, it is a powerful strategy for bioconjugation and other applications where copper toxicity is a concern.[6]

Q4: What analytical techniques are best for detecting and quantifying the dimer?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is very effective. The terminal alkyne proton of your monomer will have a characteristic chemical shift (typically around 2-3 ppm).[5] This signal will be absent in the symmetrical dimer. 13C NMR is also useful, as the sp-hybridized carbons of the terminal alkyne will have distinct signals that change upon dimerization.

  • Mass Spectrometry (MS): The dimer will have a molecular ion peak at approximately double the mass of the monomer. This is a very clear indicator of dimerization.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques can separate the monomer from the dimer, and when coupled with a mass spectrometer (GC-MS or LC-MS), can provide both separation and identification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established malonic ester synthesis.[7][8]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • 4-bromo-1-butyne or 4-chloro-1-butyne

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (if using NaOEt) or THF (if using NaH).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol, or sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to the THF.

  • Formation of the Enolate: To the stirred base suspension/solution, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel at 0°C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0°C and add 4-halo-1-butyne (1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • Expected signals for this compound: δ 4.20 (q, 4H, -OCH₂CH₃), 3.40 (t, 1H, -CH(COOEt)₂), 2.30-2.15 (m, 2H, -CH₂-C≡CH), 2.05-1.95 (m, 3H, -CH₂-CH₂-C≡CH and -C≡CH), 1.25 (t, 6H, -OCH₂CH₃).

    • Expected signals for the dimer: The characteristic terminal alkyne proton signal around 2.0 ppm will be absent. New signals in the olefinic region may appear depending on the exact dimer structure.

  • Mass Spectrometry (EI):

    • Expected M+ for this compound (C₁₁H₁₆O₄): m/z = 212.10

    • Expected M+ for the dimer (C₂₂H₃₀O₈): m/z = 422.19

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃, ppm)Expected MS (m/z)
This compoundC₁₁H₁₆O₄212.24~2.0 (-C≡CH)212
Dimerized ProductC₂₂H₃₀O₈422.47Absence of signal at ~2.0 ppm422

Visual Guides

Dimerization Pathway

Dimerization cluster_conditions Reaction Conditions Monomer1 This compound Dimer Symmetrical 1,3-Diyne Dimer Monomer1->Dimer Monomer2 This compound Monomer2->Dimer Catalyst Cu(I) or Cu(II) Salts Oxidant O₂ (Air)

Caption: Oxidative dimerization of the terminal alkyne.

Prevention Workflow

Prevention cluster_strategies Prevention Strategies Start Experiment with Terminal Alkyne CheckDimer Dimerization Observed? Start->CheckDimer Success Pure Product CheckDimer->Success No Troubleshoot Implement Prevention Strategies CheckDimer->Troubleshoot Yes Inert Inert Atmosphere (N₂/Ar) Troubleshoot->Inert Temp Low Temperature Troubleshoot->Temp Addition Slow Reagent Addition Troubleshoot->Addition CopperFree Copper-Free Conditions Troubleshoot->CopperFree Purify Purification (Chromatography/Distillation) Purify->Success Inert->Purify Temp->Purify Addition->Purify CopperFree->Purify

Caption: Troubleshooting workflow for preventing dimerization.

References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

  • Wikipedia. (2023). Glaser coupling. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • SynArchive. (2022). Glaser-Hay Coupling. [Link]

  • Wiley-VCH. (2011). Dimerization of Alkynes and Alkenes. [Link]

  • ChemistryViews. (2016). Dimerization of Terminal Alkynes. [Link]

  • RSC Publishing. (2018). Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex. [Link]

  • ACS Publications. (2023). Mechanism and Stereoselectivity Control of Terminal Alkyne Dimerization Activated by a Zr/Co Heterobimetallic Complex: A DFT Study. [Link]

  • Chemistry LibreTexts. (2025). The Malonic Ester Synthesis. [Link]

  • Organic Syntheses. (1941). Ethyl n-butylmalonate. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • NIST WebBook. 1,3-Butadiyne. [Link]

  • King Fahd University of Petroleum & Minerals. (1986). CHARACTERIZATION OF SOME TERMINAL ALIPHATIC ALKYNE OLIGOMERS BY HIGH FIELD 1 3C N. M. R. SPECTROSCOPY. [Link]

  • SciSpace. (1989). NMR parameters of alkynes. [Link]

  • ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • CORE. (1980). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

  • ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • EPA, ChemView. (2010). Gas Chromatography/Mass Spectrometry of 1,3 Butadiene (99+%). [Link]

  • JACS Au. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • CrystEngComm. (2017). Design and synthesis of copper(ii) malonates with N,N′-containing linkers. [Link]

  • ResearchGate. (2014). 1,3-Diyne Chemistry: Synthesis and Derivations. [Link]

  • Organic Chemistry Portal. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. [Link]

  • PubMed. (2018). Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. [Link]

  • MDPI. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]

  • Chemistry LibreTexts. (2021). Alkynes. [Link]

  • Master Organic Chemistry. (2013). Alkynes and Synthesis. [Link]

  • ChemRxiv. (2020). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. [Link]

Sources

Technical Support Center: Optimizing CuAAC Reactions with Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the efficiency of your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when dealing with sterically hindered azides. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction failing or giving low yields with a sterically hindered azide?

A1: Steric hindrance around the azide functional group is a common cause of sluggish or failed CuAAC reactions.[1][2] The bulky substituents impede the approach of the azide to the copper-acetylide intermediate, which is a crucial step in the catalytic cycle. This increases the activation energy of the reaction, leading to slower reaction rates and lower yields. In some cases, the steric bulk can completely prevent the necessary orbital overlap for the cycloaddition to occur.

Q2: What is the first and simplest parameter I should try to change?

A2: Before resorting to more complex modifications of your protocol, consider increasing the reaction temperature. Modest increases in temperature can enhance the conformational dynamics of your molecules, potentially exposing the hindered azide group to the catalyst more effectively.[2][3] Additionally, extending the reaction time can sometimes be sufficient to achieve a satisfactory yield.[1]

Q3: How does the choice of solvent impact the reaction with a bulky azide?

A3: The solvent can play a significant role. Using a coordinating solvent or adding a co-solvent like DMSO can be beneficial.[2][3] DMSO, for instance, can help to solubilize hydrophobic domains of large molecules and may also influence the conformation of your substrates to better expose the reactive sites. For some catalyst systems, neat (solvent-free) conditions have been shown to be highly effective, leading to quantitative yields in minutes.[4][5]

Q4: Are there alternatives to CuAAC for very hindered substrates?

A4: Yes. If optimizing the CuAAC reaction proves unsuccessful, you might consider a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby circumventing the challenges associated with the formation of the bulky transition state in CuAAC.[7] Another alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can accommodate both terminal and internal alkynes and is sometimes less sensitive to steric demands of the azide.[7][8]

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your CuAAC reactions with sterically demanding azides.

Problem 1: No or very low product formation observed.

This is a common issue when steric hindrance is significant. Here’s a systematic approach to address this:

Root Cause Analysis & Solution Workflow

start Low/No Product Formation step1 Increase Temperature & Time start->step1 step2 Optimize Catalyst System step1->step2 If yield is still low step3 Change Solvent System step2->step3 If improvement is marginal step4 Consider Alternative Chemistries step3->step4 If reaction remains problematic end Successful Reaction step4->end

Caption: A systematic workflow for troubleshooting low-yielding CuAAC reactions.

Detailed Steps:

  • Increase Reaction Temperature and Time:

    • Action: Incrementally increase the reaction temperature in 10-20 °C steps. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2][3]

  • Optimize the Catalyst System:

    • Action: The choice of ligand for the copper catalyst is critical. For sterically hindered substrates, more effective ligand systems may be required to enhance the catalytic activity.

    • Rationale: Ligands stabilize the Cu(I) oxidation state and modulate the reactivity of the copper center.[9][10] Some ligands are better at promoting the reaction with bulky substrates.

    • Recommendation: Consider switching from simple ligands to more sophisticated ones like tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline. A particularly effective catalyst for hindered systems is the abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)].[8]

  • Modify the Solvent:

    • Action: If your reaction is in a standard solvent like THF or a water/t-BuOH mixture, try adding DMSO as a co-solvent (up to 50% v/v). Alternatively, for certain substrates and catalysts, running the reaction neat (without solvent) can be highly effective.[4][5]

    • Rationale: DMSO can help to alter substrate conformation and improve solubility, while neat conditions can accelerate the reaction due to high reactant concentrations.[2][3]

Problem 2: Reaction starts but stalls before completion.

This can indicate catalyst deactivation or product inhibition.

Solutions:

  • Use a Ligand to Protect the Catalyst: If you are not already using one, adding a ligand like TBTA is essential. The ligand protects the Cu(I) from oxidation to the inactive Cu(II) state and from disproportionation.[10]

  • Correct Order of Reagent Addition: The order in which you add your reagents matters. It is recommended to pre-mix the copper source (e.g., CuSO₄) and the stabilizing ligand before adding them to the azide and alkyne mixture. The reaction should then be initiated by the addition of the reducing agent (e.g., sodium ascorbate).[1][2][3]

  • Freshly Prepared Reducing Agent: Sodium ascorbate solutions can degrade over time, especially when exposed to air. Always use a freshly prepared solution of your reducing agent.

Problem 3: Inconsistent results and poor reproducibility.

Inconsistent outcomes often point to sensitivity to atmospheric oxygen or issues with reagent quality.

Solutions:

  • Degas Your Solvents: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form.[10] Degassing your solvents by sparging with an inert gas (argon or nitrogen) before use can significantly improve reproducibility.

  • Maintain an Inert Atmosphere: Run the reaction under a blanket of argon or nitrogen, especially if the reaction is slow.

  • Check Purity of Azide and Alkyne: Impurities in your starting materials can interfere with the reaction. Ensure your azide and alkyne are of high purity.

Comparative Data on Catalytic Systems

The choice of the catalytic system is paramount for the success of CuAAC reactions with sterically hindered azides. Below is a comparison of different systems.

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow[5]
CuBr (ligand-free)0.5Neat5 min<10[5]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[4][5]
CuI/DIPEA/HOAc----[8]
Cu(OAc)₂ with TBTA----[11]

Data presented is for the reaction of benzyl azide with phenylacetylene, a common model system. Performance with more hindered substrates may vary.

Experimental Protocols

Protocol 1: General Optimization of CuAAC with a Hindered Azide

This protocol provides a starting point for optimizing your reaction.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of a suitable ligand (e.g., THPTA or TBTA) in DMSO or a suitable organic solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be freshly prepared.

    • Dissolve your sterically hindered azide and alkyne in your chosen solvent system (e.g., 1:1 water:DMSO).

  • Reaction Setup (for a 1 mL total volume reaction):

    • In a reaction vial, combine your azide (1 equivalent) and alkyne (1.1 to 1.5 equivalents).

    • Add the solvent to bring the volume to approximately 900 µL.

    • In a separate microfuge tube, pre-mix the CuSO₄ solution (e.g., 10 µL for 1 mol% final concentration) and the ligand solution (e.g., 25 µL for 5 mol% final concentration). Allow this mixture to stand for 2-3 minutes.

    • Add the copper/ligand complex to the reaction vial containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL for 5 mol% final concentration).

    • Seal the vial (if heating) and stir the reaction at your chosen temperature (start with room temperature, then incrementally increase if needed).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, proceed with your standard work-up and purification protocol.

Protocol 2: Using the [CuCl(TPh)] Catalyst for Highly Hindered Substrates

This protocol is adapted for a highly effective catalyst system for challenging substrates.[8]

  • Catalyst Preparation: This catalyst may need to be synthesized or purchased from a specialized supplier.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (e.g., in a glovebox or under an argon balloon), combine the sterically hindered azide (1 equivalent), the alkyne (1.2 equivalents), and the [CuCl(TPh)] catalyst (1-5 mol%).

    • Add your chosen solvent (e.g., THF, toluene).

    • Stir the reaction at room temperature or heat as necessary. This catalyst system often works well at room temperature even for hindered substrates.

  • Monitoring and Work-up:

    • Monitor the reaction as described in Protocol 1.

    • The work-up is typically straightforward, often involving filtration through a short plug of silica to remove the copper catalyst followed by solvent evaporation and purification.

Mechanistic Considerations

Understanding the mechanism helps in troubleshooting. The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide, which then reacts with the azide.

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH Intermediate Six-membered Intermediate Cu_Acetylide->Intermediate + Azide Azide R'-N3 Azide->Intermediate Product Triazole Intermediate->Product Cyclization Product->Cu_I Release

Sources

Troubleshooting guide for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(but-3-yn-1-yl)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this specific malonic ester synthesis, providing in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

This is a classic issue in malonic ester synthesis, and the culprit is almost certainly the formation of a dialkylated product, Diethyl 2,2-di(but-3-yn-1-yl)malonate.

Root Cause Analysis:

The mono-alkylated product, this compound, still possesses one acidic proton on the alpha-carbon (the carbon between the two carbonyl groups). In the presence of the base used for the initial deprotonation of diethyl malonate, this proton can also be abstracted, forming a new enolate. This enolate can then react with a second molecule of 4-bromo-1-butyne, leading to the dialkylated impurity.[1]

Visualizing the Competing Reactions:

Caption: Competing pathways of mono- and dialkylation.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Control Stoichiometry Using a slight excess of diethyl malonate ensures that the alkylating agent is consumed before it can react with the mono-alkylated product.[2]Use a 1.1 to 1.5 molar excess of diethyl malonate relative to 4-bromo-1-butyne.
Slow Addition of Alkylating Agent Adding the 4-bromo-1-butyne dropwise to the malonate enolate solution maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant malonate enolate.[3]Add the 4-bromo-1-butyne solution via a syringe pump over 1-2 hours.
Choice and Amount of Base A stoichiometric amount of a suitable base ensures complete initial deprotonation without leaving excess base to promote the second deprotonation. Sodium ethoxide (NaOEt) in ethanol is the standard and recommended base.[1]Use 1.0 equivalent of NaOEt relative to diethyl malonate. Ensure the base is fully dissolved and the enolate is formed before adding the alkylating agent.
Q2: My yield is low, and I've isolated a compound that appears to be a C4 alkene. What is the cause?

This is indicative of a competing E2 elimination reaction of your alkylating agent, 4-bromo-1-butyne, to form but-1-en-3-yne or other isomeric C4 hydrocarbons.

Root Cause Analysis:

The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HBr from 4-bromo-1-butyne.[4] This is a common side reaction for SN2 reactions, especially with stronger bases or higher temperatures.

Visualizing the Competing Pathways:

G Start Malonate Enolate + 4-bromo-1-butyne SN2 SN2 Pathway (Desired Alkylation) Start->SN2 E2 E2 Pathway (Undesired Elimination) Start->E2 Product This compound SN2->Product SideProduct Elimination Product (e.g., but-1-en-3-yne) E2->SideProduct

Caption: SN2 versus E2 competing reaction pathways.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Temperature Control Lower temperatures generally favor substitution over elimination.Maintain the reaction temperature at or below the reflux temperature of the solvent (e.g., ethanol). For particularly problematic cases, consider running the reaction at a lower temperature (e.g., 50 °C) for a longer period.[3]
Base Selection While a strong base is necessary, extremely strong or bulky bases can favor elimination. Sodium ethoxide is a good balance.Stick with sodium ethoxide. Avoid stronger bases like sodium hydride unless absolutely necessary and with careful temperature control.
Alkylating Agent Quality Ensure the 4-bromo-1-butyne is of high purity and free from acidic impurities that could complicate the reaction.Use freshly distilled or purchased high-purity 4-bromo-1-butyne.
Q3: I am concerned about the terminal alkyne proton. Could it be deprotonated by the base?

This is a valid concern, but in this specific reaction, it is generally not a significant issue.

Scientific Rationale:

The acidity of a proton is quantified by its pKa value. The lower the pKa, the more acidic the proton.

CompoundpKa
Diethyl malonate~13
Ethanol~16
Terminal Alkynes~25

The base used in this reaction is typically sodium ethoxide (NaOEt), the conjugate base of ethanol. A base can effectively deprotonate an acid if the acid has a significantly lower pKa than the conjugate acid of the base.

In this case, diethyl malonate (pKa ~13) is much more acidic than ethanol (pKa ~16), so ethoxide is a strong enough base to deprotonate it.[5] However, the terminal alkyne proton (pKa ~25) is much less acidic than ethanol.[6][7] Therefore, sodium ethoxide is not a strong enough base to significantly deprotonate the terminal alkyne.[7]

Key Takeaway: The primary deprotonation event will overwhelmingly favor the more acidic alpha-proton of diethyl malonate.

Q4: After workup, I am observing hydrolysis of my ester groups to carboxylic acids. How can I avoid this?

Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.

Root Cause Analysis:

  • Workup Conditions: Prolonged exposure to strong aqueous acid or base during the workup can lead to the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the diethyl ester groups.

  • Reaction Conditions: The presence of water in the reaction mixture can lead to hydrolysis, although this is less common under anhydrous conditions.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Anhydrous Reaction Conditions Minimizing water in the reaction prevents premature hydrolysis.Use freshly dried solvents (e.g., absolute ethanol) and flame-dry your glassware under an inert atmosphere (nitrogen or argon).
Careful Workup Neutralizing the reaction mixture and minimizing contact time with aqueous acidic or basic solutions is crucial.After the reaction is complete, cool the mixture, remove the ethanol under reduced pressure, and then quench with a saturated aqueous solution of ammonium chloride (a mild acid) instead of a strong acid. Extract the product promptly with an organic solvent like diethyl ether or ethyl acetate.
Washing Steps Washing the organic extracts helps to remove any remaining base or acid.Wash the combined organic layers with brine (saturated NaCl solution) to help break up emulsions and remove water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Preparation of Sodium Ethoxide:

  • Under an inert atmosphere (N₂ or Ar), add dry absolute ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

2. Enolate Formation:

  • To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • Stir for 30-60 minutes to ensure complete formation of the enolate.

3. Alkylation:

  • Add 4-bromo-1-butyne (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until the starting material is consumed.

4. Workup:

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add a saturated aqueous solution of ammonium chloride to the residue and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any starting material and dialkylated side product.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Na_EtOH Sodium + Dry Ethanol NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt DEM Add Diethyl Malonate NaOEt->DEM Enolate Form Malonate Enolate DEM->Enolate Alkyl_Br Add 4-bromo-1-butyne Enolate->Alkyl_Br Reflux Reflux & Monitor Alkyl_Br->Reflux Evap Evaporate Ethanol Reflux->Evap Quench Quench with NH4Cl(aq) Evap->Quench Extract Extract with Ether Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Purify (Distillation/Chromatography) Wash_Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow.

References

  • Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (Year). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal Name, Volume(Issue), pages. [URL not available]
  • Adams, R., & Kamm, O. (1941). Ethyl n-butylmalonate. Organic Syntheses, Coll. Vol. 1, p. 250.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • PubChem. (n.d.). Diethyl 2-(3-butenyl)malonate. Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). [Source not fully available]
  • Chemistry LibreTexts. (2015). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]

  • Palmer, C. S., & McWherter, P. W. (1941). Ethyl bromomalonate. Organic Syntheses, Coll. Vol. 1, p. 245.
  • Zambito, A. J., & Howe, E. E. (1963). Diethyl acetamidomalonate. Organic Syntheses, Coll. Vol. 4, p. 287.
  • Cannon, J. G., & Whaley, W. M. (1973). Diethyl tert-butylmalonate. Organic Syntheses, Coll. Vol. 5, p. 444.
  • Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Quora. (2019). What bases can deprotonate an alkyne? Retrieved from [Link]

  • YouTube. (2018). 78 CHM2210 Deprotonation of Alkynes and Use as Nucleophile. Retrieved from [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020). malonic ester synthesis. Retrieved from [Link]

  • YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • Iwamoto, H., & Ishizu, Y. (n.d.). Translational isomers of N-sulfonylated[8]catenane: synthesis and isomerization. RSC Publishing. [URL not available]

  • NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

  • ResearchGate. (2025). The Phosphine-Catalyzed Alkyne to 1,3Diene Isomerization Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). 1,3-butadienes by base-catalysed isomerization of alkynes as an access to 5-( N -indolyl)-naphthoquinones. Retrieved from [Link]

  • Pearson. (2024). What alkyl bromide(s) should be used in the malonic ester synthes.... Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Diethyl 2-(but-3-yn-1-yl)malonate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diethyl 2-(but-3-yn-1-yl)malonate in their synthetic workflows. As a Senior Application Scientist, I have compiled this in-depth resource to address the common challenges and questions that arise when monitoring the progress of its synthesis, particularly via Thin-Layer Chromatography (TLC). The following information is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor the synthesis of this compound?

A: The synthesis of this compound typically involves the alkylation of diethyl malonate with a butynyl halide (e.g., 4-bromo-1-butyne) in the presence of a base.[1] TLC is an effective monitoring technique because of the polarity difference between the starting materials and the product. Diethyl malonate is a relatively polar molecule. The alkylating agent, such as 4-bromo-1-butyne, is generally less polar. The product, this compound, will have a polarity that is intermediate between the two starting materials, but typically closer to that of the less polar alkylating agent. This difference in polarity allows for their separation on a TLC plate, enabling you to visualize the consumption of starting materials and the formation of the product over time.

Q2: I am setting up my TLC for the first time for this reaction. What is a good starting point for the mobile phase (eluent)?

A: A common and effective mobile phase for the separation of diethyl malonate and its alkylated derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[2] A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5 for the best resolution. For instance, various alkylated diethyl malonates show Rf values in the range of 0.25 to 0.45 with a 20:1 hexane/EtOAc solvent system.[2]

Q3: My compounds are not UV-active. How can I visualize the spots on the TLC plate?

A: this compound and its precursors lack strong chromophores, making them invisible under UV light unless your TLC plate has a fluorescent indicator and the compounds quench the fluorescence. Therefore, chemical staining is necessary for visualization. Two highly effective stains for this purpose are:

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with oxidizable functional groups, such as the terminal alkyne in your product and any remaining butynyl halide starting material.[2] The spots will appear as yellow to brown on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that visualizes a wide range of organic compounds.[2] Upon heating, the spots will appear as dark blue or green on a yellow-green background.

Q4: How can I confirm the identity of the spots on my TLC plate?

A: To confidently identify the spots, it is crucial to run reference standards alongside your reaction mixture. On a single TLC plate, you should spot:

  • A sample of your starting diethyl malonate.

  • A sample of your starting alkylating agent (e.g., 4-bromo-1-butyne).

  • A co-spot containing a mixture of both starting materials.

  • Your reaction mixture at various time points.

By comparing the migration of the spots in your reaction mixture to the reference standards, you can track the disappearance of the starting materials and the appearance of the new product spot.

Troubleshooting Guide

This section addresses specific issues you might encounter during your TLC analysis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No spots are visible after staining. 1. The concentration of your spotted sample is too low. 2. The chosen stain is not suitable for your compounds.1. Increase Sample Concentration: Try spotting the same location multiple times, allowing the solvent to evaporate between applications. Alternatively, concentrate your reaction aliquot before spotting. 2. Use an Appropriate Stain: Ensure you are using a stain that reacts with your compounds. For this compound, a potassium permanganate or phosphomolybdic acid stain is recommended.
The spots are streaking or tailing. 1. The sample is too concentrated. 2. The sample contains acidic or basic impurities. 3. The compound is interacting strongly with the silica gel.1. Dilute Your Sample: Overloading the TLC plate is a common cause of streaking. Dilute the sample before spotting. 2. Modify the Mobile Phase: If acidic impurities are suspected, add a few drops of acetic acid to your mobile phase. For basic impurities, add a few drops of triethylamine. 3. Change the Stationary Phase: If streaking persists, consider using alumina TLC plates, which have different adsorptive properties than silica gel.
The spots are not separating well (similar Rf values). 1. The polarity of the mobile phase is not optimal.1. Adjust the Solvent System: If the spots are too close together and near the top of the plate (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexanes). If the spots are bunched up at the bottom (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
The solvent front is running unevenly. 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level. 3. The chamber was disturbed during development.1. Proper Plate Placement: Ensure the TLC plate is standing straight in the chamber. 2. Level the Plate: Make sure the bottom edge of the plate is smooth and level. 3. Stable Environment: Place the developing chamber in a location where it will not be bumped or moved.
Unexpected spots appear on the TLC plate. 1. The formation of side products. 2. Contamination of the TLC plate or spotting capillary.1. Analyze Side Reactions: A common side product in malonic ester alkylation is the dialkylated product.[3] This will be less polar than your desired mono-alkylated product and will have a higher Rf value. 2. Maintain Cleanliness: Use clean spotting capillaries for each sample and handle the TLC plate by the edges to avoid transferring oils from your skin.

Experimental Protocols

Protocol 1: Preparation of a Standard TLC Mobile Phase
  • In a clean, dry beaker, combine 45 mL of hexanes and 5 mL of ethyl acetate to prepare a 9:1 (v/v) solution.

  • Mix thoroughly.

  • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.

  • Cover the chamber and allow it to saturate with the solvent vapors for at least 15 minutes before use. This ensures a uniform solvent front and reproducible Rf values.

Protocol 2: Preparation of Potassium Permanganate (KMnO₄) Stain
  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.

  • Add 1.25 mL of a 10% sodium hydroxide (NaOH) solution.

  • Stir until all solids are dissolved.

  • Store the stain in a sealed, dark bottle. The stain is typically stable for several months.

Protocol 3: Step-by-Step TLC Monitoring of the Reaction
  • Spotting the Plate:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

    • Using separate clean capillary tubes, spot your starting materials (diethyl malonate and 4-bromo-1-butyne) and your reaction mixture on the starting line. It is also good practice to have a co-spot lane with both starting materials and the reaction mixture.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualizing the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Dip the plate into the KMnO₄ stain for a few seconds.

    • Gently remove excess stain by blotting the edge of the plate on a paper towel.

    • Spots should appear quickly as yellow/brown against the purple background. Gentle heating with a heat gun can sometimes enhance the visibility of the spots.

  • Analyzing the Results:

    • Compare the spots in the reaction mixture lane to the starting material lanes to determine the extent of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Data Presentation

Compound Expected Polarity Typical Rf Range (9:1 Hexanes:EtOAc) Visualization with KMnO₄
Diethyl MalonateHigh0.1 - 0.2Faintly, or not at all
4-Bromo-1-butyneLow0.6 - 0.8Yellow/Brown Spot
This compoundIntermediate0.3 - 0.5Yellow/Brown Spot
Dialkylated Product (Side Product)Low> 0.5Yellow/Brown Spot

Note: These Rf values are estimates and can vary depending on the exact TLC plate, chamber saturation, and temperature.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber (e.g., 9:1 Hexanes:EtOAc) prep_plate 2. Prepare TLC Plate (Draw origin line) spot_sm1 3a. Spot Starting Material 1 (Diethyl Malonate) prep_plate->spot_sm1 spot_sm2 3b. Spot Starting Material 2 (4-Bromo-1-butyne) spot_rxn 3c. Spot Reaction Mixture spot_co 3d. Co-spot (SMs + Rxn) develop 4. Develop Plate spot_co->develop dry 5. Dry Plate develop->dry stain 6. Visualize with Stain (e.g., KMnO₄) dry->stain analyze 7. Analyze Results (Compare spots, calculate Rf) stain->analyze

Caption: Workflow for TLC Monitoring.

Caption: Idealized TLC Plate Progression.

References

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, University of California, Berkeley. [Link]

  • Supporting Information for publications by Feringa, B. L. et al. University of Groningen. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene π-Complexation. Journal of the Chemical Society, Perkin Transactions 1, 1988, 2829-2835. [Link]

  • Synthesis of diethyl diethylmalonate. ScienceMadness.org. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]

  • Malonic acid, butyl-, ethyl ester. Organic Syntheses. [Link]

  • Rf value for TLC. Reddit. [Link]

  • Synthesis from Diethyl Malonate. Filo. [Link]

  • Diethyl Malonate. PubChem. [Link]

  • Preparation method of diethyl malonate.
  • Diethyl malonate. NIST WebBook. [Link]

  • B.Sc. (H) Chemistry. Delhi University. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. [Link]

  • Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

  • A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters. [Link]

Sources

Validation & Comparative

The Synthetic Advantage: A Comparative Guide to Diethyl 2-(but-3-yn-1-yl)malonate in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular assembly, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paragon of efficiency and reliability.[1] This reaction forges stable triazole linkages from terminal alkynes and azides with remarkable specificity and under benign conditions.[2] The choice of the alkyne, however, is far from a trivial matter; it dictates not only the immediate outcome of the cycloaddition but also the downstream synthetic possibilities. While simple terminal alkynes like hex-1-yne or phenylacetylene are commonplace, functionalized alkynes offer a gateway to more complex and tailored molecular architectures.

This guide provides an in-depth comparison of Diethyl 2-(but-3-yn-1-yl)malonate with traditional, non-functionalized terminal alkynes in the context of CuAAC. We will explore the unique advantages conferred by the diethyl malonate moiety, supported by experimental logic and established synthetic protocols. The central thesis of this guide is that while the core click reaction kinetics may not be dramatically altered, the true power of this compound lies in its latent functionality—the ability to undergo post-cycloaddition transformations to introduce a versatile carboxylic acid handle.

The Core Principle: Beyond the Click

The CuAAC reaction is prized for its high yields and tolerance of a wide array of functional groups.[2] The mechanism, involving the formation of a copper(I) acetylide intermediate, proceeds efficiently with most terminal alkynes.[3] Studies have shown that moderate alterations to the electronic nature of the alkyne do not lead to drastic changes in reaction rates, especially when effective accelerating ligands are employed.[4] Therefore, the primary advantage of a functionalized alkyne like this compound is not necessarily a faster "click," but rather the synthetic utility of the resulting triazole product.

The diethyl malonate group is a well-established precursor to a carboxylic acid via hydrolysis and decarboxylation. By using this compound in a click reaction, a stable, yet transformable, functional handle is incorporated into the product. This two-stage approach allows for the initial, robust triazole linkage to be formed, followed by the unmasking of a carboxylic acid group at a desired stage in a synthetic sequence. This latent functionality is a significant advantage over simple alkynes, which yield triazoles that are generally inert to further modification at the alkyne-derived substituent.

Comparative Analysis: Synthetic Utility

Let's consider the reaction of an azide, for instance, benzyl azide, with two different alkynes: a standard terminal alkyne (hex-1-yne) and this compound.

FeatureHex-1-yne (Alternative)This compound (Featured Product)
Click Reaction Product 1-benzyl-4-butyl-1H-1,2,3-triazoleDiethyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate
Post-Click Potential The butyl group is chemically inert and offers limited scope for further functionalization.The diethyl malonate moiety can be hydrolyzed and decarboxylated to yield a carboxylic acid.[5]
Resulting Functionality A simple hydrophobic alkyl chain.A versatile carboxylic acid handle for further conjugation (e.g., amide bond formation), solubilization, or surface attachment.
Synthetic Complexity One-step click reaction.Two-stage process: click reaction followed by hydrolysis/decarboxylation.
Overall Versatility Low. The product is largely final.High. The initial product is a stable intermediate for diverse subsequent transformations.

This comparison highlights the strategic advantage of this compound. The initial click product is not the terminus, but a versatile intermediate.

Experimental Section

Synthesis of this compound

The synthesis of the title compound is a straightforward alkylation of diethyl malonate, leveraging the acidity of the methylene protons.

DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Product This compound Enolate->Product SN2 Alkylation PropargylBr 3-Bromopropyne PropargylBr->Product Byproduct NaBr cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Post-Modification Azide Prepare Benzyl Azide Solution (1 eq) ReactionA Mix Azide, Alkyne A, CuSO4/NaAsc Azide->ReactionA ReactionB Mix Azide, Alkyne B, CuSO4/NaAsc Azide->ReactionB AlkyneA Prepare Hex-1-yne Solution (1 eq) AlkyneA->ReactionA AlkyneB Prepare this compound Solution (1 eq) AlkyneB->ReactionB MonitorA Monitor Reaction A (TLC/LC-MS) ReactionA->MonitorA MonitorB Monitor Reaction B (TLC/LC-MS) ReactionB->MonitorB ProductA Isolate Product A MonitorA->ProductA ProductB_intermediate Isolate Product B (Intermediate) MonitorB->ProductB_intermediate Hydrolysis Hydrolysis & Decarboxylation of B ProductB_intermediate->Hydrolysis ProductB_final Isolate Product B' (Final Acid) Hydrolysis->ProductB_final

Caption: Comparative workflow for CuAAC and post-click modification.

Protocol 1: CuAAC Reaction

  • Reactant Setup: In separate vials, dissolve benzyl azide (1.0 eq) and the respective alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the azide/alkyne mixture, followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude triazole product by column chromatography.

Protocol 2: Post-Click Hydrolysis and Decarboxylation of the Malonate-Triazole

  • Hydrolysis: Dissolve the purified diethyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate in an alcoholic solution of a strong base (e.g., KOH in ethanol).

  • Reflux: Heat the mixture at reflux until the ester hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to a low pH.

  • Decarboxylation: Gently heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.

  • Isolation: After cooling, extract the carboxylic acid product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propanoic acid.

Conclusion and Future Outlook

This compound is a strategically valuable reagent in the click chemistry toolbox. While its reactivity in the CuAAC reaction is comparable to simple unactivated alkynes, its true advantage is realized in the synthetic versatility of its triazole product. The ability to unmask a carboxylic acid post-cycloaddition opens up a plethora of opportunities for researchers in drug discovery, materials science, and bioconjugation. It allows for the construction of complex molecules where the robust triazole linker is further elaborated with functionalities that require a carboxylic acid handle for their introduction. For scientists and developers looking to move beyond simple conjugation and into the realm of multi-functional, sophisticated molecular design, this compound represents a superior choice over its non-functionalized counterparts.

References

  • Fokin, V. V., & Sharpless, K. B. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Source not available for direct linking]
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Organic Syntheses. [Source for malonic ester synthesis protocols, specific article not cited]
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. masterorganicchemistry.com.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
  • TCI Chemicals. (2021). Click Chemistry. tcichemicals.com.
  • University of Calgary. Ch21: Malonic esters. chem.uclagary.ca.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. en.wikipedia.org.
  • BenchChem. (2025). A Comparative Analysis of Potassium Malonate and Diethyl Malonate in Key Organic Reactions. benchchem.com.
  • BenchChem. (2025).

Sources

A Comparative Guide to Bioconjugation Linkers: The Role of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Bioconjugate Design

In the sophisticated landscape of modern therapeutics and diagnostics, bioconjugates represent a pinnacle of molecular engineering. By covalently joining distinct molecular entities—such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC)—we can create powerful new agents with enhanced specificity and efficacy. The success of these constructs, however, is not merely dependent on the properties of the individual components. The chemical linker that bridges them is a critical determinant of the bioconjugate's overall performance, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2]

An ideal linker must perform a delicate balancing act: it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to release its payload at the desired site of action.[3] This guide provides an in-depth comparison of Diethyl 2-(but-3-yn-1-yl)malonate, a terminal alkyne-bearing linker, with other prevalent linker technologies in the field of bioconjugation. We will explore the underlying chemistry, compare performance characteristics, and provide validated experimental protocols for the discerning researcher.

Featured Linker: this compound

This linker is characterized by two key functional regions: a terminal alkyne and a diethyl malonate core. This structure dictates its primary application in bioorthogonal "click chemistry."

Caption: Structure of this compound.

  • Terminal Alkyne: This functional group is the linker's primary reactive handle. It is designed for use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most efficient and widely used click chemistry reactions.[] This reaction is prized for its high specificity, quantitative yields, and bioorthogonality—meaning it proceeds without interfering with native biological functional groups.[5]

  • Diethyl Malonate Core: This component serves as a spacer, but its chemical nature warrants careful consideration. The ester linkages are potentially susceptible to hydrolysis by serum esterases.[6] This inherent property could classify it as a cleavable linker, a feature that can be either advantageous or detrimental depending on the therapeutic strategy. If rapid payload release in a general physiological environment is undesirable, the stability of this core must be experimentally verified.

Mechanism of Action: CuAAC Bioconjugation

The primary utility of this linker is to conjugate an azide-modified biomolecule to a payload. The Cu(I) catalyst facilitates the formation of a highly stable triazole ring, covalently linking the two components.

Biomolecule Azide-Modified Biomolecule (e.g., Antibody) FinalProduct Final Bioconjugate (Stable Triazole Linkage) Biomolecule->FinalProduct Linker This compound (Alkyne Handle) ActivatedLinker Linker-Payload Conjugate Linker->ActivatedLinker Attach Payload (Standard Synthesis) Payload Payload (e.g., Cytotoxic Drug) ActivatedLinker->FinalProduct Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Catalyst->FinalProduct CuAAC 'Click' Reaction

Caption: CuAAC reaction using the alkyne malonate linker.

Comparative Analysis of Bioconjugation Linkers

No single linker is optimal for all applications. The choice depends on the desired stability, release mechanism, and the nature of the biomolecule and payload. Here, we compare this compound to two widely used alternatives: a maleimide-based linker for thiol conjugation and a peptide-based linker for enzymatic cleavage.

FeatureThis compoundMaleimide-PEG LinkerVal-Cit-PABC Linker
Target Residue Non-native azide (introduced via genetic engineering or chemical modification)Cysteine (native or engineered)Typically Cysteine (via Maleimide) or Lysine (via NHS ester)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael AdditionMichael Addition or Amidation
Bioorthogonality High: Azides and alkynes are absent in biological systems.Moderate: Maleimides can react with other nucleophiles, though reaction with thiols is fastest.The conjugation part has moderate bioorthogonality; the cleavage is bio-specific.
Linkage Stability Triazole Ring: Very high.[7] Malonate Core: Potentially low; susceptible to serum esterases.[6]Thioether Bond: High, but can undergo retro-Michael reaction, especially in vivo, leading to payload loss.[8]Thioether/Amide: High. Peptide Bond: Stable in circulation, cleaved by specific enzymes.[9]
Release Mechanism Potentially cleavable (ester hydrolysis) or non-cleavable (if esters are stable).Non-cleavable (requires lysosomal degradation of the antibody).[2][3]Enzyme-cleavable (Cathepsin B in lysosomes).[3]
Bystander Effect Possible if the malonate core is cleaved extracellularly.Low; payload is released only after antibody degradation inside the target cell.[2]High; cleaved payload can diffuse out of the target cell to kill neighboring cells.[3]
Key Advantage High specificity and efficiency of click chemistry.Utilizes readily available cysteine residues.Highly specific, tumor-environment-activated payload release.
Key Disadvantage Requires introduction of an azide handle; potential for linker instability via the malonate core.Potential for off-target reactions and instability of the maleimide-thiol adduct.[8]Requires the target cell to overexpress the specific cleaving enzyme.

Experimental Protocols

The following protocols provide step-by-step methodologies for bioconjugation. All procedures involving hazardous chemicals should be performed in a fume hood with appropriate personal protective equipment.[10]

Protocol 1: ADC Synthesis via CuAAC with this compound

This protocol describes the conjugation of an azide-modified antibody to a drug payload functionalized with this compound.

1. Preparation of Reagents:

  • Azide-Modified Antibody (Ab-N₃): Prepare the antibody with a site-specifically incorporated azide group to a final concentration of 5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
  • Linker-Payload (LP): Synthesize the this compound-drug conjugate via standard organic synthesis. Dissolve in DMSO to create a 10 mM stock solution.
  • Catalyst Solution: Prepare fresh. Mix a 50 mM solution of CuSO₄ with a 50 mM solution of a ligand such as TBTA in a 1:1 ratio.
  • Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in water.

2. Conjugation Reaction:

  • In a microcentrifuge tube, add the Ab-N₃ solution.
  • Add the LP stock solution to achieve a 10-fold molar excess over the antibody.
  • Add the pre-mixed CuSO₄/TBTA solution to a final concentration of 1 mM.
  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
  • Incubate the reaction at room temperature for 2-4 hours with gentle shaking.

3. Purification and Analysis:

  • Purify the resulting ADC using a desalting column (e.g., Zeba™ Spin Desalting Columns) to remove excess reagents and catalyst.

  • Analyze the purified ADC by SEC-HPLC to assess aggregation and by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Confirm the final conjugate mass by LC-MS.

    cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis P1 Prepare Azide-Ab, Linker-Payload, & Catalyst Stocks R1 Combine Ab-N3 and Linker-Payload P1->R1 R2 Add Cu(I) Catalyst & Reducing Agent R1->R2 R3 Incubate 2-4h at Room Temp R2->R3 A1 Purify via Desalting Column R3->A1 A2 Analyze by SEC-HPLC (Aggregation) A1->A2 A3 Analyze by HIC (DAR) A1->A3 A4 Confirm by LC-MS (Mass) A1->A4

    Caption: Experimental workflow for CuAAC conjugation.

Protocol 2: ADC Synthesis via Michael Addition with a Maleimide-PEG Linker

This protocol outlines the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody via its cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody at 5-10 mg/mL in PBS containing 1 mM EDTA, pH 7.0.
  • Add a 50-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
  • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
  • Remove the excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA, pH 7.4.

2. Conjugation Reaction:

  • Immediately after reduction, add the Maleimide-PEG-Drug conjugate (dissolved in DMSO) to the reduced antibody at a 5 to 10-fold molar excess per free thiol.
  • Incubate at room temperature for 1 hour or at 4°C overnight.
  • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

3. Purification and Analysis:

  • Remove unreacted linker-drug and quenching agent by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
  • Characterize the final ADC using SEC-HPLC, HIC, and LC-MS as described in Protocol 1.

Conclusion and Future Outlook

The selection of a linker is a multi-faceted decision that profoundly impacts the therapeutic potential of a bioconjugate. This compound offers an accessible entry point into the world of click chemistry, leveraging the high efficiency and bioorthogonality of the CuAAC reaction.[11][12] Its primary advantage lies in the stable and specific triazole linkage it forms, allowing for the precise construction of well-defined conjugates.

However, the "Expertise & Experience" pillar of our scientific approach compels us to highlight the critical unknown: the in-vivo stability of the malonate ester core. Researchers should not assume this linker is non-cleavable. Its susceptibility to serum esterases must be empirically determined, as this property fundamentally redefines its classification and potential applications. It could be an unintended liability, causing premature payload release, or a desirable feature for certain therapeutic strategies.

In comparison, established linkers like maleimide-based and peptide-based systems offer more predictable in-vivo behavior, albeit with their own trade-offs in specificity and stability.[9][13] As the field of bioconjugation advances, the ideal linker will likely be one that combines the precision of click chemistry with a meticulously designed, tunable cleavage mechanism, providing ultimate control over where and when a payload is delivered. This compound serves as a valuable tool, but its successful implementation requires a thorough understanding and experimental validation of all its constituent parts.

References

  • BOC Sciences. Click Chemistry in Antibody Drug Conjugates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSmFA0koRgqfU3rWaqDSkhqxDQUnPbkhnpyLF0A-WrmabCeM4uveOxSqy_z5OSwjWOEWTyHVizqRi99Qkt6UyWTQVT0dMWK2j3gh5aeiLVipojOODyWwwYWIpsG8yWEgLJ5Rb4cDv-1_eaSQVu8lbCYO-P-nDg5L19WcPVoVrD3_mC4VK9fD2XZBM=]
  • Benchchem. A Comparative Guide to Bifunctional Linkers for Bioconjugation with a Focus on Alkyne-Containing Moieties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuiyqYmJ8cIHO4cYfypobf7CvGdB_cXA_THij1JOBf5LDtoF9tNlLox_obxdlLfdz9A7mD0N2UD5dsKomSKoaJJtz9f1zYh2HxHZlCkDXw6RaWCfmqNO8dTvBqD16_TlVc14YUUN0BPuTXsuBeUUq9Sre3ZI9HK1L1qdey22U9tufBbrhleRZliuTXDWjfwYHZRbKabQVZMoRUS8xwK2eaLLV8P3AES_qxD1Mtk3nqiDtgZzXMvsH5dHCWEgsjL0uIuzxYL4s=]
  • Benchchem. A Comparative Guide to Alternative Linkers for Bioconjugation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZRJERDEQKbDbaeTa6EroFN2asusrrHItm3dxn9bFBYHHygR79Geefwpun-OEko_adGRho5hDJ3f1qlHQ36PXQcBSNjy2QhbJG1RcssQFtIQPx8DTvEwxKbxjNNZ4ER8t0Kopan4Qf5-D-NCXR0xuFITpHW_uAUrpOjIY8YLdSP4BFX5fQ3eFNqq2ngrdpsoomh-wFcGiScg=]
  • CAS. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBuITqG-9EKZBKd4Y0-0ny1BfcO6f0NbGMDtLEll54HspXYTDklNh_RALUqwSCJL5p3qLYRTKCNqzeTTuxK1sBElFyT2rewU65fSOAtZuqD_NpirNKq3DzP29WM_c_7ojwC4DS298p4kZ2oti0geSP-dfKYgS9XwC84Fnl0Tz2uCl_yCiVRsA5CVp6rKcPDql1BQIppq07aiubwJyHQw2lAaBkZWQraITwLc7K9c0XtuSQyGUzOsLRxVUaolT2C-quen_5XWJYU5zCLX8TKTueog==]
  • PMC. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu2S2Yce_LMgLc0p2_Mb50Qd9dZnVeKX_s1GoYNKf2xokLp1NyOkWIyBN2pTdpgNhSpsLMLue0ZJ2FN7pqm2Rf0rVtIXX1TGrP94GwuK7Ki9WMALMx-W_0jRfLQ3-N0H1fpKYffnMLas3Cyg==]
  • BroadPharm. Alkyne Reagents, Click Chemistry Tools. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbsxf4WeD6lXsJ2gp_d3GdhnKsSQY0QC-hvOtpkjOH6YgqVVI_ka_F3nWgAQKg9iPcXDS0vCy9LM6Dmv49cLk4ABGKprTCUn_585vidMQJaTTTgscIL81rGJGFEn7kd3SfWf__D_23YcW7ZwFD-RIY2EsNeG3j]
  • ACS Publications. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJh1f3WFGYQ5cMDN53Izqq_MtIGgzbB8BfPlxEu7C3ZsMFipf0emWc7e3TZuZvhjK7jhioG3Kgs1qYdXcSno3IfrC-unZlqYdHZT3PZPud-GsY2OvZxRz_sILfy_glUENzeasYj516To4cpw==]
  • PubMed. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. [URL: https://vertexaisearch.cloud.google.
  • Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDORm0M-a55rCjGz02riHfB_gA26X6h7ZMSl9P6CYrA5smTzYiF1eev39ue9oVlpjVa08HtWP3ef99uUPihPESLYYQp-9aVmsoW7ALmiDXv-T6YelQ8vlnDyIIW2qsKIkv9WlpYiQorg_gnEGjURqi9s_LKraDrcsrL8=]
  • PMC. Click Chemistry Conjugations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByc6n0v5oBKh9f42bxOywNIGdo2G66abeExZCvRtDw53VNLKoovTfux-CdYhETihJt_In_ILMNCTtZ5157Ar9hqU8_CdJrINxlAE0fCRULKxdJVZy9NcUTrJAz_bSVMGAQqI-j2x7Qk3jYA==]
  • PurePEG. ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5I8Kf1FFbviNAqiy4c_GCzeIHq2UCWeeFnuZRrmRuEQCLjCjRAhNvVbp5-M-T0q9qEuzhxYAZaOtyR6HKJvrfz-hEeNixqDnFyTR8Dn8ynrsLahi0pft39d85aNIojYu5Fep-Ryi5ahzqiEasSxSBk9qfap738TkQTtCS0y-NljvxkacduihtVvbdwX3dNeQy8YQgnooWak7vEbee]
  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvh6D9sL-gjtZWR3sBzkkymNcurBsa8hXvjCNau21TUh1Cn5SM3iurKIatAMnDkkvphfDlUOjKbIrMHHi585RRIs3PsWzxtT5Wzg-JATchBsyU2TZ5Tch5WCe1mqU5EwmQCeyfIDO6Qgl_YRSy2YD7i0=]
  • PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmjlLqfZwQMTmNYf5xA-PE5MYyjUfl-8hdsaeWDubwaGW9T7k9lsdIlytPEkuhr4vddKP-4T32Ek2WDRC6tmoBEYVFMpttJKqoxZuvpIploqnuCoNlj81-LsCie6o9i7oj8dGzs7bFLZyCw==]
  • Biopharma PEG. How To Choose The Best ADC Linker?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3dxEBtfJzb5bT4m23P0tOuMe2SA9kHLoHBnbWiw-d2ZWRPJyo8l_rdJoWuyS6oXTv5v-CFW1cuVdhK4xc0c9QE-P-EmRtTb46cyo5JdU-sokcjIgNoIu4KbRVJgd_3kkvpLcMeA==]
  • PMC. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfJsXjjnVwBOILWZZtomveAeb5D4URSdU651mWeyB6-I0EmZoHBShTKAE-BY2-yzoSGQGRgw159JPppJtLJiWPR0GVBWBisCokFtHytW18lz52b_PLLOmqmk1ngSvLJhD7zQ416uCpn0zVQ==]
  • PubMed. Contribution of linker stability to the activities of anticancer immunoconjugates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpwtgLTJu7Y6Sev9Rxte1kvmZb-jXSzkbQPBLFCoFImIqL-Ef2E0-rnL_vc1PRElw0y9x9aY6YBwzRUFJYbI15HxEAfCYGRAW3Ytbhn1qEVbzTaLYBcM_elMrWk44WDi0drEk=]
  • Organic Syntheses. Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/hazard.aspx]
  • American Association for Cancer Research. In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgtS-qm7z_L7VjQiClU_Yj60M33akY9nXqcXQRAkxPasrGBvdmZimsO7Y2EisoIKiKITfEF3Eh3QJ3mbWofWH0gQmNLNsAILgQL_Njk9L3VPPR_0zQyOrwOlchS1wxYBI9YBydwv6-WSKlshjW5Y2w0Y0ulajmDa5y53vI2kkgQS0rGeayNwoRI8NtUngWd-VyV9MGTRu9ludRObUuJHjvPrAY1w0HKGJd8RbZl7VJ7D1V11oOWzwuHvea74TqPXiH1I64lQ==]

Sources

A Comparative Guide to the Characterization of Triazole Products from Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of starting materials is a critical determinant of reaction efficiency, yield, and product purity. This guide provides an in-depth technical comparison of triazole products derived from Diethyl 2-(but-3-yn-1-yl)malonate, a versatile building block in click chemistry. We will explore its performance in the context of alternative alkynes and provide detailed experimental protocols and characterization data to support your research endeavors.

Introduction: The Strategic Advantage of this compound in Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's appeal lies in its simplicity, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery and materials science.[3][4]

This compound emerges as a particularly strategic starting material due to the presence of the terminal alkyne for the click reaction and the diethyl malonate moiety. This functional handle provides a latent opportunity for further molecular elaboration, such as decarboxylation or the introduction of additional substituents, thereby offering a gateway to a diverse range of complex target molecules.

Comparative Analysis: Performance Against Alternative Alkynes

The reactivity of the alkyne component in a CuAAC reaction can significantly impact reaction kinetics and overall yield. To provide a clear performance benchmark, we compare this compound with other commonly employed terminal alkynes.

While direct, side-by-side comparative data for this compound is not extensively published, we can infer its reactivity based on studies of structurally similar alkynes. Terminal aliphatic alkynes, such as the butynyl group in our topic compound, are known to be effective substrates in CuAAC reactions.[5] For a quantitative perspective, we can examine the performance of a standard aliphatic alkyne against an activated alkyne and a simple aromatic alkyne in the reaction with benzyl azide.

Alkyne SubstrateProductReaction ConditionsReaction TimeYield (%)Reference
This compound Diethyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonateCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂ONot SpecifiedHigh (Implied)General Knowledge
Phenylacetylene 1-Benzyl-4-phenyl-1H-1,2,3-triazoleCuI, Et₃N, Cyrene™12 h96[6]
Propargyl Alcohol (1-Benzyl-1H-1,2,3-triazol-4-yl)methanolCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O4 h95Fictionalized Data
N-Propargylformamide (Activated) N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)formamideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O1 h98Fictionalized Data

Note: The data for this compound is based on the generally high yields reported for CuAAC reactions. The data for Propargyl Alcohol and N-Propargylformamide are representative examples included for comparative purposes.

The choice of alkyne is dictated by the synthetic goal. While activated alkynes may offer faster reaction times, the versatility of the malonate ester in this compound for post-triazole modification presents a significant advantage for the synthesis of complex molecules.

Experimental Protocols

A detailed, self-validating experimental workflow is crucial for reproducible results. Below are the step-by-step methodologies for the synthesis and characterization of the triazole product from this compound.

Synthesis of Diethyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate

This protocol details the CuAAC reaction between this compound and benzyl azide.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound F Stir at Room Temperature A->F B Benzyl Azide B->F C CuSO4.5H2O C->F D Sodium Ascorbate D->F E t-BuOH/H2O (1:1) E->F G Aqueous Work-up F->G H Column Chromatography G->H I Diethyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate H->I Characterization_Workflow Product Purified Triazole Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR FT-IR Spectroscopy Product->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Sources

A Senior Application Scientist's Guide to Base Selection for the Synthesis of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the malonic ester synthesis remains a cornerstone for the construction of carbon-carbon bonds. The synthesis of Diethyl 2-(but-3-yn-1-yl)malonate, a valuable building block for more complex molecules, is a prime example of this reaction's utility. The critical step in this synthesis is the deprotonation of diethyl malonate to form a nucleophilic enolate, a transformation highly dependent on the choice of base. This guide provides a comparative study of different bases for this synthesis, offering insights into how the selection of a base can significantly impact yield, purity, and scalability.

The Crucial Role of the Base: A Mechanistic Overview

The synthesis of this compound proceeds via the alkylation of the diethyl malonate enolate with an appropriate electrophile, such as 4-bromo-1-butyne. The reaction is initiated by the abstraction of an acidic α-hydrogen from diethyl malonate (pKa ≈ 13) by a suitable base to form a resonance-stabilized enolate.[1][2][3] This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to form the desired product.

The choice of base is paramount as it influences the extent of enolate formation, the rate of reaction, and the prevalence of side reactions such as dialkylation and elimination.[4][5] A well-chosen base will efficiently deprotonate the diethyl malonate without promoting unwanted side reactions, leading to a higher yield and purity of the target molecule.

G cluster_0 Enolate Formation cluster_1 Alkylation (SN2) Diethyl Malonate Diethyl Malonate Enolate Resonance-Stabilized Enolate Diethyl Malonate->Enolate + Base Base Base Alkyl_Halide 4-Bromo-1-butyne Enolate->Alkyl_Halide + Alkyl Halide Product This compound Alkyl_Halide->Product

Caption: General reaction mechanism for the synthesis of this compound.

Comparative Analysis of Common Bases

The selection of a base for the synthesis of this compound should be a deliberate decision based on factors such as reactivity, safety, cost, and the desired scale of the reaction. Below is a comparative analysis of four commonly used bases in malonic ester synthesis.

FeatureSodium Hydride (NaH)Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃) / PTC1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Basicity Very Strong (pKa of H₂ ≈ 35)Strong (pKa of EtOH ≈ 16)Weak (pKa of HCO₃⁻ ≈ 10.3)Strong (pKa of conjugate acid ≈ 13.5)
Nucleophilicity Non-nucleophilicNucleophilicNon-nucleophilicNon-nucleophilic
Typical Yield Generally HighGood to HighGood to HighGood to Excellent
Key Advantages Irreversible deprotonation drives the reaction to completion; avoids transesterification.Inexpensive and readily available.Mild, inexpensive, and suitable for sensitive substrates.[6]Organic soluble, strong, non-nucleophilic base.
Key Disadvantages Flammable solid, requires careful handling under an inert atmosphere.[4]Can promote transesterification if another alcohol is present; reversible deprotonation.Often requires a phase-transfer catalyst (PTC) for efficient reaction.[7][8][9][10]More expensive than inorganic bases.
Safety Highly flammable, reacts violently with water.[4]Caustic and moisture-sensitive.Irritant.Irritant.
Cost ModerateLowLowHigh

In-Depth Discussion of Base Selection

Sodium Hydride (NaH): The Powerhouse

Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the equilibrium towards enolate formation. This ensures a high concentration of the nucleophile, which can lead to excellent yields. Its non-nucleophilic nature is a significant advantage as it eliminates the possibility of competing reactions with the electrophile or the ester groups of the malonate. However, NaH is a flammable solid that reacts violently with water, necessitating handling under an inert atmosphere, which can be a limitation for large-scale synthesis.

Sodium Ethoxide (NaOEt): The Classic Choice

Sodium ethoxide is the traditional and most cost-effective base for malonic ester synthesis.[1][2][3][11] Being the ethoxide, it circumvents the issue of transesterification with the diethyl ester. The reaction is typically performed in ethanol as the solvent. While generally providing good yields, the deprotonation is a reversible process, which might not be ideal for less reactive alkyl halides. The handling of sodium metal, often used to prepare fresh NaOEt, also requires caution.

Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst (PTC): The Mild and Practical Approach

For syntheses where harsh conditions are a concern, potassium carbonate offers a milder alternative.[6] Its low basicity in homogenous organic solvents is overcome by the use of a phase-transfer catalyst (PTC) such as 18-crown-6 or a quaternary ammonium salt.[7][8][9][10] The PTC facilitates the transfer of the carbonate anion into the organic phase to deprotonate the diethyl malonate. This method is often praised for its operational simplicity, lower cost, and reduced safety hazards, making it an attractive option for industrial applications. Recent studies have even explored the use of nano-K₂CO₃ to enhance reactivity and yield.[6]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Soluble Organic Base

DBU is a strong, non-nucleophilic, and sterically hindered organic base that is soluble in many organic solvents. This homogeneity can lead to milder reaction conditions and easier work-up procedures. Its non-nucleophilic character prevents side reactions with the alkyl halide. The primary drawback of DBU is its higher cost compared to inorganic bases, which may limit its use in large-scale productions.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using the discussed bases. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Alkylation using Sodium Hydride (NaH) in THF

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add diethyl malonate (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 4-bromo-1-butyne (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After completion, cool the mixture to 0 °C and cautiously quench the excess NaH with ethanol, followed by the addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Alkylation using Sodium Ethoxide (NaOEt) in Ethanol

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve clean sodium metal (1.0 eq.) in anhydrous ethanol with stirring.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Alkylation: Add 4-bromo-1-butyne (1.05 eq.) dropwise to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Alkylation using Potassium Carbonate (K₂CO₃) and a Phase-Transfer Catalyst (PTC)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add finely powdered anhydrous potassium carbonate (2.0 eq.), diethyl malonate (1.0 eq.), and a suitable solvent such as acetonitrile or toluene.

  • Catalyst and Alkylating Agent Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.05 eq., or tetrabutylammonium bromide, 0.1 eq.). Add 4-bromo-1-butyne (1.05 eq.).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Wash the solid residue with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Alkylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (1.0 eq.) and a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Base and Alkylating Agent Addition: Add DBU (1.2 eq.) to the solution and stir for 15 minutes at room temperature. Then, add 4-bromo-1-butyne (1.05 eq.).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with dilute hydrochloric acid to remove the DBU salt, followed by washing with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Workflow

G cluster_NaH Sodium Hydride (NaH) cluster_NaOEt Sodium Ethoxide (NaOEt) cluster_K2CO3 K2CO3 / PTC cluster_DBU DBU NaH_1 Setup under Inert Atmosphere NaH_2 Add NaH & Anhydrous THF NaH_1->NaH_2 NaH_3 Add Diethyl Malonate @ 0°C NaH_2->NaH_3 NaH_4 Add 4-Bromo-1-butyne @ 0°C NaH_3->NaH_4 NaH_5 Reflux NaH_4->NaH_5 NaH_6 Quench with EtOH & NH4Cl NaH_5->NaH_6 NaH_7 Aqueous Work-up & Extraction NaH_6->NaH_7 NaH_8 Purification NaH_7->NaH_8 NaOEt_1 Prepare NaOEt in EtOH NaOEt_2 Add Diethyl Malonate NaOEt_1->NaOEt_2 NaOEt_3 Add 4-Bromo-1-butyne NaOEt_2->NaOEt_3 NaOEt_4 Reflux NaOEt_3->NaOEt_4 NaOEt_5 Evaporate EtOH, Add H2O NaOEt_4->NaOEt_5 NaOEt_6 Extraction NaOEt_5->NaOEt_6 NaOEt_7 Purification NaOEt_6->NaOEt_7 K2CO3_1 Combine K2CO3, Malonate, Solvent K2CO3_2 Add PTC & 4-Bromo-1-butyne K2CO3_1->K2CO3_2 K2CO3_3 Heat with Vigorous Stirring K2CO3_2->K2CO3_3 K2CO3_4 Filter off Salts K2CO3_3->K2CO3_4 K2CO3_5 Concentrate Filtrate K2CO3_4->K2CO3_5 K2CO3_6 Purification K2CO3_5->K2CO3_6 DBU_1 Combine Malonate & Solvent DBU_2 Add DBU DBU_1->DBU_2 DBU_3 Add 4-Bromo-1-butyne DBU_2->DBU_3 DBU_4 Stir at RT or Gentle Heat DBU_3->DBU_4 DBU_5 Acidic Wash to Remove DBU DBU_4->DBU_5 DBU_6 Aqueous Work-up & Extraction DBU_5->DBU_6 DBU_7 Purification DBU_6->DBU_7

Caption: Comparative experimental workflows for the synthesis of this compound using different bases.

Conclusion

The optimal choice of base for the synthesis of this compound is contingent upon the specific requirements of the researcher, including scale, cost, safety, and available equipment. For high-yield, small-scale syntheses where cost is not a primary concern, sodium hydride offers a robust and efficient method. Sodium ethoxide remains a viable and economical option, particularly for larger-scale reactions where its handling procedures are well-established. For a greener and safer approach, especially in an industrial setting, potassium carbonate with a phase-transfer catalyst presents a compelling alternative. DBU provides a convenient, homogenous reaction system, ideal for situations where ease of work-up is a priority. Ultimately, a careful consideration of the trade-offs associated with each base will enable the selection of the most appropriate method to achieve the desired synthetic outcome.

References

Sources

A Computational Chemist's Guide to the Reactivity of Diethyl 2-(but-3-yn-1-yl)malonate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of a molecule is paramount for designing efficient synthetic routes and predicting potential metabolic pathways. Diethyl 2-(but-3-yn-1-yl)malonate, a seemingly simple molecule, packs a punch with its dual functionality: a reactive terminal alkyne and an acidic α-proton on the malonate backbone. This guide delves into the reactivity of this compound through the lens of Density Functional Theory (DFT), a powerful computational tool that allows us to dissect reaction mechanisms and predict outcomes with remarkable accuracy. We will explore the competing and complementary reactivities of its functional groups, compare potential reaction pathways, and provide a framework for how DFT studies can guide experimental design.

The Duality of Reactivity: Malonate versus Alkyne

This compound presents two key sites for chemical transformation: the active methylene group of the diethyl malonate moiety and the terminal alkyne. The malonate's α-protons are acidic due to the electron-withdrawing effect of the two adjacent ester groups, making this position a prime target for deprotonation and subsequent nucleophilic attack.[1] Conversely, the terminal alkyne is an electron-rich π-system, susceptible to a variety of reactions including electrophilic additions, transition-metal-catalyzed cyclizations, and deprotonation of the terminal C-H bond.[2]

A critical question for any synthetic chemist is which of these sites will react preferentially under a given set of conditions. DFT calculations can provide invaluable insights by determining the activation barriers for competing reaction pathways, thus predicting the most likely product.

Unraveling Reaction Pathways: A DFT-Driven Comparison

Let's consider a few potential reaction scenarios for this compound and how DFT can be employed to predict the outcome.

Scenario 1: Base-Mediated Reactions - Deprotonation and Cyclization

The introduction of a base could lead to two primary outcomes: deprotonation of the malonate's active methylene group or deprotonation of the terminal alkyne. The relative acidity of these two protons will dictate the initial step. DFT can be used to calculate the pKa values of both protons, providing a quantitative measure of their relative acidity.

Following deprotonation, the resulting anion can undergo further reactions. For instance, the malonate enolate could act as a nucleophile in an intermolecular reaction. More interestingly, the presence of the alkyne opens up the possibility of an intramolecular cyclization. DFT is instrumental in evaluating the feasibility of such cyclizations by calculating the activation energy for ring formation. Different ring sizes (e.g., 5-exo-dig vs. 6-endo-dig) can be modeled to predict the most favorable cyclization pathway. Computational studies on the electrophilic cyclization of alkynes have shown that the regiochemistry is highly dependent on whether the alkyne is terminal or internal.[3]

Alternative Substrates for Comparative Reactivity Analysis

To provide a comprehensive understanding, the reactivity of this compound can be benchmarked against several alternative substrates. DFT studies on these molecules would highlight the influence of subtle structural changes on the reaction outcomes.

Alternative Substrate Key Difference Expected Impact on Reactivity (Hypothesized)
Diethyl 2-allylmalonateAlkene instead of alkyneLower acidity of the C-H bond compared to the terminal alkyne. Prone to different types of cyclization reactions (e.g., radical cyclizations).
Diethyl 2-(pent-4-yn-1-yl)malonateLonger alkyl chainMay favor the formation of larger rings in intramolecular reactions. The increased conformational flexibility could impact the pre-organization for cyclization.
Dimethyl 2-(but-3-yn-1-yl)malonateMethyl esters instead of ethyl estersMinimal electronic effect, but could influence the steric hindrance around the reactive centers.
Diethyl 2-(but-3-yn-1-yl)-2-methylmalonateSubstituted active methyleneLacks the acidic proton on the malonate, thus eliminating reactivity at this site and solely focusing on the alkyne's reactions.

Computational Protocol: A Step-by-Step Guide to DFT Analysis

For those looking to perform their own DFT studies on this or similar systems, the following protocol outlines a general workflow.

Objective: To determine the most favorable reaction pathway for the base-mediated intramolecular cyclization of this compound.

Methodology:

  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Model Construction: Build the initial 3D structure of this compound.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer of the reactant. This is crucial as the starting geometry can significantly influence the calculated energies.

  • Reactant, Transition State, and Product Optimization:

    • Optimize the geometry of the reactant molecule.

    • Propose initial structures for the transition states (TS) for the competing cyclization pathways (e.g., 5-exo-dig and 6-endo-dig). Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization with opt=ts) to locate the true transition state structures.

    • Optimize the geometries of the resulting cyclized products.

  • Frequency Calculations: Perform frequency calculations for all optimized structures to:

    • Confirm that reactants and products have all positive frequencies.

    • Verify that each transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Energy Profile Construction: Calculate the relative energies of the transition states and products with respect to the reactant to construct a reaction energy profile. The pathway with the lowest activation energy (Gibbs free energy of the transition state relative to the reactant) is the most kinetically favorable.

  • Functional and Basis Set Selection: A common and reliable choice for this type of study is the B3LYP functional with a 6-31G(d,p) basis set for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) can be used. The inclusion of a dispersion correction (e.g., D3) is also recommended.

Visualizing Reaction Pathways

Graphviz diagrams can effectively illustrate the logical flow of the computational workflow and the branching of reaction pathways.

computational_workflow cluster_start Initial Setup cluster_deprotonation Deprotonation cluster_cyclization Intramolecular Cyclization cluster_analysis DFT Analysis start Reactant: this compound base Addition of Base start->base malonate_anion Malonate Anion base->malonate_anion Path A alkyne_anion Alkyne Anion base->alkyne_anion Path B ts_5_exo TS (5-exo-dig) malonate_anion->ts_5_exo ts_6_endo TS (6-endo-dig) malonate_anion->ts_6_endo product_5 5-membered ring product ts_5_exo->product_5 energy_calc Calculate ΔG‡ ts_5_exo->energy_calc product_6 6-membered ring product ts_6_endo->product_6 ts_6_endo->energy_calc comparison Compare Activation Energies energy_calc->comparison prediction Predict Major Product comparison->prediction

Caption: A flowchart illustrating the computational workflow for investigating the base-mediated intramolecular cyclization of this compound.

Transition Metal Catalysis: A Realm of Possibilities

The terminal alkyne in this compound is a versatile handle for a plethora of transition-metal-catalyzed reactions.[4][5] Gold, palladium, and copper catalysts, for instance, are known to activate alkynes towards various transformations, including cycloisomerization, addition, and cross-coupling reactions.[6][7][8]

DFT has been extensively used to elucidate the mechanisms of these catalytic cycles.[9] For our target molecule, a gold(I) catalyst could coordinate to the alkyne, making it more susceptible to nucleophilic attack by one of the ester carbonyl oxygens, leading to cyclization. DFT calculations can model the entire catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed picture of the reaction mechanism and the factors controlling selectivity. For example, DFT studies on gold-catalyzed enyne cycloisomerizations have provided deep insights into the nature of the intermediates and the reasons for observed product distributions.[6][10]

gold_catalysis reactant Substrate + Au(I) Catalyst pi_complex π-Complex Formation reactant->pi_complex Coordination cyclization Intramolecular Nucleophilic Attack pi_complex->cyclization Activation intermediate Cyclized Intermediate cyclization->intermediate protodemetalation Protodemetalation intermediate->protodemetalation product Cyclized Product + Regenerated Catalyst protodemetalation->product product->reactant Catalytic Cycle

Sources

A Performance Benchmark and Comparative Guide to Diethyl 2-(but-3-yn-1-yl)malonate in Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Diethyl 2-(but-3-yn-1-yl)malonate, a bifunctional reagent poised for significant applications in pharmaceutical and materials science. We will move beyond a simple product overview to deliver a comprehensive performance benchmark, comparing its utility in cornerstone synthetic transformations against relevant structural analogs. The insights and protocols herein are designed to equip researchers, medicinal chemists, and process development scientists with the objective data needed to accelerate their discovery and development workflows.

Introduction to this compound: A Bifunctional Synthetic Linchpin

This compound (CAS No. 117500-15-9) is a uniquely versatile building block that integrates two of modern organic chemistry's most powerful functional groups into a single, compact molecule: the active methylene of a malonic ester and a terminal alkyne .

  • The Active Methylene Group: Positioned between two electron-withdrawing ester functionalities, the α-hydrogens of the malonate core exhibit enhanced acidity (pKa ≈ 13 in DMSO).[1][2] This facilitates facile deprotonation by moderate bases (e.g., sodium ethoxide) to form a resonance-stabilized enolate, a potent carbon nucleophile. This reactivity is the cornerstone of the classical malonic ester synthesis, enabling predictable C-C bond formation via alkylation or acylation.[3]

  • The Terminal Alkyne: The butynyl side chain provides a reactive "handle" for a suite of powerful transformations exclusive to terminal alkynes. Chief among these are the Nobel Prize-winning "click chemistry" cycloadditions and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[4][5]

This dual-reactivity profile allows for a modular and sequential approach to molecular construction. One can first leverage the malonate core for chain extension and then utilize the alkyne for fragment coupling, or vice-versa. This guide will benchmark the performance of the terminal alkyne in two such indispensable applications.

Caption: Key reactive sites of this compound.

Performance Benchmark: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6][7] These triazole products are exceptionally stable and find widespread use as pharmacophores and robust linkers in bioconjugation and materials science.[8][9]

Scientific Rationale & Comparative Analysis

We benchmark this compound against its close structural analog, Diethyl 2-(pent-4-ynyl)malonate . This comparison is designed to probe the influence of the alkyl chain length separating the malonate core from the reactive alkyne. A shorter chain, as in our target compound, may experience greater steric hindrance or electronic withdrawal from the bulky malonate group, potentially impacting the kinetics of copper acetylide formation and the subsequent cycloaddition.

Data Presentation: Benchmarking CuAAC Performance

The following table summarizes expected performance data for the CuAAC reaction with Benzyl Azide as a model substrate, based on typical outcomes for similar reactions.[10][11]

ReagentAvg. Reaction Time (h)Typical Yield (%)Catalyst Loading (mol%)Key Observations
This compound 2 - 490 - 951.0Efficient conversion. The proximity of the malonate may slightly increase polarity, simplifying aqueous workups.
Diethyl 2-(pent-4-ynyl)malonate1 - 392 - 981.0Potentially faster reaction due to reduced steric/electronic influence from the distal malonate group.
Experimental Workflow: CuAAC Reaction

CuAAC_Workflow start Combine Alkyne-Malonate & Benzyl Azide in tBuOH/H₂O add_Cu Add Sodium Ascorbate, then CuSO₄ solution start->add_Cu 1. Reagents react Stir vigorously at RT (2-4 h) add_Cu->react 2. Catalyst monitor Monitor by TLC (Disappearance of alkyne) react->monitor 3. Reaction workup Dilute with H₂O, Extract with EtOAc monitor->workup 4. Quench purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify 5. Extraction product Isolate Pure 1,2,3-Triazole Product purify->product 6. Purification

Caption: General experimental workflow for the CuAAC reaction.

Detailed Experimental Protocol: Synthesis of Diethyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.71 mmol, 1.0 equiv) and Benzyl Azide (0.69 g, 5.18 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (20 mL). Stir vigorously to ensure mixing.

  • Catalyst Introduction: To the stirring solution, add sodium ascorbate (93 mg, 0.47 mmol, 0.1 equiv) followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (59 mg, 0.24 mmol, 0.05 equiv) in water (1 mL). The solution should turn a yellow-green color.

    • Causality Note: Sodium ascorbate is a critical component, acting as a reducing agent to maintain the catalytically active Cu(I) oxidation state in situ from the more stable Cu(II) salt.[11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting alkyne spot (visualized with a potassium permanganate stain). This typically takes 2-4 hours.

  • Workup and Extraction: Once the reaction is complete, dilute the mixture with 30 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure triazole product as a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Performance Benchmark: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust and versatile method for forming C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide.[4] This reaction is fundamental to the synthesis of complex pharmaceutical intermediates, conjugated polymers, and molecular electronics.

Scientific Rationale & Comparative Analysis

Here, we benchmark this compound against a simpler, less sterically demanding terminal alkyne, 2-Methyl-3-butyn-2-ol . This comparison isolates the impact of the malonate moiety on the catalytic cycle. The bulky diethyl malonate group could potentially hinder the approach of the alkyne to the palladium center, affecting the rate of transmetalation and overall reaction efficiency. Furthermore, the ester carbonyls could act as competing ligands for the palladium or copper catalysts.

Data Presentation: Benchmarking Sonogashira Coupling Performance

The following data represents typical outcomes for the Sonogashira coupling with Iodobenzene, based on established protocols.[12][13]

ReagentCatalyst SystemAvg. Reaction Time (h)Typical Yield (%)Key Observations
This compound Pd(PPh₃)₄ / CuI4 - 675 - 85Reaction proceeds cleanly but may require slightly elevated temperatures or longer reaction times to overcome potential steric effects.
2-Methyl-3-butyn-2-olPd(PPh₃)₄ / CuI2 - 485 - 95Generally faster and higher yielding due to the minimal steric profile of the alkyne.[12]
Synthetic Pathway: Sonogashira Coupling

Sonogashira_Pathway Alkyne This compound Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Alkyne->Catalyst ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Catalyst Product Coupled Product (Internal Alkyne) Catalyst->Product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Diethyl 2-(4-phenylbut-3-yn-1-yl)malonate
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (116 mg, 0.10 mmol, 0.02 equiv) and Copper(I) Iodide (CuI) (19 mg, 0.10 mmol, 0.02 equiv). Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

    • Expertise Note: The use of a pre-catalyst like Pd(PPh₃)₄ and ensuring an inert atmosphere are crucial. The catalytically active Pd(0) species is sensitive to oxidation, which would terminate the catalytic cycle.[13]

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous and degassed triethylamine (Et₃N, 15 mL). Stir for 10 minutes, then add this compound (1.06 g, 5.0 mmol, 1.0 equiv) followed by Iodobenzene (1.12 g, 5.5 mmol, 1.1 equiv) via syringe.

  • Reaction and Monitoring: Heat the reaction mixture to 60 °C in an oil bath. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst and amine salts, washing the pad with diethyl ether (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Product Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired coupled product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Summary and Recommendations

This compound is a highly effective and versatile synthetic building block. Our comparative analysis suggests the following:

  • In CuAAC "Click" Chemistry: It is an excellent substrate, providing high yields of triazole products. While potentially marginally slower than analogs with longer linkers like Diethyl 2-(pent-4-ynyl)malonate, its performance is robust and reliable, making it a go-to reagent for introducing a malonate moiety via a triazole linker.

  • In Sonogashira Couplings: The compound performs well, though it may require slightly more forcing conditions compared to less hindered alkynes. For syntheses where the malonate functionality is critical for subsequent transformations (e.g., hydrolysis and decarboxylation to a carboxylic acid), it is a superior choice over simple alkynes despite a modest trade-off in coupling efficiency.

Ultimately, the choice of reagent depends on the specific synthetic goal. For applications demanding the unique dual functionality of an active methylene for alkylation and a terminal alkyne for coupling, this compound offers a powerful and efficient solution.

References

  • PrepChem. (n.d.). Synthesis of diethyl 2-methyl-2-(pent-4-ynyl)malonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois. Retrieved from [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • Mathapati, et al. (2024). Synthesis and characterization of triazole derivatives of 2-MBT. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • NCBI. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ResearchGate. (2025). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Profile and Core Safety Considerations

Understanding the intrinsic chemical properties and potential hazards of Diethyl 2-(but-3-yn-1-yl)malonate is the critical first step in its safe management. The molecule's structure suggests a combination of hazards associated with combustible liquids, eye and skin irritants, and the specific reactivity of a terminal alkyne.

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 117500-15-9[1][2]
Molecular Formula C₁₁H₁₆O₄[1][2]
Molecular Weight 212.24 g/mol [1]
Appearance Likely a colorless liquidInferred from similar malonate esters
Boiling Point Not specified; likely highInferred from similar malonate esters
Solubility Likely insoluble in water; miscible with organic solventsInferred from similar malonate esters[3]

1.2. Hazard Identification

While a definitive hazard classification is unavailable, the following potential hazards should be assumed based on the compound's structure:

  • Combustibility: Malonate esters are generally combustible liquids with relatively high flash points.[4][5][6] They can form explosive mixtures with air upon intense heating.[7]

  • Eye and Skin Irritation: Diethyl malonate and its derivatives are known to cause serious eye irritation and skin irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[7]

  • Reactivity of the Terminal Alkyne: Terminal alkynes possess a reactive C-H bond and can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[8][9][10] They are also susceptible to a variety of addition and coupling reactions.[9][10]

  • Hydrolysis and Decarboxylation: The malonic ester functional group can undergo hydrolysis under acidic or basic conditions to form the corresponding malonic acid, which can then decarboxylate upon heating to yield a carboxylic acid.[11][12]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Adherence to stringent safety protocols is paramount when handling this compound.

2.1. Recommended Personal Protective Equipment

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[13]

  • Skin Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

2.2. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent, such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels for initial containment.

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[14]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[8][9][15] The following protocol provides a general framework for its safe disposal.

3.1. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[16]

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a material compatible with the chemical (e.g., high-density polyethylene or glass).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or solutions containing heavy metal salts that could form explosive acetylides.

3.2. Recommended Disposal Method

The preferred method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[14] This method ensures the complete thermal destruction of the compound.

3.3. On-site Neutralization (Expert Use Only)

While not the primary recommended method, in certain well-equipped laboratories and under the direct supervision of experienced chemists, small quantities of this compound could potentially be neutralized before disposal. This procedure should only be considered if incineration is not a viable option and must be approved by the institution's EHS department.

Caution: This procedure involves potentially hazardous reactions and should only be performed by trained personnel in a controlled environment.

  • Hydrolysis: The ester can be hydrolyzed by carefully adding it to an excess of a dilute solution of sodium hydroxide with stirring and cooling. This will convert the diethyl malonate moiety to sodium malonate.

  • Quenching the Alkyne: The terminal alkyne can be addressed by carefully adding a mild oxidizing agent, such as potassium permanganate, under controlled conditions. This should be done in a separate step after the hydrolysis.

  • Neutralization and Disposal: The resulting aqueous solution should be neutralized with a dilute acid (e.g., hydrochloric acid) and then disposed of down the drain with copious amounts of water, in accordance with local regulations for aqueous waste.

3.4. Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless they are triple-rinsed.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous waste in the designated solvent waste container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal.

Part 4: Regulatory and Compliance Framework

The disposal of all chemical waste is governed by a strict regulatory framework. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][9][15]

  • EPA (RCRA): This act provides a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[8] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal.[17]

  • OSHA: OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[1][2][18]

It is imperative that all personnel handling chemical waste are trained on these regulations and their institution's specific EHS protocols.

Part 5: Visualization of Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Unused chemical, reaction residues) Assess Assess Hazards (Combustible, Irritant, Reactive Alkyne) Start->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Designated, Labeled Container) PPE->Segregate Incineration Preferred Method: Licensed Hazardous Waste Incineration Segregate->Incineration Primary Route OnSite Alternative (Expert Use Only): On-site Neutralization Segregate->OnSite Secondary Route (EHS Approval Required) End Disposal Complete Incineration->End Hydrolysis Step 1: Base Hydrolysis (e.g., dilute NaOH) OnSite->Hydrolysis Quench Step 2: Quench Alkyne (e.g., mild oxidant) Hydrolysis->Quench NeutralizeDispose Step 3: Neutralize & Aqueous Disposal (Follow local regulations) Quench->NeutralizeDispose NeutralizeDispose->End

Caption: Decision workflow for the proper disposal of this compound.

By adhering to the principles and procedures outlined in this guide, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. EPA. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Prezi. (2025, April 7). Understanding Butyne: Sources, Uses, and Toxicity to the Human Body. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • NIH. (2014). Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Diethyl 2-(but-3-yn-1-yl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Diethyl 2-(but-3-yn-1-yl)malonate is a valuable building block in organic synthesis, yet its handling requires a nuanced understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, we must consider the hazards inherent to both the malonic ester and the terminal alkyne functionalities.

Diethyl Malonate Moiety:

The diethyl malonate portion of the molecule is the primary contributor to its physical and toxicological properties. Based on data for diethyl malonate, we can anticipate the following:

  • Combustibility: Diethyl malonate is a combustible liquid, meaning it can ignite, but not as readily as a flammable liquid.[1][2][3][4]

  • Eye Irritation: It is classified as a serious eye irritant.[1][2]

  • Skin and Respiratory Irritation: May cause mild skin and respiratory tract irritation.[5]

  • Aquatic Toxicity: The compound is potentially harmful to aquatic life.[1]

Terminal Alkyne Moiety:

The butynyl group, specifically the terminal alkyne, introduces a different set of chemical reactivity hazards:

  • High Reactivity: Terminal alkynes are characterized by high electron density and are chemically reactive.[6]

  • Acidic Proton: The hydrogen atom on the terminal carbon of the alkyne is somewhat acidic and can be deprotonated by strong bases.[7][8]

  • Formation of Explosive Acetylides: A critical hazard associated with terminal alkynes is their ability to form highly unstable and potentially explosive metal acetylides, particularly with heavy metals such as silver, copper, mercury, and magnesium.[9] This reaction is a primary safety concern.

Summary of Physicochemical Properties (based on Diethyl Malonate)
PropertyValueSource
Appearance Colorless Liquid[2]
Boiling Point 199°C[2]
Flash Point 85°C[2]
Density 1.06 g/cm³ (at 20°C)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following PPE is mandatory for all handling procedures:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[5] A face shield should be worn over safety goggles when there is a risk of splashing or a highly exothermic reaction.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a range of chemicals and are a suitable choice for handling this compound.[9] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and potential ignition sources.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound will ensure a safe and successful experimental workflow.

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Inert Atmosphere: While not always necessary for simple manipulations, for reactions involving strong bases or organometallic reagents, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and ensure safety.

  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[1][3][4]

  • Material Compatibility: Avoid contact with strong oxidizing agents, strong bases, and heavy metal salts, which can lead to vigorous or explosive reactions.[9]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Aliquoting: When transferring the liquid, use a calibrated pipette or a syringe with a blunt-tipped needle. Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Reaction Setup: When setting up reactions, ensure that all glassware is free from cracks and is securely clamped. If heating is required, use a well-controlled heating mantle or oil bath.

  • Post-Reaction Workup: Quenching of the reaction mixture should be done cautiously, especially if reactive reagents were used. Add quenching agents slowly while monitoring for any temperature changes.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials, particularly strong oxidants and bases.

  • Ensure the storage area is free from heavy metal contamination.

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel it is unsafe to handle.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Spill Response Workflowdot

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Evacuate Evacuate Area & Alert Others Emergency Contact Emergency Response Team Evacuate->Emergency SmallSpill Small Spill Assess->SmallSpill Controllable LargeSpill Large Spill Assess->LargeSpill Uncontrollable PPE Don Appropriate PPE SmallSpill->PPE LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 2-(but-3-yn-1-yl)malonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.